Magnesium bromate
Description
Properties
IUPAC Name |
magnesium;dibromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHOKZSYYKPPI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(BrO3)2, Br2MgO6 | |
| Record name | MAGNESIUM BROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | magnesium bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932522 | |
| Record name | Magnesium dibromate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium bromate is a crystalline solid. Soluble in water and denser than water. Hence sinks in water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | MAGNESIUM BROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14519-17-6 | |
| Record name | MAGNESIUM BROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium bromate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dibromate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MAGNESIUM BROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370X21564P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Magnesium Bromate from Magnesium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of magnesium bromate from magnesium carbonate. Due to the nature of the reactants, particularly the precursor bromic acid, this synthesis requires careful handling and precise execution. This document outlines the theoretical basis, experimental protocols, and key considerations for this chemical transformation.
Introduction
This compound, Mg(BrO₃)₂, is an inorganic salt that serves as an oxidizing agent. Its synthesis from magnesium carbonate is a neutralization reaction involving an unstable acid, bromic acid. The overall chemical equation for this reaction is:
MgCO₃(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + H₂O(l) + CO₂(g)
A critical preceding step for this synthesis is the preparation of bromic acid, as it is not typically available commercially in a stable form. Bromic acid is known to exist only in aqueous solutions and is susceptible to decomposition.
Synthesis of Bromic Acid
A common and practical method for the laboratory preparation of bromic acid is through the reaction of barium bromate with sulfuric acid.[1][2] The insolubility of the resulting barium sulfate allows for its separation, yielding an aqueous solution of bromic acid.
Ba(BrO₃)₂(s) + H₂SO₄(aq) → 2HBrO₃(aq) + BaSO₄(s)↓
Experimental Protocols
The synthesis of this compound from magnesium carbonate is a two-stage process. The first stage is the preparation of the bromic acid solution, and the second is the reaction of this acid with magnesium carbonate.
Stage 1: Preparation of Aqueous Bromic Acid
-
Reaction Setup: In a fume hood, equip a glass beaker with a magnetic stirrer.
-
Reactant Measurement: Accurately weigh a stoichiometric amount of barium bromate and dissolve it in distilled water. Separately, prepare a dilute solution of sulfuric acid.
-
Precipitation: Slowly add the sulfuric acid solution to the barium bromate solution while stirring continuously. The formation of a white precipitate of barium sulfate will be observed.
-
Separation: Allow the precipitate to settle. Decant the supernatant liquid, which is the aqueous bromic acid solution. For a more complete separation, vacuum filtration can be employed.[3]
-
Concentration (Optional): If a more concentrated solution of bromic acid is required, it can be carefully evaporated under vacuum at low temperatures.
Stage 2: Synthesis of this compound
-
Reaction Setup: In a clean reaction vessel, place a pre-weighed amount of fine magnesium carbonate powder.
-
Neutralization: Slowly and carefully add the prepared aqueous bromic acid solution to the magnesium carbonate with constant stirring. Effervescence will be observed due to the release of carbon dioxide gas. The addition should be controlled to prevent excessive foaming.
-
Completion of Reaction: Continue adding the bromic acid until all the magnesium carbonate has reacted and the effervescence ceases. A slight excess of magnesium carbonate can be used to ensure the complete neutralization of the strong acid.
-
Filtration: If unreacted magnesium carbonate remains, filter the solution to obtain a clear aqueous solution of this compound.
-
Crystallization: The this compound can be recovered from the solution by controlled evaporation of the water. This should be done at a moderate temperature to prevent the decomposition of the bromate.
-
Drying: The resulting crystals of this compound should be dried in a desiccator.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis process. The values are based on stoichiometric calculations. Actual yields may vary depending on experimental conditions and procedural efficiency.
| Parameter | Stage 1: Bromic Acid Synthesis | Stage 2: this compound Synthesis |
| Reactant 1 | Barium Bromate (Ba(BrO₃)₂) | Magnesium Carbonate (MgCO₃) |
| Molar Mass ( g/mol ) | 393.13 | 84.31 |
| Reactant 2 | Sulfuric Acid (H₂SO₄) | Bromic Acid (HBrO₃) |
| Molar Mass ( g/mol ) | 98.08 | 128.91 |
| Product | Bromic Acid (HBrO₃) | This compound (Mg(BrO₃)₂) |
| Molar Mass ( g/mol ) | 128.91 | 280.11 |
| Stoichiometric Ratio | 1:1 | 1:2 |
| Theoretical Yield | Dependent on starting materials | Dependent on bromic acid quantity |
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as a pathway from starting materials to the final product.
Safety and Handling
-
Bromic acid and bromates are strong oxidizing agents. They should be handled with care, and contact with organic materials or other reducing agents should be avoided.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Due to the instability of bromic acid, it is recommended to use it in solution shortly after its preparation.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Bromate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of magnesium bromate hexahydrate, Mg(BrO₃)₂·6H₂O. Due to the limited availability of specific crystallographic data for this compound hexahydrate in publicly accessible databases, this guide utilizes data from the isomorphous compound, zinc bromate hexahydrate (Zn(BrO₃)₂·6H₂O), as a predictive model for its structural properties. Detailed experimental protocols for the synthesis of single crystals and their subsequent analysis by X-ray diffraction are presented to facilitate further research and characterization of this compound.
Introduction
This compound hexahydrate is an inorganic salt that, like other metal bromates, is of interest for its potential applications as an oxidizing agent. A thorough understanding of its solid-state structure is crucial for elucidating its chemical and physical properties, which is of paramount importance in fields ranging from materials science to pharmaceutical development. The arrangement of atoms in the crystal lattice, including the coordination environment of the magnesium ion and the hydrogen bonding network involving the water molecules, dictates the compound's stability, solubility, and reactivity.
This guide addresses the current gap in detailed structural information for this compound hexahydrate by leveraging data from its isomorphous analogue, zinc bromate hexahydrate. The structural parameters of zinc bromate hexahydrate, as determined by early crystallographic studies, provide a robust framework for understanding the probable crystal structure of this compound hexahydrate.
Predicted Crystal Structure Data
The crystal structure of this compound hexahydrate is predicted to be isomorphous with that of zinc bromate hexahydrate.[1] The crystallographic data for zinc bromate hexahydrate, as determined by R.W.G. Wyckoff, is summarized in the table below and serves as the basis for the structural prediction of this compound hexahydrate.[1] It is important to note that while the space group and unit cell dimensions were determined, the precise atomic positions were not resolved in the original study.[1]
Table 1: Predicted Crystallographic Data for this compound Hexahydrate (based on isomorphous Zn(BrO₃)₂·6H₂O)
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Space Group | P2₁3 (T⁴) | [1] |
| Unit Cell Parameter (a) | ≈ 10.31 Å | [1] |
| Unit Cell Volume (V) | ≈ 1095.8 ų | Calculated |
| Formula Units per Unit Cell (Z) | 4 | [1] |
| Coordination Geometry of Mg²⁺ | Octahedral (predicted) |
Note: The unit cell parameter for Mg(BrO₃)₂·6H₂O may vary slightly from the value reported for Zn(BrO₃)₂·6H₂O due to the difference in ionic radii of Mg²⁺ and Zn²⁺.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound hexahydrate single crystals and their subsequent analysis using single-crystal X-ray diffraction.
Synthesis of this compound Hexahydrate Single Crystals
This protocol is adapted from the synthesis of the analogous compound, magnesium chlorate hexahydrate, and relies on the principle of slow evaporation from an aqueous solution.
Materials:
-
Magnesium carbonate (MgCO₃) or Magnesium hydroxide (Mg(OH)₂)
-
Bromic acid (HBrO₃) solution
-
Deionized water
-
Beakers and flasks
-
Stirring apparatus
-
pH meter
-
Crystallization dishes
-
Microscope
Procedure:
-
Neutralization: In a well-ventilated fume hood, slowly add a stoichiometric amount of magnesium carbonate or magnesium hydroxide to a stirred aqueous solution of bromic acid. The reaction should be carried out cautiously as it can be exothermic. The reaction is complete when the carbonate or hydroxide has fully dissolved and the pH of the solution is neutral (pH ≈ 7).
-
MgCO₃(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + H₂O(l) + CO₂(g)
-
Mg(OH)₂(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + 2H₂O(l)
-
-
Filtration: Filter the resulting solution to remove any unreacted starting material or impurities.
-
Crystallization: Transfer the clear solution to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the crystallization dish in a vibration-free environment. Colorless, well-formed crystals should appear over a period of several days to weeks.
-
Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), carefully harvest them from the solution using a spatula or forceps.
-
Drying and Storage: Gently dry the crystals with filter paper and store them in a sealed container to prevent dehydration.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a synthesized single crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Goniometer head
-
Cryo-cooling system (optional, but recommended for hydrate compounds)
-
Computer with data collection and structure solution/refinement software (e.g., SHELX, Olex2)
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal that is free of cracks and other defects. The crystal should be of an appropriate size for the X-ray beam. Mount the selected crystal on a goniometer head using a suitable adhesive or oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination to confirm the crystal quality and obtain preliminary lattice parameters.
-
Set up a data collection strategy to measure a complete sphere of diffraction data. This typically involves a series of scans through different crystal orientations. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.
-
Merge the corrected data to produce a final set of unique reflections.
-
-
Structure Solution and Refinement:
-
Utilize direct methods or Patterson methods to determine the initial positions of the heavier atoms (Mg and Br).
-
Employ Fourier and difference Fourier maps to locate the remaining lighter atoms (O and H).
-
Refine the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters against the experimental diffraction data using a least-squares minimization algorithm.
-
The refinement process is iterated until the structural model converges and provides a good fit to the data, as indicated by low R-factors and a flat difference Fourier map.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the crystal structure analysis of this compound hexahydrate.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound hexahydrate.
Conclusion
While a definitive crystal structure of this compound hexahydrate determined from experimental data remains to be published in comprehensive detail, the isomorphism with zinc bromate hexahydrate provides a strong predictive model for its crystallographic properties. This technical guide offers a foundational understanding of its likely cubic crystal system and provides detailed, actionable protocols for the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction. It is anticipated that the application of these methodologies will enable researchers to elucidate the precise atomic arrangement of this compound hexahydrate, thereby contributing valuable data to the fields of inorganic chemistry and materials science.
References
In-Depth Technical Guide: The Thermal Decomposition Pathway of Anhydrous Magnesium Bromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous magnesium bromate, Mg(BrO3)₂, is a strong oxidizing agent.[1][2] Understanding its thermal stability and decomposition pathway is critical for safe handling, storage, and for its potential applications in chemical synthesis and materials science. As with other metal bromates, it is expected to decompose upon heating, releasing significant amounts of energy and gaseous products.[3] This guide provides a hypothesized thermal decomposition pathway for anhydrous this compound, outlines the experimental protocols necessary for its validation, and presents the expected quantitative data in a structured format.
Hypothesized Thermal Decomposition Pathway
The thermal decomposition of anhydrous this compound is anticipated to proceed via a primary pathway involving the reduction of the bromate anion (BrO₃⁻) to the bromide anion (Br⁻) with the concurrent release of oxygen gas. This is consistent with the decomposition behavior observed in other metal bromates. A secondary or alternative pathway at higher temperatures might involve the formation of magnesium oxide.
The principal hypothesized reaction is:
Mg(BrO₃)₂(s) → MgBr₂(s) + 3O₂(g)
This reaction represents the complete deoxygenation of the bromate salt to form the more thermally stable magnesium bromide and molecular oxygen. The thermal stability of alkaline earth metal salts, including carbonates and nitrates, generally increases down the group.[4][5][6][7] This trend suggests that this compound would be the least thermally stable among the alkaline earth metal bromates.
At elevated temperatures, a further reaction leading to the formation of magnesium oxide is conceivable, potentially through the reaction of magnesium bromide with oxygen or through a more direct decomposition of the bromate:
2Mg(BrO₃)₂(s) → 2MgO(s) + 2Br₂(g) + 5O₂(g)
The evolution of bromine gas (Br₂) would be indicated by the appearance of a reddish-brown vapor.
Visualization of the Hypothesized Pathway
The following diagram illustrates the proposed primary thermal decomposition pathway of anhydrous this compound.
Caption: Hypothesized primary thermal decomposition of Mg(BrO₃)₂.
Expected Quantitative Data
The following table summarizes the anticipated quantitative data from the thermal analysis of anhydrous this compound. The temperature ranges are estimates based on the known behavior of other metal bromates and the general trend of decreasing thermal stability for lighter alkaline earth metal salts.[4][5][6][7]
| Parameter | Expected Value/Observation | Significance |
| Decomposition Onset Temperature | Estimated: 150 - 300 °C | Indicates the initiation of thermal decomposition. Barium bromate, for instance, is reported to be a fire hazard when heated above approximately 150 °C.[1][3] |
| Mass Loss (TGA) | ~52.1% (for decomposition to MgBr₂) | Corresponds to the complete loss of three moles of O₂ per mole of Mg(BrO₃)₂. |
| Thermal Events (DSC) | Sharp exothermic peak | The decomposition of oxidizing agents like bromates is typically a highly exothermic process. |
| Evolved Gases (EGA-MS) | O₂ (m/z = 32) | Confirms the primary decomposition pathway. |
| Br₂ (m/z = 158, 160, 162) | Would indicate a secondary decomposition pathway yielding bromine gas. | |
| Final Solid Residue (XRD) | Magnesium Bromide (MgBr₂) | The expected primary solid product. |
| Magnesium Oxide (MgO) | Would indicate a secondary or high-temperature decomposition pathway. |
Experimental Protocols
To validate the hypothesized thermal decomposition pathway, a combination of thermoanalytical techniques would be employed.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of anhydrous this compound as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of anhydrous this compound is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify decomposition steps and calculate the corresponding mass losses.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of anhydrous this compound.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of anhydrous this compound is hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic or exothermic events (peaks) corresponding to phase transitions or decomposition reactions.
-
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
-
Objective: To identify the gaseous products evolved during the thermal decomposition.
-
Methodology:
-
A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.
-
A sample of anhydrous this compound is heated in the TGA as described in section 4.1.
-
The gases evolved from the sample are continuously drawn into the mass spectrometer.
-
The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio (m/z).
-
The mass spectra are recorded as a function of temperature, allowing for the identification of the evolved gases by their characteristic m/z values.
-
Powder X-ray Diffraction (XRD)
-
Objective: To identify the crystalline structure of the solid residue after decomposition.
-
Methodology:
-
Anhydrous this compound is heated in a furnace to a temperature beyond its final decomposition step, as determined by TGA.
-
The solid residue is allowed to cool to room temperature.
-
The residue is ground into a fine powder and mounted on a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer.
-
The resulting diffraction pattern is compared to standard diffraction databases (e.g., ICDD) to identify the crystalline phases present in the residue.
-
Experimental Workflow
The logical flow of experiments to elucidate the thermal decomposition pathway is depicted below.
Caption: Workflow for the experimental investigation of thermal decomposition.
Conclusion
While specific experimental data for the thermal decomposition of anhydrous this compound is lacking, a scientifically sound hypothesis can be formulated based on the behavior of analogous compounds. The most probable decomposition pathway involves the formation of magnesium bromide and oxygen. The experimental protocols outlined in this guide, employing techniques such as TGA, DSC, EGA-MS, and XRD, provide a comprehensive framework for the validation of this proposed pathway and the determination of key quantitative parameters. Such an investigation is essential for ensuring the safe handling and application of this energetic material.
References
- 1. BARIUM BROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. Barium bromate | Ba(BrO3)2 | CID 61706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistryguru.com.sg [chemistryguru.com.sg]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]
Solubility of Magnesium Bromate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of magnesium bromate in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a summary of available qualitative information, alongside a comprehensive set of experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems. This guide is intended to be a practical resource for scientists and professionals in drug development and other research fields where such data is critical.
Introduction
This compound, Mg(BrO₃)₂, is an inorganic salt with applications as an oxidizing agent. While its solubility in water is well-documented, its behavior in organic solvents is less characterized in publicly available literature. Understanding the solubility of this compound in non-aqueous media is crucial for various applications, including organic synthesis, formulation development, and electrochemical studies. This guide provides a consolidated overview of the known solubility characteristics and a detailed methodology for its experimental determination.
Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Qualitative Solubility | Notes |
| Alcohols | General | Insoluble[1][2] | |
| Methanol | Reacts to form a complex[1][2] | The formation of a complex suggests some degree of interaction and potential for limited solubility or reaction-based dissolution. | |
| Water | Soluble[1][2][3][4][5] | For reference and comparison. |
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise solubility data for their specific applications, this section provides a detailed experimental protocol. The following method is a gravimetric approach, which is a fundamental and widely used technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (anhydrous or a specific hydrate, to be noted)
-
Organic solvent of interest (high purity)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Preliminary studies may be needed to determine the optimal equilibration time.[6][7]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
-
Sample Collection:
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe.
-
Immediately pass the solution through a syringe filter (of a pore size sufficient to remove fine particles, e.g., 0.45 µm) into a pre-weighed, dry collection vial. This step is critical to remove any suspended microcrystals.
-
Record the exact mass of the collected saturated solution.
-
-
Solvent Evaporation:
-
Place the collection vial with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The evaporation temperature should be below the decomposition temperature of the salt.
-
Continue heating until a constant weight of the dried residue is achieved.
-
-
Data Analysis:
-
After cooling the vial to room temperature in a desiccator, weigh the vial containing the dry this compound residue.
-
The mass of the dissolved this compound is the final mass of the vial and residue minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution collected minus the mass of the dissolved this compound.
-
Calculate the solubility, typically expressed in grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 14519-17-6 [chemicalbook.com]
- 3. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 14519-17-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Mg(BrO₃)₂
An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Bromate (Mg(BrO₃)₂)
This document provides a comprehensive overview of the physical and chemical properties of this compound, Mg(BrO₃)₂, intended for researchers, scientists, and professionals in drug development. It covers key characteristics, experimental protocols for its synthesis, and its reactivity profile.
Physical Properties
This compound is a crystalline solid that is soluble in and denser than water.[1][2][3][4][5] The compound typically exists in its hexahydrate form, Mg(BrO₃)₂·6H₂O, which presents as colorless or white crystals.[2] While it is soluble in water, it is insoluble in alcohol.[2][6]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | Mg(BrO₃)₂ | Anhydrous form[1][5] |
| Mg(BrO₃)₂·6H₂O | Hexahydrate form[2][6] | |
| Molar Mass | 280.11 g/mol | [1][2][5][7] |
| Appearance | White crystals or crystalline powder | [6] |
| Colorless or white crystals | For the hexahydrate form[7] | |
| Solubility | Soluble in water | [1][2][4][6] |
| Soluble in 1.5 parts water | For the hexahydrate form[7] | |
| Insoluble in alcohol | [2][6] | |
| Melting Point | ~200°C | Temperature at which the hexahydrate loses its water of hydration, followed by decomposition at higher temperatures.[7][8] |
Chemical Properties and Reactivity
This compound is a strong oxidizing agent.[1][4] Its chemistry is primarily defined by the oxidizing nature of the bromate ion (BrO₃⁻).[2]
Table 2: Chemical Identifiers and Reactivity Profile
| Identifier/Property | Value/Description |
| IUPAC Name | magnesium dibromate[1] |
| CAS Number | 14519-17-6[1][2] |
| Reactivity Profile | Strong oxidizing agent.[1][4] |
| Hazardous Reactions | - May cause ignition when in contact with organic materials.[1][3][4][6] - Can explode upon heat, percussion, or friction when combined with finely divided aluminum.[1][3][4][6] - May decompose explosively when heated or involved in a fire.[1][3][6] - Can react explosively with hydrocarbons (fuels).[1][6] |
| Decomposition | Decomposes at temperatures higher than 200°C.[7] When heated to decomposition, it may emit toxic fumes.[9] Fire may produce irritating, corrosive, and/or toxic gases.[4][6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through neutralization or double displacement reactions.[2] A significant challenge in some methods is the instability of the compound under acidic conditions.[2][6]
Neutralization Reaction with Bromic Acid
One common method involves the reaction of a magnesium-containing base, such as magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂), with bromic acid (HBrO₃).[2]
-
Reaction with Magnesium Carbonate: MgCO₃ + 2HBrO₃ → Mg(BrO₃)₂ + H₂O + CO₂[2] This reaction produces this compound, water, and carbon dioxide gas.[2]
-
Reaction with Magnesium Hydroxide: Mg(OH)₂ + 2HBrO₃ → Mg(BrO₃)₂ + 2H₂O[2] This pathway yields only this compound and water.[2]
Caption: Synthesis of Mg(BrO₃)₂ via neutralization reaction.
Double Displacement Reaction
To avoid the acidic conditions that can lead to decomposition, a double displacement reaction is often preferred.[6] This involves using a soluble bromate salt.
-
Reaction with Sodium Bromate: Mg(OH)₂ + 2NaBrO₃ → Mg(BrO₃)₂ + 2NaOH[6] This method is effective because the basicity of sodium bromate helps prevent the decomposition of the product in solution.[6]
-
Reaction with Barium Bromate: Another preparation method involves adding a solution of magnesium sulfate (MgSO₄) to a solution of barium bromate (Ba(BrO₃)₂). The insoluble barium sulfate (BaSO₄) precipitates, leaving this compound in the solution. The solution is then evaporated to recrystallize the hexahydrate product, Mg(BrO₃)₂·6H₂O.[6]
Caption: Synthesis of Mg(BrO₃)₂ via double displacement.
Safety and Hazards
This compound is a hazardous substance that requires careful handling.
-
Health Hazards: Contact may cause irritation to the skin, eyes, and mucous membranes.[1][2][3][4][5] It may be toxic by ingestion, inhalation, and skin absorption.[1][2][4][5] Inhalation, ingestion, or contact with the substance may lead to severe injury, burns, or even death.[6]
-
Fire Hazard: As a strong oxidizer, it poses a significant fire risk, especially when in contact with organic materials or other combustibles like wood, paper, and oil.[1][3][4][6] It can accelerate burning when involved in a fire, and containers may explode when heated.[1][3][6] For small fires, water should be used; dry chemicals or foams are not recommended.[3][4]
References
- 1. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14519-17-6 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 14519-17-6 [chemicalbook.com]
- 7. This compound [drugfuture.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Magnesium Bromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Quantum Mechanical Insights into the Bromate Ion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the quantum mechanical properties of the bromate ion (BrO₃⁻), a species of significant interest due to its role in chemical reactions and its potential impact on water quality and biological systems. By leveraging high-level computational methods and comparing theoretical data with experimental findings, we provide a comprehensive overview of the ion's electronic structure, geometry, and vibrational dynamics. This guide is intended to serve as a valuable resource for researchers in chemistry, environmental science, and drug development.
Molecular Structure and Geometry
The bromate ion possesses a trigonal pyramidal geometry, a result of the central bromine atom being bonded to three oxygen atoms and having one lone pair of electrons.[1] This arrangement is consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory. The precise bond lengths and angles are crucial for understanding the ion's reactivity and interactions.
Experimental Determination of Molecular Geometry
The experimental geometry of the bromate ion is typically determined using single-crystal X-ray diffraction.[2] In this technique, a beam of X-rays is directed at a crystalline sample of a bromate salt (e.g., sodium bromate, NaBrO₃, or potassium bromate, KBrO₃).[3][4] The diffraction pattern of the X-rays is then analyzed to determine the arrangement of atoms within the crystal lattice, providing highly accurate measurements of bond lengths and angles.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of a bromate salt is mounted on a goniometer. The crystal is then placed in an X-ray diffractometer, where it is irradiated with monochromatic X-rays. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays. This data is then processed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the bromine and oxygen atoms can be determined, and subsequently, the Br-O bond lengths and O-Br-O bond angles can be calculated with high precision. It is important to note that the crystal environment can have a minor influence on the measured geometric parameters.
Theoretical Calculations of Molecular Geometry
A variety of quantum mechanical methods can be employed to calculate the equilibrium geometry of the bromate ion. These methods include the Hartree-Fock (HF) theory and, more commonly, Density Functional Theory (DFT) with various exchange-correlation functionals (e.g., B3LYP).[5][6] The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, also influences the accuracy of the calculations.
Computational Protocol: Geometry Optimization
The geometry optimization of the bromate ion is performed using computational chemistry software. The initial coordinates of the atoms are specified, and the chosen quantum mechanical method and basis set are applied. The software then iteratively adjusts the positions of the atoms to find the arrangement with the lowest total energy, which corresponds to the equilibrium geometry. The final output provides the optimized bond lengths and bond angles.
Comparison of Experimental and Theoretical Geometries
The following table summarizes the experimental and a selection of theoretical values for the bond length and bond angle of the bromate ion.
| Parameter | Experimental Value | Calculated (Hartree-Fock) | Calculated (DFT/B3LYP) |
| Br-O Bond Length (pm) | 165 | Data not available in search results | Data not available in search results |
| O-Br-O Bond Angle (°) | 104 | Data not available in search results | Data not available in search results |
Note: Specific calculated values for bond length and angle from various high-level ab initio and DFT methods were not available in the provided search results. The table structure is provided for when such data is obtained.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules.[7] The bromate ion, being a polyatomic ion, exhibits a set of characteristic vibrational modes. These modes can be observed experimentally using Infrared (IR) and Raman spectroscopy and can be predicted theoretically through quantum mechanical calculations.
Experimental Vibrational Spectroscopy
The vibrational frequencies of the bromate ion are typically measured using Raman and Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9] Raman spectroscopy is particularly well-suited for studying aqueous solutions of bromate salts.[9]
Experimental Protocol: Raman Spectroscopy
A solution of a bromate salt (e.g., potassium bromate in water) is placed in a sample holder. A monochromatic laser beam is directed at the sample. The scattered light is collected and passed through a spectrometer, which separates the light by wavelength. The Raman spectrum shows peaks at frequencies that are shifted from the incident laser frequency, with the shifts corresponding to the vibrational frequencies of the bromate ion. The experimental setup typically includes a laser source (e.g., Nd:YAG), sample optics, a monochromator, and a sensitive detector.[2]
Experimental Protocol: FT-IR Spectroscopy
For solid samples, a small amount of a bromate salt is mixed with an IR-transparent matrix like potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FT-IR spectrometer. The instrument measures the absorption of infrared radiation as a function of frequency, revealing the vibrational modes of the bromate ion.
Theoretical Calculation of Vibrational Frequencies
Quantum mechanical calculations can predict the harmonic vibrational frequencies of the bromate ion. These calculations are typically performed at the same level of theory (e.g., HF or DFT with a specific functional and basis set) as the geometry optimization.[10] The calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) yields the vibrational frequencies and their corresponding normal modes.[11]
Computational Protocol: Vibrational Frequency Calculation
Following a successful geometry optimization, a frequency calculation is performed on the optimized structure. The computational software calculates the Hessian matrix and diagonalizes it to obtain the vibrational frequencies. The output will list the frequencies (typically in wavenumbers, cm⁻¹) and the symmetry of each vibrational mode. It is important to note that calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies, and scaling factors are sometimes applied to improve the agreement.
Comparison of Experimental and Theoretical Vibrational Frequencies
The bromate ion (C₃ᵥ symmetry) has four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). The following table compares the experimental vibrational frequencies with representative calculated values.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated (Hartree-Fock) | Calculated (DFT/B3LYP) |
| ν₁ (Symmetric Stretch) | A₁ | 794 | Data not available in search results | Data not available in search results |
| ν₂ (Symmetric Bend) | A₁ | Data not available in search results | Data not available in search results | Data not available in search results |
| ν₃ (Asymmetric Stretch) | E | 805 | Data not available in search results | Data not available in search results |
| ν₄ (Asymmetric Bend) | E | Data not available in search results | Data not available in search results | Data not available in search results |
Note: A complete set of experimental and calculated vibrational frequencies from various high-level ab initio and DFT methods was not available in the provided search results. The table is structured to accommodate this data once it is found.
Electronic Structure and Reactivity
Quantum mechanical calculations provide valuable insights into the electronic structure of the bromate ion, which is fundamental to understanding its reactivity. The distribution of electron density, the nature of the molecular orbitals, and the partial charges on the atoms can all be determined computationally.
Molecular Orbitals and Charge Distribution
The molecular orbitals of the bromate ion describe the spatial distribution of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the ion's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.
Computational Protocol: Electronic Structure Analysis
Following a geometry optimization, a population analysis (e.g., Mulliken or Natural Bond Orbital) can be performed to calculate the partial atomic charges. The energies and compositions of the molecular orbitals can also be obtained. This information helps to identify the regions of the ion that are most susceptible to electrophilic or nucleophilic attack.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of the quantum mechanical study of the bromate ion.
Caption: Molecular structure of the bromate ion (BrO₃⁻).
Caption: A typical computational workflow for the quantum mechanical study of the bromate ion.
Conclusion
This technical guide has provided a framework for understanding the quantum mechanical properties of the bromate ion. By combining experimental data with theoretical calculations, a detailed picture of its structure, vibrational dynamics, and electronic properties can be obtained. This knowledge is essential for researchers working in fields where the behavior of the bromate ion is of interest, from environmental remediation to the design of new chemical entities. Further research providing a broader range of comparative theoretical data will continue to refine our understanding of this important oxyanion.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. scispace.com [scispace.com]
- 4. X-ray investigation of the crystal structure of sodium bromate and sodium chlorate | Catalog Search Results | IUCAT Bloomington [iucat.iu.edu]
- 5. nepjol.info [nepjol.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 8. CN105158232A - Method for detecting potassium bromate in flour through enhanced Raman spectrums - Google Patents [patents.google.com]
- 9. hou.usra.edu [hou.usra.edu]
- 10. FT-IR vibrational spectrum and DFT:B3LYP/6-31G and B3LYP/6-311G structure and vibrational analysis of glycinate-guanidoacetate nickel (II) complex: [Ni(Gly)(Gaa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atomistica.online [atomistica.online]
An In-depth Technical Guide to the Synthesis of Magnesium Bromate via Double Displacement Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of magnesium bromate, a significant oxidizing agent, through a double displacement reaction. The document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in a clear, tabular format for ease of comparison.
Introduction
This compound, with the chemical formula Mg(BrO₃)₂, is a crystalline solid that is soluble in water.[1][2][3] It is a strong oxidizing agent and finds applications in chemical analysis.[1] The synthesis of this compound can be effectively achieved through a double displacement reaction, a process involving the exchange of ions between two reacting compounds. This guide focuses on a specific and efficient double displacement pathway: the reaction between magnesium sulfate and barium bromate.
Reaction Principle and Stoichiometry
The synthesis of this compound via the reaction of magnesium sulfate and barium bromate is a precipitation reaction. In this process, aqueous solutions of the reactants are mixed, leading to the formation of insoluble barium sulfate, which precipitates out of the solution, leaving the desired this compound in the aqueous phase. The balanced chemical equation for this reaction is:
MgSO₄(aq) + Ba(BrO₃)₂(aq) → Mg(BrO₃)₂(aq) + BaSO₄(s)
This reaction proceeds due to the low solubility of barium sulfate in water, which drives the equilibrium towards the formation of the products. The resulting this compound is typically isolated from the solution as its hexahydrate form, Mg(BrO₃)₂·6H₂O.[1]
Physicochemical Data
A summary of the key physicochemical properties of the reactants and products is presented in the table below for easy reference.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 26.9 g/100 mL (20 °C) |
| Barium Bromate | Ba(BrO₃)₂ | 393.13 | 0.3 g/100 mL (20 °C) |
| This compound (anhydrous) | Mg(BrO₃)₂ | 280.11 | Soluble |
| This compound Hexahydrate | Mg(BrO₃)₂·6H₂O | 388.20 | 58 g/100 cm³ (20 °C)[4] |
| Barium Sulfate | BaSO₄ | 233.38 | 0.0002448 g/100 mL (20 °C) |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound hexahydrate.
Materials and Equipment
-
Magnesium sulfate (MgSO₄)
-
Barium bromate (Ba(BrO₃)₂)
-
Deionized water
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Crystallizing dish
-
Drying oven
Synthesis Procedure
-
Preparation of Reactant Solutions:
-
Prepare a saturated aqueous solution of magnesium sulfate.
-
Prepare a saturated aqueous solution of barium bromate. Due to its lower solubility, gentle heating may be required to dissolve the barium bromate completely.
-
-
Reaction:
-
Slowly add the magnesium sulfate solution to the barium bromate solution with continuous stirring.
-
A white precipitate of barium sulfate will form immediately.
-
Continue stirring the mixture at room temperature for a sufficient time to ensure the reaction goes to completion.
-
-
Separation of Precipitate:
-
Separate the barium sulfate precipitate from the solution by filtration. A Büchner funnel under vacuum is recommended for efficient separation.
-
Wash the precipitate with a small amount of cold deionized water to recover any entrained this compound solution.
-
The filtrate contains the dissolved this compound.
-
Purification and Crystallization
-
Concentration of the Filtrate:
-
Transfer the filtrate to a crystallizing dish.
-
Gently heat the solution to evaporate the water and concentrate the this compound solution. Avoid boiling to prevent decomposition.
-
-
Crystallization:
-
Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature.
-
Colorless or white crystals of this compound hexahydrate will form.[1]
-
For higher purity, the crystallization process can be controlled by seeding the supersaturated solution with a small crystal of pure this compound.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.
-
Dry the purified crystals in a drying oven at a temperature below 200°C, as the hexahydrate loses its water of crystallization at this temperature.[1]
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the double displacement reaction.
Caption: Workflow for this compound Synthesis.
Safety Precautions
-
This compound is a strong oxidizing agent and can cause fire in contact with organic materials.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse the affected area with copious amounts of water.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.
References
A Historical and Technical Guide to Bromate Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical context of bromate chemistry research. It focuses on the pivotal discoveries, key experimental protocols, and the mechanistic understanding that has shaped this fascinating field. Particular emphasis is placed on the Belousov-Zhabotinsky reaction, a cornerstone of non-equilibrium thermodynamics and complex systems research.
Early History and Discovery of Bromine
The story of bromate chemistry begins with the discovery of its parent element, bromine. In 1826, the young French pharmacy student Antoine-Jérôme Balard isolated a new element from the mother liquor of marsh brines. He noticed that treating the brine with aqueous chlorine produced an intense yellow-orange color and a particular odor.[1] This new element was named "bromine," derived from the Greek word "bromos," meaning stench.[1] Bromine was the third halogen to be discovered, following chlorine in 1774 and iodine in 1811.[1]
Early production of potassium bromate involved passing bromine through a hot solution of potassium hydroxide. This process forms potassium hypobromite, which then disproportionates into potassium bromide and potassium bromate. Electrolysis of potassium bromide solutions was also developed as a method for bromate production.
The Belousov-Zhabotinsky Reaction: A Paradigm Shift in Chemistry
For much of chemical history, reactions were understood to proceed unidirectionally towards a state of equilibrium, as dictated by the second law of thermodynamics. The discovery of oscillating chemical reactions challenged this paradigm, and at the heart of this revolution was the bromate-driven reaction discovered by Boris P. Belousov.
The Serendipitous Discovery by Belousov
In the 1950s, while attempting to create an inorganic analog of the Krebs cycle, Soviet biochemist Boris Belousov made a remarkable observation. He mixed potassium bromate, cerium(IV) sulfate, and citric acid in dilute sulfuric acid and noted that the solution's color periodically oscillated between yellow and colorless.[2] This indicated an oscillating ratio of cerium(IV) to cerium(III) ions. Belousov's findings were met with skepticism, as they appeared to violate the established understanding of chemical kinetics. His attempts to publish his work in reputable journals were rejected, and his findings were only published in 1959 in a less prominent, non-reviewed journal.[1][2]
Zhabotinsky's Elucidation and Popularization
In 1961, a graduate student named Anatol Zhabotinsky began a detailed investigation of Belousov's reaction. He refined the system by replacing citric acid with malonic acid, which created a more robust and visually striking oscillating reaction.[3] Zhabotinsky's work confirmed and expanded upon Belousov's discovery, demonstrating that the oscillations were not an artifact but a genuine property of the chemical system. His research, published in the early 1960s, brought wider attention to what is now known as the Belousov-Zhabotinsky (BZ) reaction.[1][4] The reaction gained international recognition after a 1968 conference in Prague.
Experimental Protocols for the Classical BZ Reaction
The following sections provide detailed methodologies for reproducing the classic Belousov-Zhabotinsky reaction.
The Bromate-Bromide Reaction Kinetics
A fundamental component of the BZ reaction is the reaction between bromate and bromide ions in an acidic solution. The overall reaction is:
BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)
The rate law for this reaction is:
Rate = k[BrO₃⁻]ˣ[Br⁻]ʸ[H⁺]ᶻ
Experimental determination has shown the reaction to be first order with respect to bromate and bromide, and second order with respect to the hydrogen ion, making the overall rate law:
Rate = k[BrO₃⁻][Br⁻][H⁺]²
Recipe for the Classic BZ Reaction
The following table summarizes the components and their concentrations for a typical demonstration of the BZ reaction.
| Solution | Component | Concentration | Volume |
| A | Sodium Bromate (NaBrO₃) | 10 g / 100 mL H₂O | 25 mL |
| B | Malonic Acid (CH₂(COOH)₂) | 2 g / 100 mL 10% H₂SO₄ | 25 mL |
| Sodium Bromide (NaBr) | 1 g / 100 mL 10% H₂SO₄ | ||
| C | Ferroin Indicator | 0.025 M | A few drops |
Experimental Workflow:
The following diagram illustrates the typical workflow for initiating the BZ reaction.
The Field-Kőrös-Noyes (FKN) Mechanism
In 1972, Richard Field, Endre Kőrös, and Richard Noyes published a detailed mechanism that explained the oscillatory behavior of the BZ reaction. The FKN mechanism breaks down the complex series of reactions into three main processes.
The three core processes of the FKN mechanism are:
-
Process A: The consumption of bromide ions by bromate in an acidic solution. This process dominates when the bromide concentration is high.
-
Process B: The autocatalytic production of bromous acid (HBrO₂) and the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺). This process takes over when the bromide concentration falls below a critical level.
-
Process C: The reduction of the oxidized metal catalyst by malonic acid and the production of bromide ions, which then inhibits Process B and restarts the cycle with Process A.
The interplay between these three processes, particularly the feedback loop involving bromide as an inhibitor and the autocatalysis of bromous acid, is what drives the oscillations.
The following diagram illustrates the logical relationship between the key species in the FKN mechanism.
Applications and Modern Context of Bromate Chemistry
While the BZ reaction remains a cornerstone of academic research in nonlinear dynamics and complex systems, bromate chemistry has practical applications and implications in various fields.
Industrial Applications
Potassium bromate has been used as a food additive, particularly as a flour improver in baking since 1923.[5] It acts as an oxidizing agent, strengthening dough and allowing for a higher rise.[5] However, concerns about its potential carcinogenicity have led to its ban in many countries. It also finds use in the textile industry as an oxidizing agent in dye fixation.
Health and Regulatory Aspects
Research has linked potassium bromate to cancer in laboratory animals. The International Agency for Research on Cancer (IARC) classifies potassium bromate as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." This has led to its ban as a food additive in the European Union, Canada, Brazil, and other countries. In the United States, its use is still permitted, but the FDA has encouraged bakers to voluntarily discontinue its use.
Analytical Methods
The detection and quantification of bromate are crucial for regulatory monitoring, especially in drinking water where it can form as a disinfection byproduct during ozonation. Modern analytical techniques for bromate analysis include:
-
Ion Chromatography (IC): Coupled with conductivity detection, post-column reaction, or inductively coupled plasma-mass spectrometry (ICP-MS), IC is a widely used method for sensitive bromate detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for bromate analysis.
-
Spectrophotometry: Simple spectrophotometric methods have been developed for the determination of bromate.
Conclusion
The study of bromate chemistry has a rich history, from the discovery of bromine to the paradigm-shifting discovery of the Belousov-Zhabotinsky reaction. The journey of the BZ reaction from a rejected curiosity to a fundamental model for understanding complex systems highlights the dynamic nature of scientific inquiry. For researchers in chemistry, biology, and drug development, the principles of feedback, oscillation, and self-organization demonstrated by bromate chemistry offer valuable insights into the complex processes that govern biological systems and the potential for novel therapeutic interventions.
References
- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]
- 2. Oscillations in chemical systems. II. Thorough analysis of temporal oscillation in the bromate-cerium-malonic acid system | Semantic Scholar [semanticscholar.org]
- 3. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]
- 4. Chemical Kinetics: Bromate-Bromide Reaction [faculty.kfupm.edu.sa]
- 5. bakerpedia.com [bakerpedia.com]
A Comprehensive Technical Guide to Density Functional Theory (DFT) Calculations for Magnesium Bromate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to DFT for Crystalline Solids
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[1] The core concept of DFT is to map the complex many-electron problem onto a simpler one of interacting electrons in an effective potential, where the electron density is the central variable. For crystalline solids like magnesium bromate, DFT calculations are typically performed using a plane-wave basis set and periodic boundary conditions to model the infinite crystal lattice.
These calculations can predict a wide range of material properties, including:
-
Structural Properties: Equilibrium lattice parameters, bond lengths, and bond angles.
-
Electronic Properties: Band structure, density of states (DOS), and charge distribution.
-
Vibrational Properties: Phonon dispersion curves and vibrational frequencies (Raman and IR spectra).
-
Mechanical Properties: Elastic constants and bulk modulus.[1]
Proposed Computational Methodology
This section outlines a detailed protocol for performing DFT calculations on this compound.
Software and Initial Structure
A common choice for solid-state DFT calculations is the Quantum ESPRESSO or VASP (Vienna Ab initio Simulation Package). The initial crystal structure of this compound (Mg(BrO₃)₂) would be obtained from crystallographic databases. This compound is a crystalline solid, and its structure would serve as the starting point for all calculations.[2]
Computational Parameters
The accuracy of DFT calculations is highly dependent on the chosen computational parameters. The following parameters are proposed for a robust study of this compound:
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a widely used and reliable choice for solid-state systems. Hybrid functionals, such as HSE06, could also be employed for more accurate electronic property calculations, though at a higher computational cost.
-
Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials would be used to describe the interaction between the core and valence electrons of Magnesium (Mg), Bromine (Br), and Oxygen (O).
-
Plane-Wave Cutoff Energy: A convergence test would be performed to determine an appropriate kinetic energy cutoff for the plane-wave basis set. A typical starting point for oxides is around 40-50 Ry.
-
k-point Sampling: The Brillouin zone would be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is essential to ensure accurate results.
Geometry Optimization
The initial crystal structure would be fully relaxed by minimizing the forces on the atoms and the stress on the unit cell. This process, known as geometry optimization, yields the equilibrium lattice parameters and atomic positions.
Electronic Structure Calculations
Following geometry optimization, a static self-consistent field (SCF) calculation would be performed to obtain the ground-state electronic density. This is followed by non-self-consistent calculations to determine the electronic band structure and the density of states (DOS). The partial density of states (PDOS) would also be calculated to analyze the contribution of each atomic orbital to the electronic states.
Vibrational Property Calculations
The vibrational properties would be investigated using Density Functional Perturbation Theory (DFPT). This method allows for the calculation of phonon dispersion curves and the vibrational frequencies at the Gamma point, which correspond to the Raman and Infrared (IR) active modes.
Expected Quantitative Data
The following tables summarize the expected quantitative data that would be obtained from a DFT study of this compound. This data is illustrative and serves as a template for presenting results from an actual study.
Table 1: Optimized Structural Parameters
| Parameter | Predicted Value |
| Lattice Constant a (Å) | Value |
| Lattice Constant b (Å) | Value |
| Lattice Constant c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Unit Cell Volume (ų) | Value |
| Mg-O Bond Length (Å) | Value |
| Br-O Bond Length (Å) | Value |
| O-Br-O Bond Angle (°) | Value |
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
| Band Gap (eV) | Value |
| Nature of Band Gap | Direct/Indirect |
| Valence Band Maximum (eV) | Value |
| Conduction Band Minimum (eV) | Value |
Table 3: Calculated Vibrational Frequencies
| Mode | Symmetry | Frequency (cm⁻¹) | Activity |
| 1 | Sym | Value | IR/Raman |
| 2 | Sym | Value | IR/Raman |
| 3 | Sym | Value | IR/Raman |
| ... | ... | ... | ... |
Visualization of Workflows and Relationships
Diagram 1: Computational Workflow for DFT Calculations
Caption: A flowchart illustrating the typical workflow for performing DFT calculations on a crystalline solid.
Diagram 2: Interrelation of Calculated Properties
References
An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous magnesium bromide (MgBr₂). Understanding and controlling the water content of this reagent is critical for its effective use in moisture-sensitive applications, particularly in organic synthesis and pharmaceutical development.
Physicochemical Properties and Hygroscopicity
Anhydrous magnesium bromide is a white, crystalline solid that exhibits a strong affinity for water.[1][2] Its hygroscopic and deliquescent nature means it readily absorbs moisture from the atmosphere, ultimately dissolving in the absorbed water.[2][3] This property is primarily due to the high solvation energy of the magnesium ion. When exposed to air, anhydrous MgBr₂ rapidly forms hydrates, with the most common being the hexahydrate (MgBr₂·6H₂O).[1][4][2][3][5] The presence of water can significantly impact its utility as a Lewis acid and its performance in chemical reactions.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for anhydrous and hydrated magnesium bromide, highlighting the significant impact of hydration on its physical properties.
Table 1: Molar Mass and Density
| Compound | Molar Mass ( g/mol ) | Density (g/cm³) |
| Anhydrous Magnesium Bromide (MgBr₂) | 184.113[1][3] | 3.72[1][4][3] |
| Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) | 292.204[3] | 2.07[3] |
Table 2: Solubility Data
| Compound | Solubility in Water | Solubility in Ethanol | Solubility in Methanol |
| Anhydrous Magnesium Bromide (MgBr₂) | 102 g/100 mL[1][3] | 6.9 g/100 mL[1][3] | 21.8 g/100 mL[1][3] |
| Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) | 316 g/100 mL (at 0°C)[1][3] | - | - |
Experimental Protocols
Protocol for Determining Hygroscopicity by Gravimetric Analysis
This protocol outlines a standard method for quantifying the hygroscopicity of anhydrous magnesium bromide.
Objective: To determine the rate and extent of moisture absorption by anhydrous magnesium bromide at a given relative humidity (RH) and temperature.
Materials:
-
Anhydrous magnesium bromide powder
-
Analytical balance (readable to 0.1 mg)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH
-
Shallow weighing dishes (e.g., petri dishes)
-
Spatula
-
Stopwatch
Procedure:
-
Sample Preparation: Place a weighing dish on the analytical balance and tare it. Accurately weigh approximately 1-2 g of anhydrous magnesium bromide into the dish. Record the initial mass (m_initial).
-
Exposure: Immediately place the weighing dish containing the sample into the controlled humidity chamber set at the desired RH and temperature (e.g., 75% RH, 25°C).
-
Data Collection: At regular intervals (e.g., every 15, 30, 60 minutes), remove the sample from the chamber and quickly weigh it on the analytical balance. Record the mass and the time. Minimize the time the sample is outside the chamber to prevent inaccurate readings.
-
Equilibrium: Continue taking measurements until the mass of the sample becomes constant over three consecutive readings. This indicates that the sample has reached equilibrium with the surrounding atmosphere. Record the final mass (m_final).
-
Calculation: Calculate the percentage of water absorbed using the following formula:
Water Absorbed (%) = [(m_final - m_initial) / m_initial] * 100
Data Analysis: Plot the mass of the sample as a function of time to visualize the rate of water absorption. The final percentage of water absorbed provides a quantitative measure of the material's hygroscopicity under the tested conditions.
Protocol for Handling and Storage of Anhydrous Magnesium Bromide
Due to its hygroscopic nature, stringent handling and storage procedures are mandatory to maintain the anhydrous state of magnesium bromide.
Objective: To provide a standardized procedure for handling and storing anhydrous magnesium bromide to prevent atmospheric moisture contamination.
Materials and Equipment:
-
Anhydrous magnesium bromide
-
Inert atmosphere glove box or glove bag
-
Schlenk line
-
Dry, sealed container (e.g., amber glass bottle with a secure cap)
-
Paraffin film or sealing tape
-
Argon or nitrogen gas (high purity)
-
Spatula, weighing paper, and other necessary lab equipment (pre-dried)
Procedure:
-
Environment: All handling of anhydrous magnesium bromide should be performed under an inert atmosphere, such as in a glove box or using a Schlenk line.
-
Pre-Drying: Ensure all glassware, spatulas, and other equipment that will come into contact with the magnesium bromide are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before use.
-
Dispensing: Inside the inert atmosphere, carefully open the main container of anhydrous magnesium bromide. Quickly dispense the required amount of the powder into a pre-weighed, dry container.
-
Sealing: Immediately and securely seal the main container. For added protection, wrap the cap and neck of the bottle with paraffin film.
-
Storage: Store the sealed container of anhydrous magnesium bromide in a desiccator or a dry cabinet. The storage area should be cool and well-ventilated.
-
Disposal of Contaminated Material: If the magnesium bromide is suspected to have absorbed moisture (e.g., clumping is observed), it may not be suitable for moisture-sensitive reactions. Proper disposal should follow institutional guidelines.
Visualizations
Hydration Pathway of Anhydrous Magnesium Bromide
The following diagram illustrates the process of anhydrous magnesium bromide absorbing atmospheric moisture to form its common hydrated states.
Caption: Hydration of anhydrous MgBr₂ upon exposure to atmospheric moisture.
Experimental Workflow for Handling Anhydrous Magnesium Bromide
This diagram outlines the critical steps for handling anhydrous magnesium bromide in a research setting to prevent moisture contamination.
Caption: Workflow for handling hygroscopic anhydrous magnesium bromide.
Impact on Drug Development and Research
The hygroscopic nature of anhydrous magnesium bromide has significant implications in drug development and scientific research.
-
Catalyst Activity: As a Lewis acid, the catalytic activity of MgBr₂ is highly dependent on its anhydrous state. The presence of water can deactivate the catalyst by coordinating with the magnesium ion, thus reducing its effectiveness in promoting desired chemical transformations.[3]
-
Reaction Stoichiometry: The absorption of water increases the mass of the magnesium bromide sample, leading to inaccurate measurements if not accounted for. This can result in incorrect stoichiometry in reactions, affecting yield and purity of the final product.
-
Grignard Reagents: While not directly a Grignard reagent, anhydrous magnesium bromide is often used in conjunction with them. Grignard reagents are notoriously sensitive to water. Any moisture introduced by hygroscopic MgBr₂ can quench the Grignard reagent, halting the intended reaction.
-
Pharmaceutical Formulation: In the context of drug development, the hygroscopicity of any component of a formulation is a critical parameter. For instance, if MgBr₂ were to be used as a pharmaceutical intermediate, its tendency to absorb water would necessitate strict manufacturing and storage controls to ensure the stability and shelf-life of the final drug product.[]
Conclusion
The pronounced hygroscopicity of anhydrous magnesium bromide is a critical factor that must be carefully managed in its application. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, coupled with stringent adherence to proper handling and storage protocols, is essential to ensure the reliability and success of experimental work and the quality of resulting products. The quantitative data and experimental guidelines provided in this document serve as a valuable resource for the effective utilization of this important chemical reagent.
References
Methodological & Application
Application Notes and Protocols: Magnesium Bromate as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium bromate, Mg(BrO₃)₂, is a powerful oxidizing agent that offers a versatile and effective option for various transformations in organic synthesis. As a source of the bromate ion (BrO₃⁻), it facilitates the oxidation of a range of functional groups. This document provides detailed application notes and experimental protocols for the use of this compound and related bromate systems in key organic transformations, including the oxidation of alcohols, thiols, and sulfides.
While direct literature on this compound for some of these applications is limited, the reactivity is primarily dictated by the bromate ion. Therefore, protocols using other bromate salts, such as sodium bromate, have been adapted with the expectation of similar reactivity.
Oxidation of Alcohols to Aldehydes and Ketones
A mild and efficient method for the oxidation of primary and secondary benzylic alcohols utilizes a catalytic amount of magnesium bromide in conjunction with urea-hydrogen peroxide (UHP), which is believed to generate the active bromate species in situ. This system provides high yields of the corresponding aldehydes and ketones without significant over-oxidation.[1]
Quantitative Data Summary
The following table summarizes the yields for the oxidation of various benzylic alcohols to the corresponding carbonyl compounds using a urea-hydrogen peroxide/magnesium bromide system.[2]
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 92 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 94 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 93 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 91 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 85 |
| 6 | 1-Phenylethanol | Acetophenone | 94 |
| 7 | Diphenylmethanol | Benzophenone | 92 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes the oxidation of benzyl alcohol to benzaldehyde using a urea-hydrogen peroxide and catalytic magnesium bromide system.[2]
Materials:
-
Benzyl alcohol
-
Urea-hydrogen peroxide (UHP)
-
Magnesium bromide (MgBr₂)
-
[bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) or another suitable ionic liquid/solvent
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add benzyl alcohol (1.0 mmol), urea-hydrogen peroxide (1.2 mmol), and magnesium bromide (0.1 mmol).
-
Add the ionic liquid [bmim]BF₄ (2 mL) to the flask.
-
Place the flask in a preheated oil bath at 60°C.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extract the product from the ionic liquid with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with water to remove any remaining ionic liquid and urea.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow Diagram: Alcohol Oxidation
Caption: Experimental workflow for the oxidation of benzylic alcohols.
Oxidation of Thiols to Disulfides
The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. Bromate-based systems, such as sodium bromate, have been shown to be effective for this conversion.[3] It is anticipated that this compound can be used similarly.
Quantitative Data Summary
The following table presents representative yields for the oxidative coupling of thiols to disulfides using a sodium bromate system, which serves as a model for the expected reactivity of this compound.
| Entry | Substrate (Thiol) | Product (Disulfide) | Yield (%) |
| 1 | Thiophenol | Diphenyl disulfide | 95 |
| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 92 |
| 3 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 94 |
| 4 | Benzyl mercaptan | Dibenzyl disulfide | 90 |
| 5 | 1-Dodecanethiol | Didodecyl disulfide | 88 |
Experimental Protocol: Oxidative Coupling of Thiophenol
This protocol is adapted from procedures using sodium bromate for the oxidation of thiols.[3]
Materials:
-
Thiophenol
-
This compound hexahydrate (Mg(BrO₃)₂·6H₂O)
-
Sodium bromide (NaBr) (catalytic)
-
Hydrochloric acid (HCl) (catalytic)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve thiophenol (1.0 mmol) in dichloromethane (10 mL).
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium bromide (0.1 mmol) and a catalytic amount of dilute hydrochloric acid (1-2 drops).
-
To this stirred solution, add a solution of this compound hexahydrate (0.17 mmol, assuming 6 oxidizing equivalents per mole) in a minimum amount of water dropwise over 10-15 minutes.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude diphenyl disulfide.
-
Recrystallize the product from ethanol if further purification is needed.
Reaction Diagram: Thiol Oxidation
Caption: Oxidation of thiols to disulfides using this compound.
Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation. Bromate-based oxidizing systems have been successfully employed for this purpose.[4][5]
Quantitative Data Summary
The following table shows representative yields for the selective oxidation of various sulfides to sulfoxides using a sodium bromate system, which can be considered analogous to a this compound system.[4]
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 96 |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 92 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 90 |
| 4 | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 95 |
| 5 | Tetrahydrothiophene | Tetrahydrothiophene 1-oxide | 88 |
Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
This protocol is adapted from procedures using sodium bromate for the selective oxidation of sulfides.[4]
Materials:
-
Thioanisole (Methyl phenyl sulfide)
-
This compound hexahydrate (Mg(BrO₃)₂·6H₂O)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) or other suitable ionic liquid
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, combine thioanisole (1.0 mmol) and 1-butyl-3-methylimidazolium bromide (2 mL).
-
To this mixture, add this compound hexahydrate (0.34 mmol) portion-wise at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude methyl phenyl sulfoxide can be purified by column chromatography if necessary.
Logical Diagram: Substrate Scope
Caption: Substrates oxidized by bromate systems and their products.
Disclaimer
The provided protocols are for informational purposes and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should always be taken. The reactivity of this compound may vary depending on the specific reaction conditions and substrates. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.
References
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. Oxidation of Benzylic Alcohols with Urea-Hydrogen Peroxide and Catalytic Magnesium Bromide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Magnesium Bromate in Analytical Reagent Preparation: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium bromate, Mg(BrO₃)₂, is a strong oxidizing agent that serves as a valuable analytical reagent. Its primary application in analytical chemistry stems from the oxidizing properties of the bromate ion (BrO₃⁻). While less common than its potassium or sodium counterparts, this compound can be utilized in similar analytical procedures, particularly in redox titrations and certain spectrophotometric methods. The use of a bromate-bromide mixture in an acidic medium is a well-established method for generating a precise amount of bromine in situ, which can then react with a variety of analytes.[1] This approach avoids the use of hazardous liquid bromine directly.[1]
This document provides detailed application notes and protocols for the preparation and use of this compound as an analytical reagent. The methodologies presented are based on established principles of bromate chemistry and can be adapted for specific analytical needs.
Data Presentation
The following table summarizes key reagents and conditions for the application of bromate in redox titrimetry. While this data is generalized for bromate titrations, it is directly applicable when using a standardized this compound solution.
| Parameter | Description | Reference |
| Primary Standard | Arsenic Trioxide (As₂O₃) | [2] |
| Titrant | Standardized this compound Solution (e.g., 0.1 N) | Adapted from[2] |
| Reaction Medium | Acidic (typically HCl) | [2] |
| Indicator | Methyl Red or Methyl Orange | [2] |
| End Point | Color change from red to colorless/yellow | [2] |
| Stoichiometry | BrO₃⁻ + 3As₂O₃ → Br⁻ + 3As₂O₅ | Adapted from[2] |
Experimental Protocols
Protocol 1: Preparation and Standardization of a 0.1 N this compound Standard Solution
This protocol details the preparation of a standard solution of this compound and its standardization against a primary standard, arsenic trioxide.
Materials:
-
This compound hexahydrate (Mg(BrO₃)₂·6H₂O)
-
Arsenic trioxide (As₂O₃), primary standard grade, dried at 110°C
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Methyl red indicator solution
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks (1000 mL, 250 mL)
-
Burette (50 mL)
-
Pipettes
-
Erlenmeyer flasks (250 mL)
-
Hot plate
Procedure:
Part A: Preparation of 0.1 N this compound Solution
-
Calculate the required mass of this compound hexahydrate (Mg(BrO₃)₂·6H₂O) to prepare 1000 mL of an approximately 0.1 N solution. The equivalent weight of Mg(BrO₃)₂ is the molecular weight divided by 2, as the bromate ion accepts 6 electrons to form bromide, and there are two bromate ions per molecule.
-
Accurately weigh the calculated amount of Mg(BrO₃)₂·6H₂O and transfer it to a 1000 mL volumetric flask.
-
Dissolve the salt in approximately 500 mL of distilled water.
-
Dilute the solution to the 1000 mL mark with distilled water and mix thoroughly.
Part B: Standardization against Arsenic Trioxide [2]
-
Accurately weigh about 0.1 g of dried primary standard arsenic trioxide (As₂O₃) and transfer it to a 250 mL Erlenmeyer flask.
-
Add 10 mL of 1 M sodium hydroxide (NaOH) solution to dissolve the As₂O₃. Gentle warming on a hot plate may be necessary.
-
Cool the solution and add 10 mL of 1 M hydrochloric acid (HCl).
-
Add 2-3 drops of methyl red indicator to the solution. The solution should turn red.
-
Titrate the prepared arsenic trioxide solution with the this compound solution from the burette.
-
The endpoint is reached when the red color of the indicator disappears.
-
Repeat the titration at least two more times with fresh samples of arsenic trioxide to ensure precision.
-
Calculate the normality of the this compound solution using the following formula:
NMg(BrO₃)₂ = (grams of As₂O₃ × 1000) / (VMg(BrO₃)₂ × equivalent weight of As₂O₃)
(The equivalent weight of As₂O₃ is its molecular weight divided by 4)
Protocol 2: Determination of an Analyte by Redox Titration with Standardized this compound
This protocol provides a general method for the determination of an analyte that can be oxidized by bromine generated in situ from a this compound-bromide solution.
Materials:
-
Standardized 0.1 N this compound Solution (from Protocol 1)
-
Potassium bromide (KBr)
-
Hydrochloric acid (HCl), concentrated
-
Analyte solution (e.g., a solution of a phenolic compound)
-
Potassium iodide (KI) solution (10% w/v)
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N)
-
Erlenmeyer flasks with stoppers (250 mL)
-
Burette (50 mL)
-
Pipettes
Procedure:
-
Pipette a known volume of the analyte solution into a 250 mL Erlenmeyer flask with a stopper.
-
Add a measured excess of the standardized 0.1 N this compound solution to the flask.
-
Add an excess of potassium bromide (KBr) and a sufficient amount of concentrated hydrochloric acid (HCl) to make the solution acidic. Stopper the flask immediately to prevent the loss of bromine.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 15-30 minutes) to ensure complete reaction between the generated bromine and the analyte.
-
After the reaction is complete, carefully add an excess of potassium iodide (KI) solution to the flask. The unreacted bromine will oxidize the iodide to iodine, resulting in a yellow-brown solution.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears, which indicates the endpoint.
-
Perform a blank titration without the analyte to determine the initial amount of bromine generated.
-
Calculate the amount of analyte in the sample based on the difference in the volume of sodium thiosulfate used for the blank and the sample titrations.
Visualizations
Caption: Workflow for the preparation and standardization of a this compound solution.
Caption: General workflow for a redox back-titration using a this compound solution.
References
Application Notes and Protocols: Magnesium Bromate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium bromate, Mg(BrO₃)₂, is a strong oxidizing agent with potential applications in chemical synthesis.[1] This document provides an overview of its chemical properties, synthesis, and its role as an oxidizing agent. While its direct application as a primary brominating agent in organic synthesis is not extensively documented in scientific literature, this guide offers insights into its preparation and general principles of bromination reactions where related bromine compounds are utilized.
Chemical Properties of this compound
This compound is typically encountered as a white crystalline solid, often in its hexahydrate form, Mg(BrO₃)₂·6H₂O.[2] It is soluble in water but insoluble in alcohol.[2][3] A key chemical feature of this compound is its strong oxidizing potential, which also contributes to its significant fire risk when in contact with organic materials.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Mg(BrO₃)₂ | [2] |
| Molar Mass | 280.11 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility in Water | Soluble | [2][4] |
| Solubility in Alcohol | Insoluble | [2][3] |
| Hazard Class | 5.1 (Oxidizer) | [2] |
Synthesis of this compound
This compound can be synthesized through several methods. The selection of a particular synthetic route may depend on the desired purity and scale of production.
Protocol 1: Reaction of Bromic Acid with Magnesium Carbonate
One straightforward method involves the reaction of bromic acid with magnesium carbonate.[2]
Experimental Protocol:
-
To a reaction vessel, add a stoichiometric amount of magnesium carbonate (MgCO₃).
-
Slowly add a solution of bromic acid (HBrO₃) to the magnesium carbonate with continuous stirring.
-
The reaction will produce this compound, carbon dioxide, and water, as shown in the equation below.
-
It is important to note that this compound is unstable in acidic conditions and may decompose.[2] Careful control of the reaction pH is crucial.
-
The resulting solution can be carefully evaporated to crystallize the this compound hexahydrate.[2]
Reaction: MgCO₃ + 2HBrO₃ → Mg(BrO₃)₂ + CO₂ + H₂O[2]
Protocol 2: Double Displacement Reaction
A more stable preparation method involves a double displacement reaction, which avoids the acidic environment that can lead to decomposition.[2]
Experimental Protocol:
-
Prepare a suspension of barium bromate (Ba(BrO₃)₂) in water.
-
Add a solution of magnesium sulfate (MgSO₄) to the suspension.
-
A precipitation reaction will occur, forming insoluble barium sulfate (BaSO₄) and aqueous this compound.
-
Filter the mixture to remove the barium sulfate precipitate.
-
Evaporate the filtrate to crystallize the this compound hexahydrate product.[2]
Reaction: MgSO₄(aq) + Ba(BrO₃)₂(s) → Mg(BrO₃)₂(aq) + BaSO₄(s)[2]
Workflow for this compound Synthesis (Double Displacement)
Caption: Workflow for the synthesis of this compound via a double displacement reaction.
This compound as an Oxidizing Agent
The primary documented application of this compound in a laboratory setting is as an oxidizing agent.[2] Bromates are strong oxidizing agents, and their reactions have been studied with both inorganic and organic substrates.[1] The oxidizing power stems from the bromine atom in the +5 oxidation state in the bromate ion (BrO₃⁻).
General Principles of Bromination in Organic Synthesis
While specific protocols for using this compound as a brominating agent are not well-established in the reviewed literature, understanding general bromination techniques is crucial for researchers. Bromination reactions are fundamental in organic synthesis for the introduction of bromine atoms into molecules, which can then serve as versatile synthetic handles for further transformations.
A common approach to bromination involves the use of molecular bromine (Br₂) or reagents that generate it in situ. For example, the oxidation of hydrobromic acid (HBr) by an oxidizing agent like hydrogen peroxide can produce bromine for electrophilic aromatic substitution or addition reactions to alkenes.[5]
General Workflow for an Electrophilic Aromatic Bromination
The following diagram illustrates a generalized workflow for the bromination of an aromatic compound, a common transformation in drug development and organic synthesis.
Caption: A generalized workflow for the electrophilic bromination of an aromatic compound.
Safety Considerations
This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with combustible materials.[4][6] A combination of finely divided aluminum with finely divided this compound can explode from heat, percussion, or friction.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strong oxidizing agent that can be synthesized through various methods. While its primary role is not as a direct brominating agent in the currently available literature, the principles of its synthesis and the general workflows for bromination reactions provide a valuable foundation for researchers in chemical and pharmaceutical development. Further research into the applications of this compound may reveal novel synthetic utilities.
References
- 1. This compound | 14519-17-6 | Benchchem [benchchem.com]
- 2. This compound | 14519-17-6 [chemicalbook.com]
- 3. This compound | 14519-17-6 [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. rsc.org [rsc.org]
- 6. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Bromide as a Lewis Acid Catalyst in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular architectures found in natural products and pharmaceuticals. The stereochemical outcome of this reaction is of paramount importance, and Lewis acid catalysis has emerged as a powerful tool for controlling diastereoselectivity. Among the various Lewis acids employed, magnesium bromide (MgBr₂) and its etherate complex (MgBr₂·OEt₂) have proven to be effective and versatile catalysts, particularly in promoting anti-selective aldol additions. This document provides a detailed overview of the application of magnesium bromide in aldol reactions, including quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in leveraging this methodology. While the related compound magnesium bromate (Mg(BrO₃)₂) is a known oxidizing agent, current literature does not support its use as a Lewis acid catalyst in aldol reactions; therefore, this note focuses exclusively on the applications of magnesium bromide.
Key Applications of Magnesium Bromide in Aldol Reactions
Magnesium bromide is a versatile Lewis acid catalyst employed in several key variations of the aldol reaction:
-
Evans anti-Aldol Reaction: Magnesium bromide is highly effective in catalyzing the anti-selective aldol reaction of chiral N-acyloxazolidinones. This method is attractive due to its operational simplicity, use of common reagents, and the ability to achieve high diastereoselectivity.[1][2][3]
-
Mukaiyama Aldol Reaction: Magnesium bromide etherate can mediate the Mukaiyama aldol reaction between silyl enol ethers and aldehydes, leading to the formation of β-hydroxy carbonyl compounds with excellent yields and diastereoselectivity.[4][5][6]
-
Chelation-Controlled Additions: The strong oxophilicity of the magnesium ion allows it to form bidentate chelation complexes with substrates containing appropriately positioned Lewis basic sites, such as α- or β-alkoxy carbonyl compounds. This chelation control dictates the stereochemical outcome of the nucleophilic attack, often leading to high levels of diastereoselectivity.[7]
Data Presentation: Performance of Magnesium Bromide in Aldol Reactions
The following tables summarize the quantitative data from various studies on magnesium bromide-catalyzed aldol reactions, providing a comparative overview of their efficiency and selectivity.
Table 1: Evans anti-Aldol Reaction of N-Acyloxazolidinones with Aldehydes Catalyzed by MgBr₂
| Entry | Aldehyde | N-Acyl Group | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 1 | Benzaldehyde | Propionyl | >32:1 | 95 | [2] |
| 2 | Isobutyraldehyde | Propionyl | 19:1 | 93 | [8] |
| 3 | Cinnamaldehyde | Propionyl | >19:1 | 90 | [8] |
| 4 | Crotonaldehyde | Propionyl | 15:1 | 85 | [2] |
| 5 | Pivaldehyde | Propionyl | >50:1 | 91 | [2] |
Table 2: Mukaiyama Aldol Reaction Mediated by MgBr₂·OEt₂
| Entry | Silyl Enol Ether | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (Z)-1-(Trimethylsiloxy)-1-phenylethene | Benzaldehyde | 85:15 | 88 | [4] |
| 2 | 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 90:10 | 92 | [5] |
| 3 | (Z)-2-Benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene | Chiral α-alkoxy aldehyde | >95:5 | 94 | [4][6] |
| 4 | (Z)-1-Methoxy-1-(trimethylsiloxy)propene | Isobutyraldehyde | 80:20 | 85 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Magnesium Bromide-Catalyzed Evans anti-Aldol Reaction
This protocol is a generalized procedure based on the work of Evans and co-workers.[1][2]
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Magnesium bromide etherate (MgBr₂·OEt₂) (1.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (2.2 equiv)
-
Aldehyde (1.2 equiv)
-
Ethyl acetate (EtOAc), anhydrous
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acyloxazolidinone and anhydrous ethyl acetate (to make a 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the slow addition of trimethylsilyl chloride.
-
After stirring for 30 minutes at 0 °C, add magnesium bromide etherate in one portion.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a 5:1 mixture of THF and 1 N HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anti-aldol adduct.
Protocol 2: General Procedure for the Mukaiyama Aldol Reaction Mediated by MgBr₂·OEt₂
This protocol is a generalized procedure based on the work of Mukaiyama and others.[4][5][6]
Materials:
-
Aldehyde (1.0 equiv)
-
Magnesium bromide etherate (MgBr₂·OEt₂) (1.2 equiv)
-
Silyl enol ether (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous dichloromethane (to make a 0.1 M solution).
-
Cool the solution to -78 °C.
-
Add magnesium bromide etherate and stir the mixture for 15 minutes.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy carbonyl compound.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the magnesium bromide-catalyzed aldol reactions and a general experimental workflow.
Caption: Proposed mechanism for the MgBr₂-catalyzed Evans anti-aldol reaction.
Caption: Proposed mechanism for the MgBr₂-mediated Mukaiyama aldol reaction.
Caption: A generalized experimental workflow for MgBr₂-catalyzed aldol reactions.
References
- 1. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: The Role of Magnesium Bromide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and selective synthetic methodologies for their preparation is a cornerstone of modern organic chemistry. While the query specified magnesium bromate, our comprehensive literature review indicates that magnesium bromide (MgBr₂) , particularly as its diethyl etherate complex (MgBr₂·Et₂O), is the relevant and widely utilized reagent in heterocyclic synthesis. This compound (Mg(BrO₃)₂) is a strong oxidizing agent and is not commonly employed for the construction of heterocyclic rings.
Magnesium bromide serves as an inexpensive, mild, and effective Lewis acid catalyst. Its utility stems from its ability to activate carbonyl groups and other electrophiles, facilitating nucleophilic attack and subsequent cyclization reactions under gentle conditions. This attribute makes it a valuable tool for the synthesis of sensitive or complex heterocyclic frameworks.
These application notes provide detailed protocols and quantitative data for the synthesis of two important classes of heterocyclic compounds using magnesium bromide: quinoxalines and bis(indolyl)methanes.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles that are integral to numerous biologically active compounds with applications as anticancer, antiviral, and antibacterial agents. The synthesis of quinoxalines often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. Magnesium bromide etherate (MgBr₂·Et₂O) has been demonstrated to be an efficient catalyst for this transformation, offering high yields, short reaction times, and mild, room-temperature conditions.[1]
Data Presentation: MgBr₂·Et₂O Catalyzed Synthesis of Quinoxalines
The following table summarizes the results for the synthesis of various quinoxaline derivatives from o-phenylenediamines and α-dicarbonyl compounds using MgBr₂·Et₂O as a catalyst in ethanol at room temperature.
| Entry | o-Phenylenediamine | α-Dicarbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | 1,2-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 15 | 95 |
| 2 | 1,2-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 10 | 98 |
| 3 | 1,2-Phenylenediamine | Glyoxal | Quinoxaline | 10 | 96 |
| 4 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 20 | 94 |
| 5 | 4,5-Dimethyl-1,2-phenylenediamine | 2,3-Butanedione | 2,3,6,7-Tetramethylquinoxaline | 15 | 96 |
| 6 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 25 | 92 |
| 7 | 4-Nitro-1,2-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 30 | 90 |
Experimental Protocol: General Procedure for the Synthesis of Quinoxalines
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
α-Dicarbonyl compound (1.0 mmol)
-
Magnesium bromide diethyl etherate (MgBr₂·Et₂O) (10 mol%, 0.1 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add the o-phenylenediamine (1.0 mmol), the α-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature until the reactants are fully dissolved.
-
Add magnesium bromide diethyl etherate (10 mol%) to the solution.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product typically precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Diagrams for Quinoxaline Synthesis
Caption: Experimental workflow for the synthesis of quinoxalines.
Caption: Plausible mechanism for quinoxaline synthesis.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are another class of heterocyclic compounds with significant biological activities, including anticancer and antioxidant properties. The synthesis of unsymmetrical bis(indolyl)methanes can be achieved through the reaction of indolylmagnesium bromides with sulfonyl indoles.[2][3] This method provides a pathway to more complex and diverse BIM structures.
Data Presentation: Synthesis of Unsymmetrical Bis(indolyl)methanes
The following table presents data for the synthesis of various unsymmetrical bis(indolyl)methanes from the reaction of substituted indoles with a sulfonyl indole in the presence of methylmagnesium bromide (which forms the indolylmagnesium bromide in situ).[2]
| Entry | Indole (2 equiv.) | Sulfonyl Indole (1 equiv.) | Time (h) | Yield (%) |
| 1 | Indole | 1-Tosyl-3-(1-tosylpropyl)-1H-indole | 1 | 75 |
| 2 | 2-Methylindole | 1-Tosyl-3-(1-tosylpropyl)-1H-indole | 1 | 80 |
| 3 | 5-Methoxyindole | 1-Tosyl-3-(1-tosylpropyl)-1H-indole | 1.5 | 72 |
| 4 | 5-Bromoindole | 1-Tosyl-3-(1-tosylpropyl)-1H-indole | 2 | 65 |
| 5 | Indole | 1-Tosyl-3-(1-tosylethyl)-1H-indole | 1 | 78 |
| 6 | 2-Methylindole | 1-Tosyl-3-(1-tosylethyl)-1H-indole | 1 | 82 |
Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Bis(indolyl)methanes
Materials:
-
Substituted indole (2.0 mmol)
-
Sulfonyl indole (1.0 mmol)
-
Methylmagnesium bromide (CH₃MgBr) (3.0 M solution in diethyl ether, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add the substituted indole (2.0 mmol) and anhydrous THF (10 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.0 mmol) to the solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of indolylmagnesium bromide.
-
Add a solution of the sulfonyl indole (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Diagrams for Bis(indolyl)methane Synthesis
Caption: Workflow for unsymmetrical bis(indolyl)methane synthesis.
Caption: Mechanism for unsymmetrical bis(indolyl)methane synthesis.
References
Application Notes and Protocols for the Selective Oxidation of Alcohols
Note to the Reader: Initial searches for the use of magnesium bromate as a selective oxidizing agent for alcohols did not yield established protocols or application notes. This compound is a strong oxidizing agent, and its reactions with organic compounds may lack selectivity. The following application notes detail well-established and widely used methods for the selective oxidation of alcohols to aldehydes and ketones, which are central to research and development in the chemical and pharmaceutical sciences.
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. Controlling this selectivity is crucial in multi-step syntheses of complex molecules. This document provides an overview and detailed protocols for common and reliable methods used for the selective oxidation of alcohols.
Overview of Common Methods for Selective Alcohol Oxidation
Several reagents and reaction systems have been developed to achieve high selectivity and yield in the oxidation of alcohols. The choice of method often depends on the substrate's functional group tolerance, the desired scale of the reaction, and safety considerations. A summary of common methods is presented below.
| Method | Oxidizing Agent(s) | Typical Substrates | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Primary and secondary alcohols | Mild conditions, good yields for aldehydes.[1] | Stoichiometric chromium waste, reagent is a suspected carcinogen. |
| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Primary and secondary alcohols | Mild conditions, broad functional group tolerance, short reaction times.[1][2] | Reagent can be explosive under certain conditions, stoichiometric iodine waste. |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Primary and secondary alcohols | High yields, avoids heavy metals. | Requires low temperatures (-78 °C), can have unpleasant odors. |
| TEMPO-based Oxidation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., bleach, Oxone) | Primary and secondary alcohols | Catalytic in TEMPO, uses inexpensive co-oxidants, environmentally friendly.[3] | Can be substrate-dependent, may require careful pH control. |
| Jones Oxidation | Chromic acid (generated from CrO₃ and H₂SO₄) | Primary and secondary alcohols | Strong oxidant, will oxidize primary alcohols to carboxylic acids.[1] | Harsh acidic conditions, stoichiometric chromium waste, not selective for aldehydes from primary alcohols.[1] |
Detailed Application Note and Protocol: TEMPO-Catalyzed Selective Oxidation of a Primary Alcohol
This protocol describes the selective oxidation of a primary alcohol to an aldehyde using a catalytic amount of TEMPO with sodium hypochlorite (bleach) as the terminal oxidant. This method is often preferred due to its mild conditions and reduced environmental impact.
Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde
Principle: The TEMPO radical is oxidized by sodium hypochlorite to the active N-oxoammonium salt, which in turn oxidizes the alcohol to the aldehyde, regenerating TEMPO. This catalytic cycle allows for the use of a substoichiometric amount of TEMPO.
Experimental Protocol
Materials:
-
Benzyl alcohol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite solution (household bleach, ~8.25% NaOCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Add TEMPO (0.01 eq) to the solution and cool the flask in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 eq) dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining oxidant.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude benzaldehyde.
-
The product can be further purified by distillation or column chromatography if necessary.
Data Presentation
| Substrate | Product | Catalyst Loading (mol%) | Co-oxidant | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | Benzaldehyde | 1 | NaOCl | DCM/H₂O | 2 | >95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | NaOCl | DCM/H₂O | 2 | >95 |
| 1-Octanol | 1-Octanal | 1 | NaOCl | DCM/H₂O | 3 | ~85 |
Visualizations
Experimental Workflow for TEMPO-Catalyzed Oxidation
Caption: Workflow for the selective oxidation of an alcohol using a TEMPO-catalyzed system.
Logical Relationship of Catalytic Cycle
References
Protocol for Safe Handling and Disposal of Magnesium Bromate
Application Note AC-MB-001
Abstract
This document provides a comprehensive protocol for the safe handling, storage, and disposal of magnesium bromate (Mg(BrO₃)₂). The information is intended for researchers, scientists, and drug development professionals who may work with this strong oxidizing agent. Adherence to these guidelines is critical to minimize risks of fire, explosion, and chemical exposure.
Chemical and Physical Properties
This compound is a white crystalline solid that is soluble in water.[1][2][3][4][5][6][7][8] It is a powerful oxidizing agent and poses a significant fire and explosion hazard, especially when in contact with combustible or organic materials.[2][3][4][5][6][7][9][10]
Hazard Identification and Quantitative Data
This compound is classified as a strong oxidizing agent.[2][4][7][10] Contact may cause irritation to the skin, eyes, and mucous membranes.[1][2][3][4][5][8] Ingestion, inhalation, or skin absorption may be toxic.[1][2][3][4][5][8]
Data Presentation: Hazard and Exposure Data
| Parameter | Value | Reference |
| GHS Classification | Oxidizing solids, Category 2 | General knowledge from safety data sheets |
| Permissible Exposure Limit (PEL) | Data not available | [5] |
| Lethal Dose, 50% (LD50) | Data not available | |
| Incompatible Materials | Organic materials, combustibles (wood, paper, oil), finely divided aluminum, hydrocarbons (fuels), reducing agents.[2][4][5][6][7][9][10] | [2][4][5][6][7][9][10] |
Experimental Protocols: Safe Handling and Use
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required for operations that generate dust.
Engineering Controls
-
All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Prevent contact with incompatible materials, particularly organics and reducing agents.
-
Use non-sparking tools.
-
Weigh and handle the material on a non-combustible surface (e.g., metal or ceramic).
Storage Protocol
Proper storage of this compound is crucial to prevent accidents.
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store in a dedicated cabinet for oxidizing agents, preferably of metal construction.[1][10]
-
Segregate from flammable liquids, organic materials, and all other incompatible chemicals.[1][2][9][10]
-
Do not store on wooden shelves or near paper products.[1][10]
Spill and Emergency Procedures
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For small, dry spills, carefully scoop the material into a clean, dry, labeled container for disposal. Avoid raising dust.
-
Do not use combustible materials like paper towels for cleanup.
-
Wash the spill area with water once the solid material has been removed.
First Aid
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Protocol
This compound waste is considered hazardous and must be disposed of accordingly. Do not dispose of it down the drain or in regular trash.
Chemical Neutralization of Bromate Waste (for small laboratory quantities)
This protocol describes the chemical reduction of bromate ions to less hazardous bromide ions.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Work in a chemical fume hood.
-
Place the this compound waste solution in a suitable beaker with a stir bar.
-
Slowly add the sodium bisulfite or sodium thiosulfate solution while stirring. The reaction is exothermic, so add the reducing agent portion-wise to control the temperature.
-
Monitor the pH of the solution. The reaction proceeds more effectively under neutral to slightly acidic conditions. Adjust with a dilute acid or base if necessary.
-
Continue adding the reducing agent until the bromate is fully reduced. This can be tested with bromate test strips if available. In the absence of test strips, add a slight excess of the reducing agent.
-
Once the reaction is complete, neutralize the solution to a pH between 6 and 8.
-
Dispose of the final solution in a properly labeled hazardous waste container according to your institution's guidelines.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Key safety relationships for this compound.
References
- 1. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 2. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 14519-17-6 [chemicalbook.com]
- 7. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 14519-17-6 | Benchchem [benchchem.com]
- 9. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. nottingham.ac.uk [nottingham.ac.uk]
Unlocking Potential: Magnesium Bromate in Materials Science
While specific, well-documented applications of magnesium bromate in materials science are not widely available in current literature, its inherent properties as a potent oxidizing agent suggest potential utility in specialized areas of materials synthesis and processing. This document provides an overview of the characteristics of this compound and explores hypothetical applications based on its chemical nature, alongside relevant protocols for its synthesis.
Overview of this compound Properties
This compound, with the chemical formula Mg(BrO₃)₂, is a crystalline solid that is soluble in water.[1][2] It is primarily known as a strong oxidizing agent.[1][3] This characteristic is the foundation for its potential applications in materials science, particularly in processes requiring controlled oxidation or high-temperature synthesis. A combination of finely divided aluminum with finely divided this compound can explode by heat, percussion, or friction.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Mg(BrO₃)₂ | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Primary Hazard | Strong oxidizing agent | [1][3] |
Potential Applications in Materials Science
Based on its properties, this compound could theoretically be employed in the following areas:
Combustion Synthesis of Mixed-Metal Oxides
As a strong oxidizer, this compound could serve as an oxygen source in self-sustaining combustion reactions to produce complex oxide materials. This method, known as solution combustion synthesis or sol-gel auto-combustion, is used to synthesize a variety of nanomaterials, including catalysts, phosphors, and magnetic materials. In a hypothetical scenario, a solution containing this compound, other metal nitrates (as precursors for the final oxide), and a fuel (like urea or glycine) would be heated. The exothermic reaction initiated by the decomposition of the bromate and nitrates would lead to the formation of a fine, crystalline mixed-metal oxide powder.
Component in Pyrotechnic Compositions
Oxidizing agents are essential components of pyrotechnic mixtures, providing the oxygen required for the rapid combustion of fuels. While specific formulations using this compound are not documented, it could potentially be used in conjunction with metallic fuels like magnesium or aluminum to create compositions for flares, igniters, or specialty fireworks.[4][5] The properties of the resulting pyrotechnic would depend on the fuel-oxidizer ratio and the presence of other additives.
Experimental Protocols
Given the limited direct applications, this section details the synthesis of this compound, which is a prerequisite for any potential use in materials research.
Synthesis of this compound
This compound can be synthesized through several routes, including the reaction of a magnesium salt with a bromate salt or the reaction of magnesium hydroxide with bromic acid.
Protocol 3.1.1: Synthesis via Double Displacement Reaction
This protocol describes the synthesis of this compound from magnesium sulfate and barium bromate.
Materials:
-
Magnesium sulfate (MgSO₄)
-
Barium bromate (Ba(BrO₃)₂)
-
Deionized water
-
Filter paper
-
Beakers
-
Stirring rod
-
Heating plate
Procedure:
-
Prepare a saturated aqueous solution of magnesium sulfate.
-
Prepare a saturated aqueous solution of barium bromate.
-
Slowly add the barium bromate solution to the magnesium sulfate solution while stirring continuously. A white precipitate of barium sulfate (BaSO₄) will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the mixture to remove the barium sulfate precipitate.
-
The filtrate contains the aqueous solution of this compound.
-
Gently heat the filtrate to evaporate the water and crystallize the this compound.
-
Collect the this compound crystals and dry them in a desiccator.
Diagrams
References
Application Notes and Protocols for Magnesium-Based and Brominated Flame Retardants in Polymer Formulations
Therefore, this document provides detailed application notes and protocols for closely related and widely utilized flame retardants: Magnesium Hydroxide (a common magnesium-based flame retardant) and general principles of Brominated Flame Retardants , which share the bromine element. This information is intended to serve as a valuable resource for researchers in the field of flame retardant polymers.
Section 1: Magnesium Hydroxide (Mg(OH)₂) as a Flame Retardant
Magnesium hydroxide is a widely used halogen-free flame retardant known for its low smoke emission and non-toxic combustion products.[1][2][3]
Flame Retardant Mechanism
The primary flame retardant action of magnesium hydroxide occurs in the condensed phase through an endothermic decomposition process. When heated to approximately 330°C, it decomposes into magnesium oxide (MgO) and water.[1][4] This process contributes to flame retardancy in three main ways:
-
Endothermic Decomposition: The decomposition reaction is highly endothermic, absorbing a significant amount of heat from the polymer, which cools the material and slows down the rate of pyrolysis.[1][4]
-
Dilution Effect: The release of water vapor dilutes the concentration of flammable gases and oxygen in the combustion zone, hindering the combustion process.[1]
-
Char Formation and Insulation: The resulting magnesium oxide layer can form a protective char on the polymer surface, acting as a thermal barrier that insulates the underlying material from the heat of the flame and slows the release of flammable volatiles.[1]
Quantitative Performance Data
The flame retardant efficacy of magnesium hydroxide is dependent on the polymer matrix, loading level, and the presence of synergistic additives. The following table summarizes typical performance data for Mg(OH)₂ in various polymer systems.
| Polymer Matrix | Mg(OH)₂ Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (Thickness) | Reference |
| Polypropylene (PP) | 60 | - | V-0 | [1] |
| Polyamide (PA) | 60 | - | V-0 | [1] |
| Epoxy Resin | 10 (with B-N synergist) | 32.5 | V-0 | [5] |
| Polyurethane (PU) | 10 (as Magnesium Tetraborate) | 25 | V-2 | [6][7] |
| Ethylene-vinyl acetate (EVA) | 60 | 49.2 | V-0 | [3] |
Experimental Protocol: Incorporation of Mg(OH)₂ into Polypropylene
This protocol describes a standard laboratory procedure for preparing flame-retardant polypropylene composites using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
Magnesium hydroxide (Mg(OH)₂) powder (surface-treated grade recommended for better dispersion)
-
Twin-screw extruder with a suitable temperature profile
-
Injection molding machine or compression molder
-
Testing equipment for LOI (ASTM D2863) and UL-94 (ANSI/UL 94)
Procedure:
-
Drying: Dry the PP pellets and Mg(OH)₂ powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: Physically mix the dried PP pellets and Mg(OH)₂ powder at the desired weight ratio (e.g., 40:60) in a high-speed mixer for 5-10 minutes to ensure a homogeneous blend.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PP would be 180°C, 190°C, 200°C, 200°C, 190°C from hopper to die.
-
Feed the premixed blend into the extruder at a constant rate.
-
The molten extrudate is passed through a water bath for cooling and then pelletized.
-
-
Specimen Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Use an injection molding machine or a compression molder to prepare standard test specimens according to ASTM D2863 for LOI and UL-94 standards.
-
-
Flame Retardancy Testing:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.
-
Perform LOI and UL-94 tests according to their respective ASTM and UL standards.
-
Visualization of Flame Retardant Mechanism
References
- 1. magnesiaspecialties.com [magnesiaspecialties.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of highly dispersed magnesium hydroxide and its application in flame-retardant EVA composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. iris.unime.it [iris.unime.it]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS AND CHARACTERIZATION OF MAGNESIUM TETRABORATE-BASED MULTIFUNTIONAL FLAME RETARDANTS AND THEIR APPLICATION FOR FLAME RETARDANCY OF POLYURETHANE [open.metu.edu.tr]
- 7. open.metu.edu.tr [open.metu.edu.tr]
Detecting Trace Levels of Bromate Ions: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of bromate ions (BrO₃⁻), a potential human carcinogen formed during the ozonation of water containing bromide. Accurate and sensitive detection of bromate is crucial in ensuring water quality for drinking and pharmaceutical applications. The following sections detail various analytical techniques, their experimental protocols, and performance characteristics to guide researchers in selecting the most appropriate method for their specific needs.
Introduction to Analytical Approaches
Several analytical techniques are employed for the detection of bromate ions, each offering distinct advantages in terms of sensitivity, selectivity, and ease of use. The most prominent methods include Ion Chromatography (IC), Capillary Electrophoresis (CE), Spectrophotometry, and Electrochemical methods. The choice of technique often depends on the sample matrix, the required detection limits, and the available instrumentation.
Ion Chromatography (IC)
Ion chromatography is a widely established and robust technique for the determination of bromate and other disinfection byproducts.[1] It offers high sensitivity and is the basis for several regulatory methods, including those from the U.S. Environmental Protection Agency (EPA).[1]
Principle
IC separates ions based on their affinity for an ion-exchange stationary phase. A liquid mobile phase (eluent) carries the sample through the column, and the separated ions are detected, typically by suppressed conductivity or with post-column reaction (PCR) for enhanced sensitivity.[1][2]
Experimental Protocol: IC with Suppressed Conductivity (EPA Method 300.1, Part B)
This method is suitable for determining bromate concentrations in drinking water.
Instrumentation:
-
Ion Chromatograph equipped with a suppressor and a conductivity detector.
-
Anion exchange column (e.g., Dionex IonPac AS9-HC or equivalent).
-
Guard column of the same material.
-
Autosampler.
Reagents:
-
Eluent: Carbonate or hydroxide eluent. A common carbonate eluent is a mixture of sodium carbonate and sodium bicarbonate.[1]
-
Regenerant for suppressor: Sulfuric acid solution.
-
Bromate Standard: A certified standard solution of potassium bromate (KBrO₃).
Procedure:
-
Sample Preparation: Filter aqueous samples through a 0.45 µm filter to remove particulate matter.
-
Instrument Setup:
-
Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector parameters according to the manufacturer's instructions for the specific column used.
-
-
Calibration: Prepare a series of bromate standards of known concentrations by diluting the stock standard. Inject the standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the IC system.
-
Data Analysis: Identify and quantify the bromate peak in the chromatogram based on its retention time and the calibration curve.
Experimental Protocol: IC with Post-Column Reaction (PCR) and UV/Vis Detection (Based on EPA Method 326.0)
This method offers lower detection limits by converting bromate to a species that can be detected by UV/Vis absorbance.[2]
Principle: After chromatographic separation, the eluent containing bromate is mixed with a reagent that reacts to form a colored or UV-absorbing product. A common reaction involves the oxidation of iodide (I⁻) to triiodide (I₃⁻) by bromate in an acidic medium, which is then detected at 352 nm.[2]
Additional Instrumentation:
-
Post-column reaction system (pump, mixing tee, reaction coil).
-
UV/Vis detector.
Additional Reagents:
-
Post-Column Reagent: A solution of potassium iodide (KI) in an acidic buffer. Ammonium molybdate can be used as a catalyst.[2]
Procedure:
-
Follow the sample preparation and IC separation steps as described above.
-
Post-Column Reaction: The eluent from the column is continuously mixed with the post-column reagent in the mixing tee.
-
The mixture flows through a reaction coil to allow for complete reaction and color development.
-
Detection: The resulting triiodide is detected by the UV/Vis detector at 352 nm.[2]
-
Quantification is performed using a calibration curve prepared with bromate standards.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as short analysis times, small sample volume requirements, and high separation efficiency.[3][4]
Principle
In Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, ions migrate at different velocities depending on their charge-to-size ratio, leading to their separation. Detection is typically performed by direct or indirect UV photometry.[3][4]
Experimental Protocol: Capillary Zone Electrophoresis with Direct Photometric Detection
This protocol is adapted from a method for determining bromate in drinking water.[3]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 75 µm internal diameter).
Reagents:
-
Background Electrolyte (BGE): An acidic phosphate buffer is used to stabilize the baseline for detection at low UV wavelengths.[3]
-
Rinsing Solutions: Sodium hydroxide solution and deionized water for capillary conditioning.
Procedure:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary sequentially with sodium hydroxide solution, deionized water, and finally the BGE.
-
Sample Injection: Introduce the sample into the capillary using electrokinetic injection.[3]
-
Separation: Apply a high voltage (e.g., -25 kV) across the capillary to separate the ions.[3]
-
Detection: Monitor the absorbance at a low wavelength, such as 193 nm, for direct detection of bromate.[3]
-
Quantification: Quantify the bromate peak based on its migration time and peak area, using a calibration curve.
Spectrophotometry
Spectrophotometric methods are often simple, cost-effective, and suitable for routine analysis. They are based on the reaction of bromate with a chromogenic reagent to produce a colored compound that can be quantified by measuring its absorbance.[5][6]
Principle
These methods typically involve the oxidation of a dye by bromate in an acidic medium. The change in color intensity is directly proportional to the bromate concentration. Fuchsin is a commonly used reagent for this purpose.[5][6]
Experimental Protocol: Spectrophotometric Determination with Fuchsin
This protocol is based on the reaction of bromate with reduced fuchsin.[5][6]
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 530 nm.
-
Cuvettes with a long path length (e.g., 40 mm) for enhanced sensitivity.[5]
Reagents:
-
Fuchsin Reagent: A solution of fuchsin decolorized with metabisulfite in an acidic medium.[5]
-
Citrate Buffer: To maintain the optimal pH for the reaction (pH 3.4).[5][6]
-
Cation Exchange Resin (Na⁺ form): To remove interfering cations.[5]
Procedure:
-
Sample Pre-treatment: Pass the sample through a strong cationic exchange resin to remove interfering metal ions.[5]
-
Reaction:
-
Measurement: Measure the absorbance of the solution at 530 nm against a reagent blank.[5][6]
-
Quantification: Determine the bromate concentration using a calibration curve prepared with bromate standards.
Electrochemical Methods
Electrochemical sensors offer a promising alternative for bromate detection due to their high sensitivity, rapid response, and potential for miniaturization.[7][8] Various electrochemical techniques, including amperometry, voltammetry, and electrochemical impedance spectroscopy, have been employed for this purpose.[7]
Principle
Electrochemical detection of bromate typically involves its reduction at the surface of a modified electrode. The resulting current is proportional to the bromate concentration. The electrode surface is often modified with materials that catalyze the reduction of bromate, thereby enhancing the sensitivity and selectivity of the measurement.[7][8]
Experimental Protocol: Amperometric Detection
Amperometry involves the measurement of the current generated by the electrochemical reaction of bromate at a constant applied potential.
Instrumentation:
-
Potentiostat/Galvanostat.
-
Electrochemical cell with a three-electrode system:
-
Working Electrode (e.g., modified glassy carbon electrode).
-
Reference Electrode (e.g., Ag/AgCl).
-
Counter Electrode (e.g., platinum wire).
-
Reagents:
-
Supporting Electrolyte: A buffer solution (e.g., phosphate buffer) to provide conductivity and maintain a constant pH.
Procedure:
-
Electrode Preparation: The working electrode is typically polished and cleaned before modification with a suitable catalyst.
-
Measurement:
-
Place the three-electrode system in the electrochemical cell containing the supporting electrolyte and the sample.
-
Apply a constant potential at which the reduction of bromate occurs.
-
Record the resulting current, which will be proportional to the bromate concentration.
-
-
Quantification: Generate a calibration curve by measuring the amperometric response to a series of bromate standards.
Quantitative Data Summary
The performance of different analytical techniques for bromate detection varies. The following table summarizes key quantitative parameters for the methods discussed.
| Analytical Technique | Method | Limit of Detection (LOD) | Linear Range | Reference |
| Ion Chromatography | IC with Suppressed Conductivity (EPA 300.1) | ~20 µg/L | Varies | [9] |
| IC-PCR (o-dianisidine, EPA 317.0) | ~0.1-0.2 µg/L | Sub-µg/L | [2][10] | |
| IC-PCR (Iodide, EPA 326.0) | < 50 ng/L - 0.1 µg/L | Sub-µg/L | [2][11] | |
| IC-ICP-MS (EPA 321.8) | ~0.14-0.16 µg/L | - | [1][12] | |
| Capillary Electrophoresis | CZE with Direct Photometric Detection | 0.1 µg/L (9 x 10⁻¹⁰ M) | - | [3][13] |
| CZE with Indirect UV Detection | ≤10 µg/L | - | [4][14] | |
| Spectrophotometry | Fuchsin Method | 1 µg/L | Up to 20 µg/L | [5][15] |
| Methyl Red Immobilized Method | 0.01 mg/L (10 µg/L) | 0.1–1.0 mg/L | [16] | |
| Electrochemical Methods | Amperometry (Modified Electrodes) | As low as 1.1 nM | Varies widely | [17] |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described.
Caption: Workflow for Bromate Analysis by Ion Chromatography.
Caption: Workflow for Bromate Analysis by Capillary Electrophoresis.
Caption: Workflow for Spectrophotometric Bromate Analysis.
Caption: Workflow for Electrochemical Bromate Detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. azom.com [azom.com]
- 3. Determination of bromate ion in drinking water by capillary zone electrophoresis with direct photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Bromate Methods & Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Bromate Methods & Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. metrohm.com [metrohm.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Feasibility of using capillary zone electrophoresis with photometric detection for the trace level detection of bromate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anhydrous Magnesium Bromate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anhydrous magnesium bromate. The information is based on established principles of inorganic synthesis, drawing parallels from related magnesium halides and other metal bromates, to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of anhydrous this compound.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Action(s) |
| MG-BR-01 | Low yield of crystalline product after reaction of magnesium precursor with bromic acid. | 1. Incomplete reaction due to passivation of the magnesium precursor (e.g., MgO, Mg(OH)₂). 2. Incorrect stoichiometry. 3. Suboptimal reaction temperature. | 1. Use a finely powdered, high-purity magnesium precursor to maximize surface area. Consider using magnesium carbonate, which may show better reactivity. 2. Ensure accurate molar ratios of reactants. A slight excess of bromic acid may be used, but this must be carefully controlled. 3. Maintain a constant, slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction without decomposing the bromic acid. |
| MG-BR-02 | Product is a viscous liquid or oil, not a crystalline solid. | 1. Formation of a supersaturated solution. 2. Presence of impurities inhibiting crystallization. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Cool the solution slowly in an ice bath. 3. Purify the product by recrystallization from a minimal amount of hot water, followed by slow cooling. |
| MG-BR-03 | During thermal dehydration of hydrated this compound, the solid turns yellow/brown and releases a halogen-like odor. | 1. Thermal decomposition of the bromate anion. 2. Hydrolysis at elevated temperatures, leading to the formation of magnesium oxide/oxybromate and release of bromine.[1][2] | 1. Lower the dehydration temperature. Employ a stepwise heating protocol under vacuum. 2. Use a chemical dehydration method at a lower temperature (see FAQ on alternative methods). 3. Dehydrate in a stream of dry, inert gas (e.g., argon) to carry away water vapor and minimize contact time at high temperatures. |
| MG-BR-04 | The final product is highly hygroscopic and quickly absorbs atmospheric moisture. | This is an inherent property of many anhydrous magnesium salts. | 1. Handle the final product exclusively in a glove box under an inert atmosphere. 2. Store the anhydrous this compound in a desiccator over a strong drying agent (e.g., P₂O₅). 3. Seal the product in ampoules under vacuum or argon for long-term storage. |
| MG-BR-05 | Inconsistent results when using an organic solvent-based dehydration method. | 1. The chosen solvent does not effectively form a complex with this compound. 2. Residual water in the "anhydrous" solvent. 3. The temperature for removing the solvate is too high, causing decomposition. | 1. Experiment with different anhydrous solvents that can act as Lewis bases, such as diethyl ether or tetrahydrofuran (THF). 2. Ensure the solvent is rigorously dried before use, for instance, by distillation over sodium-benzophenone. 3. Determine the desolvation temperature using thermogravimetric analysis (TGA) and apply heat cautiously under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in preparing anhydrous this compound from its hydrated form?
A1: The primary challenge is preventing hydrolysis during thermal dehydration. Magnesium salts, particularly halides, have a strong tendency to react with their own water of crystallization at elevated temperatures to form magnesium oxide or oxyhalides.[1][2] This is due to the high charge density of the Mg²⁺ ion, which polarizes the water molecules, making them more acidic. A similar challenge is anticipated for this compound.
Q2: What is a suggested starting point for the synthesis of hydrated this compound?
A2: A common and straightforward method for synthesizing hydrated metal salts is the reaction of a basic magnesium precursor with bromic acid. For example, reacting magnesium carbonate with a stoichiometric amount of bromic acid, followed by gentle heating to drive the reaction to completion, and then evaporation of the solvent to crystallize the hydrated salt.
Reaction: MgCO₃(s) + 2HBrO₃(aq) → Mg(BrO₃)₂(aq) + H₂O(l) + CO₂(g)
Q3: Are there alternative methods to thermal dehydration for preparing the anhydrous salt?
A3: Yes. A promising alternative is the formation of an intermediate solvate with an organic liquid, followed by desolvation. This approach is used for preparing other anhydrous magnesium halides. The procedure involves dissolving the hydrated salt in an anhydrous solvent with which it can form a complex (e.g., diethyl ether or THF). The water is displaced by the organic solvent, and this new complex can often be decomposed at a lower temperature or under vacuum to yield the anhydrous salt without significant hydrolysis.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a strong oxidizing agent.[3] It can cause fire or an explosion when in contact with combustible materials, organic substances, or reducing agents like finely powdered metals (e.g., aluminum).[3] All work should be conducted in a fume hood, and personal protective equipment (safety goggles, lab coat, gloves) must be worn. Avoid friction, heat, and shock.
Q5: How can I verify that my final product is anhydrous?
A5: Several analytical techniques can be used:
-
Infrared (IR) Spectroscopy: The absence of a broad absorption band in the 3200-3500 cm⁻¹ region indicates the removal of O-H stretching vibrations from water molecules.
-
Thermogravimetric Analysis (TGA): A TGA scan of the final product should show no significant mass loss until the decomposition temperature of the anhydrous salt is reached.
-
Karl Fischer Titration: This is a highly sensitive method for quantifying trace amounts of water in a sample.
Experimental Protocols
Protocol 1: Synthesis of Hydrated this compound (Mg(BrO₃)₂·6H₂O)
-
Reactant Preparation: Prepare a solution of bromic acid (HBrO₃) by passing a solution of potassium bromate (KBrO₃) through a proton-exchange resin column. Determine the concentration of the resulting bromic acid solution by titration with a standard base.
-
Reaction: In a round-bottom flask, slowly add a stoichiometric amount of high-purity magnesium carbonate (MgCO₃) powder to the bromic acid solution with constant stirring. The reaction will effervesce as CO₂ is released.
-
Completion: Once the addition is complete, gently warm the mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Crystallization: Filter the resulting solution to remove any unreacted solids. Reduce the volume of the filtrate by gentle heating under reduced pressure until crystals begin to form.
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.
-
Drying: Dry the crystals in a desiccator over a mild desiccant.
Protocol 2: Proposed Method for Anhydrous this compound via Dehydration
Method A: Stepwise Thermal Dehydration (High Risk of Hydrolysis)
-
Place the finely ground hydrated this compound in a vacuum-rated flask.
-
Heat the sample under a high vacuum in a stepwise manner. Based on analogous magnesium salts, hold at intermediate temperatures (e.g., 80 °C, 120 °C, 150 °C) to remove water in stages.
-
Slowly increase the temperature to a final, higher temperature (e.g., >180 °C, to be determined empirically) until no more water evolves.
-
Cool the product to room temperature under vacuum before transferring to an inert atmosphere for storage.
Method B: Solvent-Assisted Dehydration (Recommended Approach)
-
Suspend the hydrated this compound in a large excess of rigorously dried diethyl ether or THF.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) under an inert atmosphere.
-
Filter the solid, which should now be an etherate or THF complex, under inert conditions.
-
Place the solvated complex in a flask and heat gently under high vacuum to remove the organic solvent. The desolvation temperature will be lower than that required for direct water removal and should be determined by TGA.
-
Once the solvent is removed, the anhydrous salt remains. Handle and store under an inert atmosphere.
Visualizations
Caption: Workflow for the synthesis of anhydrous this compound.
Caption: Troubleshooting logic for the dehydration step.
References
Optimizing reaction conditions for magnesium bromate oxidation
Technical Support Center: Magnesium Bromate Oxidation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for oxidations utilizing this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of organic compounds, particularly alcohols, with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Incomplete or Sluggish Reaction | - Insufficient reactivity of the substrate. - Low reaction temperature. - Inadequate mixing. - Deactivation of the oxidizing agent. | - Increase the reaction temperature in increments of 5-10°C. - Consider the use of a co-solvent to improve solubility. - Add a catalytic amount of a Lewis acid or a Brønsted acid to potentially activate the bromate.[1] - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| 2. Low Product Yield | - Sub-optimal stoichiometry. - Formation of side products. - Product degradation under reaction conditions. - Inefficient work-up and isolation. | - Optimize the molar ratio of substrate to this compound. - Perform the reaction at a lower temperature to minimize side reactions. - Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. - Review and optimize the purification procedure. |
| 3. Poor Selectivity (e.g., over-oxidation of primary alcohols) | - Reaction conditions are too harsh. - Presence of water, leading to the formation of a gem-diol intermediate which is further oxidized.[2][3] | - For the oxidation of primary alcohols to aldehydes, ensure the reaction is run under anhydrous conditions.[2] - Use a non-polar aprotic solvent. - Distill the aldehyde as it is formed to prevent further oxidation.[3][4] - Use an excess of the alcohol relative to the oxidizing agent.[3][4] |
| 4. Formation of Brominated Byproducts | - The bromate ion can act as a source of electrophilic bromine under certain conditions. | - Adjust the pH of the reaction mixture; acidic conditions may promote bromination. - Consider the addition of a radical scavenger if free radical bromination is suspected. |
| 5. Difficulty in Initiating the Reaction | - The surface of the magnesium reagent (if used as a catalyst or precursor) may be passivated by an oxide layer. | - While more common for Grignard reagents, activation techniques such as the addition of a small crystal of iodine or 1,2-dibromoethane can be considered if magnesium metal is involved in the preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound serves as an effective oxidizing agent, particularly for the conversion of alcohols to aldehydes, ketones, and carboxylic acids. The oxidizing power stems from the bromate ion (BrO₃⁻), where bromine is in a +5 oxidation state.[5]
Q2: What are the advantages of using this compound over other oxidizing agents?
A2: Potential advantages can include milder reaction conditions compared to some chromium-based reagents and different selectivity profiles. The magnesium cation can also act as a Lewis acid, potentially influencing the stereoselectivity of certain reactions.[1]
Q3: What solvents are typically recommended for this compound oxidations?
A3: The choice of solvent is crucial and depends on the substrate and the desired product. For selective oxidation of primary alcohols to aldehydes, anhydrous non-polar aprotic solvents like dichloromethane or acetonitrile are often preferred to prevent over-oxidation.[2] For other applications, a range of organic solvents may be suitable.
Q4: Is a catalyst required for this compound oxidations?
A4: While this compound can function as the primary oxidant, the addition of a Lewis acid or a Brønsted acid can sometimes enhance the reaction rate and yield by activating the bromate.[1]
Q5: How can I control the oxidation of a primary alcohol to an aldehyde without it proceeding to a carboxylic acid?
A5: To stop the oxidation at the aldehyde stage, you should:
-
Conduct the reaction in the strict absence of water.[2]
-
Physically remove the aldehyde from the reaction mixture as it forms, for example, by distillation.[3][4]
Experimental Protocols
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add this compound (Mg(BrO₃)₂) (typically 1.1-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess bromate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes hypothetical data for the optimization of the oxidation of 2-octanol to 2-octanone using this compound, illustrating the effect of varying reaction parameters.
| Entry | Solvent | Temperature (°C) | Equivalents of Mg(BrO₃)₂ | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 60 | 1.2 | 6 | 75 |
| 2 | Dichloromethane | 40 (reflux) | 1.2 | 8 | 68 |
| 3 | Acetonitrile | 80 (reflux) | 1.2 | 3 | 92 |
| 4 | Acetonitrile | 80 (reflux) | 1.5 | 2.5 | 95 |
| 5 | Toluene | 80 | 1.2 | 10 | 55 |
Visualizations
Experimental Workflow for this compound Oxidation
Caption: A typical experimental workflow for alcohol oxidation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields.
References
- 1. Magnesium Lewis Acid Assisted Oxidative Bromoetherification Involving Bromine Transfer from Alkyl Bromides with Aldehydes by Umpolung of Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | 14519-17-6 | Benchchem [benchchem.com]
Preventing decomposition of magnesium bromate in acidic solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium bromate, focusing on the prevention of its decomposition in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color or showing signs of decomposition?
A1: this compound is susceptible to decomposition in acidic environments. The bromate ion (BrO₃⁻) can react with bromide ions (Br⁻) in the presence of acid (H⁺) to form bromine (Br₂), which can impart a yellow to reddish-brown color to the solution. This is a common indicator of decomposition. The overall reaction is:
BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O
Even if bromide ions are not intentionally added, they can be formed as a byproduct of initial bromate decomposition, leading to an accelerated reaction.
Q2: What are the primary factors that influence the decomposition of this compound?
A2: The primary factors are:
-
pH: The decomposition of bromate is highly acid-catalyzed. Lowering the pH (increasing the acidity) of the solution will significantly increase the rate of decomposition. This compound is known to be unstable in acidic conditions.[1]
-
Presence of Reducing Agents: As a strong oxidizing agent, this compound can react with any reducing agents present in the solution, leading to its decomposition.[2][3][4]
-
Temperature: While specific data for this compound is limited, chemical reaction rates, including decomposition reactions, generally increase with temperature.
-
Presence of Bromide Ions: The presence of bromide ions will accelerate the decomposition of bromate in an acidic solution, as shown in the reaction above.
Q3: At what pH range is this compound considered unstable?
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer system to maintain a neutral or slightly alkaline pH can help prevent decomposition. However, it is crucial to select a buffer that does not react with this compound. Avoid buffers that have reducing properties or that could precipitate magnesium ions. Phosphate or borate-based buffers are often suitable choices, but compatibility should always be tested on a small scale first.
Q5: What are the visible signs of decomposition I should watch for?
A5: The most common visible sign is the development of a yellow to reddish-brown color, indicating the formation of bromine. Other signs might include the evolution of gas or the formation of a precipitate, depending on the specific contaminants or reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown upon addition of an acidic reagent. | The acidic environment is causing the decomposition of this compound into bromine. | 1. Immediately neutralize the solution with a suitable non-reducing base (e.g., dilute sodium hydroxide) if compatible with your experimental goals. 2. For future experiments, consider adding the acidic reagent last and as slowly as possible, or use a buffered solution to maintain a stable pH. 3. If possible, perform the reaction at a lower temperature to decrease the rate of decomposition. |
| This compound solution appears to be decomposing over time, even without the addition of acid. | The solution may have become acidic due to the absorption of atmospheric carbon dioxide, or the solvent itself may be slightly acidic. | 1. Check the pH of your solution. If it is acidic, adjust it to a neutral or slightly alkaline pH with a compatible base. 2. Store this compound solutions in tightly sealed containers to minimize contact with atmospheric CO₂. 3. Consider preparing fresh solutions before each use for critical applications. |
| Inconsistent experimental results when using a this compound solution. | The concentration of active bromate may be decreasing due to gradual decomposition. | 1. Verify the pH of your stock solution regularly. 2. Standardize your this compound solution before use if you suspect decomposition has occurred. 3. Store stock solutions in a cool, dark place to minimize degradation. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with measures to minimize decomposition.
Materials:
-
This compound (Mg(BrO₃)₂)
-
High-purity, deionized water (neutral pH)
-
pH meter
-
0.1 M Sodium hydroxide (NaOH) solution (or other compatible base)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any acidic or reducing residues.
-
Measure the pH of the deionized water. If it is acidic, adjust to a pH of 7.0-7.5 using the 0.1 M NaOH solution.
-
Weigh the desired amount of this compound using an analytical balance.
-
Add the this compound to a volumetric flask.
-
Fill the flask approximately halfway with the pH-adjusted deionized water.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the this compound completely.
-
Once dissolved, fill the flask to the mark with the pH-adjusted water.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Measure the final pH of the solution and, if necessary, adjust to be within the neutral to slightly alkaline range.
-
Store the solution in a tightly capped, clean container, preferably in a cool and dark environment.
Visualizations
Below are diagrams illustrating key concepts related to the decomposition of this compound.
Caption: Factors leading to the decomposition of this compound in an acidic solution.
Caption: A logical workflow for troubleshooting the decomposition of this compound solutions.
References
Navigating Magnesium Bromate Oxidations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and minimizing side reactions when utilizing magnesium bromate as an oxidizing agent in organic synthesis. Given the limited specific literature on this compound, this guide draws upon the established reactivity of bromate ions and general principles of oxidation chemistry to anticipate and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a strong oxidizing agent and can form explosive mixtures with combustible materials, organic compounds, and finely divided metals like aluminum.[1] It is crucial to handle it with care in a well-ventilated fume hood, avoiding contact with incompatible materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: I am observing the formation of a brown color in my reaction mixture. What does this indicate?
A2: The appearance of a brown color often suggests the decomposition of the bromate reagent and the formation of bromine (Br₂). This can be caused by acidic conditions, elevated temperatures, or the presence of reducing agents. The formation of bromine can lead to undesired side reactions, such as bromination of electron-rich aromatic rings or activated C-H bonds.
Q3: How can I effectively quench a reaction involving this compound?
A3: To quench a reaction containing residual this compound, a reducing agent is typically used. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a common and effective quenching agent. The thiosulfate reduces the bromate to bromide, which is less reactive. The quenching process should be performed carefully, as it can be exothermic.
Q4: What are the best practices for removing magnesium and bromide salts during work-up?
A4: Magnesium salts and bromide byproducts are typically water-soluble. A standard aqueous work-up involving washing the organic layer with water or brine is usually sufficient to remove these inorganic impurities. If the product is also water-soluble, alternative purification methods like column chromatography or recrystallization will be necessary.
Troubleshooting Guides
Oxidation of Alcohols
Issue 1: Over-oxidation of Primary Alcohols to Carboxylic Acids
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Observation: The primary product isolated is the carboxylic acid instead of the desired aldehyde.
-
Cause: Bromate is a strong oxidizing agent, and in the presence of water, the initially formed aldehyde can be further oxidized to a carboxylic acid.[2]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous. The presence of water facilitates the formation of a gem-diol intermediate from the aldehyde, which is readily oxidized.
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of this compound. An excess of the oxidant will drive the reaction towards the carboxylic acid.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to moderate the reactivity of the oxidant.
-
Reaction Time: Monitor the reaction closely by TLC or GC/MS and quench it as soon as the starting material is consumed to prevent over-oxidation of the aldehyde.
-
Issue 2: Low Conversion of Secondary Alcohols to Ketones
-
Observation: Significant amount of starting secondary alcohol remains after the reaction.
-
Cause: Insufficient activation of the oxidizing agent or steric hindrance around the alcohol.
-
Troubleshooting Steps:
-
Acidic Catalyst: The oxidation is often catalyzed by acid. A small amount of a non-nucleophilic acid (e.g., sulfuric acid) can be added to increase the reaction rate.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of the starting material or product.
-
Increase Reagent Equivalents: If steric hindrance is a factor, increasing the equivalents of this compound might be necessary.
-
Oxidation of Sulfides
Issue 3: Over-oxidation of Sulfides to Sulfones
-
Observation: The desired sulfoxide is contaminated with or completely converted to the corresponding sulfone.
-
Cause: this compound is a potent oxidizing agent capable of oxidizing both sulfides and sulfoxides. Controlling the stoichiometry is key to achieving selectivity.
-
Troubleshooting Steps:
-
Precise Stoichiometry: Use exactly one equivalent of this compound for the oxidation of a sulfide to a sulfoxide. For the synthesis of a sulfone, two or more equivalents will be required.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. The oxidation of sulfoxides to sulfones generally requires more forcing conditions than the initial oxidation of the sulfide.
-
Slow Addition: Add the this compound solution dropwise to the sulfide solution to maintain a low concentration of the oxidant in the reaction mixture.
-
Data Presentation
Table 1: General Troubleshooting Strategies for this compound Oxidations
| Issue | Potential Cause | Recommended Action |
| Low or No Reactivity | Insufficient activation | Add a catalytic amount of acid (e.g., H₂SO₄). |
| Low reaction temperature | Gradually increase the temperature while monitoring the reaction. | |
| Steric hindrance of the substrate | Increase the equivalents of this compound. | |
| Formation of Brominated Byproducts | Decomposition of bromate to bromine | Maintain neutral or slightly basic pH; avoid high temperatures. |
| Over-oxidation | Excess oxidant, presence of water (for primary alcohols) | Use precise stoichiometry; ensure anhydrous conditions. |
| High reaction temperature | Perform the reaction at lower temperatures. | |
| Difficult Product Isolation | Emulsion formation during work-up | Add brine to the aqueous layer to break the emulsion. |
| Product is water-soluble | Avoid aqueous work-up; purify by chromatography or recrystallization. |
Experimental Protocols
Note: The following are general protocols adapted from similar oxidation reactions. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
To a solution of the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system) at 0 °C, add a catalytic amount of sulfuric acid (e.g., 0.1 mmol).
-
Slowly add a solution of this compound (1.0-1.2 mmol) in water or a suitable solvent.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Selective Oxidation of a Sulfide to a Sulfoxide
-
Dissolve the sulfide (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol) and cool the solution to -78 °C.
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for oxidation reactions using this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound oxidations.
References
Improving the stability of magnesium bromate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium bromate solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness or Precipitate Formation | High pH: Increased pH can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), which has low solubility.[1][2][3][4] Contamination: Introduction of carbonates from the atmosphere (CO₂) or other reagents can cause the precipitation of magnesium carbonate (MgCO₃), which is also sparingly soluble.[5][6] Reaction with Container: Etching of glass containers over time can release silicates, potentially forming magnesium silicates. | pH Adjustment: Maintain a slightly acidic to neutral pH. Use a calibrated pH meter to monitor and adjust as necessary with a dilute, non-reactive acid. Use High-Purity Water: Prepare solutions using freshly distilled or deionized water with low dissolved CO₂. Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). Container Selection: Use high-quality borosilicate glass or an inert polymer container for storage. |
| Decreased Oxidizing Power or Concentration | Decomposition: Bromate ions can decompose over time, especially when exposed to heat, UV light, or certain contaminants. Reaction with Contaminants: Accidental introduction of organic materials, dust, or reducing agents can consume the bromate, lowering its effective concentration.[7][8] | Storage Conditions: Store solutions in a cool, dark place, away from heat sources and direct sunlight. Amber glass bottles are recommended to protect from light. Purity of Reagents: Use high-purity this compound and solvent for solution preparation. Regular Standardization: Periodically verify the concentration of the solution using a reliable analytical method, such as iodometric titration or ion chromatography. |
| Inconsistent Experimental Results | Solution Instability: Fluctuations in solution concentration due to degradation will lead to poor reproducibility. Contamination: Introduction of interfering ions or substances can affect the reaction kinetics or outcomes. | Freshly Prepared Solutions: For critical applications, use freshly prepared this compound solutions. Proper Handling: Use clean, dedicated glassware. Avoid introducing any potential contaminants into the stock solution. Analytical Verification: Before a series of experiments, confirm the concentration of the this compound solution. |
Frequently Asked Questions (FAQs)
1. What is the optimal way to prepare a stable this compound solution?
To prepare a stable this compound solution, dissolve a known quantity of high-purity this compound in high-purity (distilled or deionized) water. To minimize the risk of magnesium hydroxide precipitation, ensure the final solution is slightly acidic to neutral. Gentle heating can aid dissolution, but avoid boiling, which can accelerate decomposition.
2. What are the ideal storage conditions for a this compound solution?
Store this compound solutions in a tightly sealed, well-labeled container in a cool, dark, and well-ventilated area.[7] Use amber glass bottles to protect against photodegradation. Keep the solution away from combustible materials, organic compounds, and reducing agents due to its strong oxidizing nature.[7][8]
3. How does pH affect the stability of a this compound solution?
The pH of the solution is a critical factor. A high pH (alkaline conditions) can promote the precipitation of magnesium hydroxide (Mg(OH)₂), which has a very low solubility product (Ksp ≈ 5.61 x 10⁻¹²).[1][3] This will reduce the concentration of magnesium and bromate ions in the solution. While very low pH (highly acidic conditions) can increase the oxidizing potential of bromate, it may also accelerate reactions with certain contaminants. A slightly acidic to neutral pH is generally recommended for storage to maintain the stability of the dissolved salt.
4. Can I store this compound solutions in plastic containers?
While high-density polyethylene (HDPE) or polypropylene (PP) containers may be used for short-term storage, borosilicate glass is generally preferred for long-term storage to prevent potential leaching of plasticizers or other organic molecules that could react with the strong oxidizing agent.
5. What are the signs of degradation in a this compound solution?
Visual signs of degradation can include the formation of a precipitate or a change in color. A more definitive sign is a decrease in the solution's oxidizing strength, which can be confirmed by a decrease in its measured concentration through analytical methods.
6. How can I accurately determine the concentration of my this compound solution?
Several analytical methods can be used:
-
Ion Chromatography: This is a highly accurate and sensitive method for quantifying bromate ions.[9][10][11]
-
UV-Vis Spectrophotometry: This method often involves a colorimetric reaction where the bromate ion reacts with a reagent to produce a colored compound that can be measured.[12][13][14]
-
Iodometric Titration: A classic redox titration where bromate reacts with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standard thiosulfate solution.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (e.g., 0.1 M)
Materials:
-
This compound hexahydrate (Mg(BrO₃)₂·6H₂O)
-
High-purity distilled or deionized water
-
Volumetric flask (e.g., 1000 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound hexahydrate. For a 0.1 M solution in 1000 mL, this would be 0.1 moles. (Molar Mass of Mg(BrO₃)₂·6H₂O ≈ 372.21 g/mol ).
-
Mass = 0.1 mol * 372.21 g/mol = 37.221 g
-
-
Accurately weigh the calculated mass of this compound hexahydrate using an analytical balance.
-
Transfer the weighed solid into the 1000 mL volumetric flask.
-
Add approximately 500 mL of high-purity water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. Gentle warming can be applied if necessary, but do not boil.
-
Once dissolved, allow the solution to cool to room temperature.
-
Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, properly labeled amber glass storage bottle.
Protocol 2: Accelerated Stability Study of a this compound Solution
Objective: To evaluate the stability of a this compound solution under stressed conditions to predict its shelf-life.
Methodology:
-
Prepare a batch of this compound solution of the desired concentration following Protocol 1.
-
Determine the initial concentration of the solution using a validated analytical method (e.g., Ion Chromatography or UV-Vis Spectrophotometry).
-
Divide the solution into several aliquots in tightly sealed amber glass vials.
-
Expose the vials to a range of accelerated storage conditions as per ICH guidelines.[15][16][17][18] A common condition is 40°C ± 2°C with 75% ± 5% relative humidity.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each storage condition.
-
Allow the vial to return to room temperature.
-
Visually inspect the solution for any changes (e.g., precipitation, color change).
-
Measure the pH of the solution.
-
Accurately determine the concentration of bromate in the solution.
-
Analyze the degradation kinetics by plotting the concentration of bromate versus time for each storage condition.
Visualizations
References
- 1. Magnesium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Magnesium hydroxide | 1309-42-8 [chemicalbook.com]
- 3. ck12.org [ck12.org]
- 4. Magnesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 5. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Bromate Methods & Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. www3.paho.org [www3.paho.org]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
Troubleshooting low yields in magnesium bromate-mediated reactions
Welcome to the technical support center for magnesium bromate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?
Low yields in this compound-mediated oxidations can typically be attributed to one or more of the following factors:
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Reagent Purity: The purity of this compound, the substrate, and the solvent is critical. Impurities can interfere with the reaction or catalyze side reactions.
-
Reaction Conditions: Temperature, reaction time, pH, and solvent choice play a pivotal role. These reactions can be sensitive to small deviations from optimal conditions.
-
Stoichiometry: Incorrect molar ratios of this compound to the substrate can lead to incomplete conversion or the formation of byproducts.
-
Moisture: this compound is soluble in water, and the presence of excess moisture can affect its reactivity and lead to undesirable side reactions.[1] Ensure anhydrous conditions if the reaction mechanism is sensitive to water.
-
Side Reactions: Over-oxidation of the desired product is a common issue with strong oxidizing agents like bromates. For instance, the oxidation of a primary alcohol may not stop at the aldehyde and could proceed to a carboxylic acid.
Q2: How does the stability of this compound affect my experiment?
This compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with certain substances. For instance, a combination of finely divided aluminum with finely divided this compound can explode upon heat, percussion, or friction. It poses a dangerous fire risk when in contact with organic materials.[2] Decomposition upon heating can also be a concern, potentially leading to loss of the active reagent and inconsistent results. Always consult the Safety Data Sheet (SDS) before use.
Q3: Can this compound be "activated" or its reactivity modulated?
Yes. While this compound itself is a powerful oxidant, bromate-mediated oxidations can be initiated or catalyzed. For example, reactions using sodium bromate have been shown to be initiated by catalytic amounts of H⁺ and Br⁻ ions.[3] The reactivity can also be influenced by the solvent system. Using ionic liquids, for example, has been shown to promote the selective oxidation of sulfides to sulfoxides using sodium bromate.[4]
Q4: What are some common side reactions, and how can I minimize them?
The most common side reaction is over-oxidation. For example, in the oxidation of a primary alcohol to an aldehyde, the aldehyde itself can be further oxidized to a carboxylic acid. The oxidation of sulfides may not stop at the sulfoxide and can proceed to the sulfone.[5][6]
To minimize these side reactions:
-
Control Stoichiometry: Use the minimum theoretical amount of this compound required for the desired transformation.
-
Temperature Control: Run the reaction at the lowest effective temperature. Many oxidations are conducted at temperatures ranging from 0 to 30°C.[3]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product, stopping the reaction once the substrate is consumed to prevent over-oxidation.
Troubleshooting Low Yields: A Step-by-Step Guide
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A flowchart for systematic troubleshooting of low-yield reactions.
Data on Reaction Yields
| Substrate Type | Substrate Example | Product | Substrate:NaBrO₃ Ratio | Temp (°C) | Time (h) | Yield (%) |
| Sulfide | Thioanisole | Methyl phenyl sulfoxide | 3:1 | 25-30 | 0.5 | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 3:1 | 25-30 | 0.5 | 92 | |
| Thiol | Thiophenol | Diphenyl disulfide | 6:1 | 0-5 | 0.2 | 98 |
| Benzyl mercaptan | Dibenzyl disulfide | 6:1 | 0-5 | 0.2 | 95 | |
| Alcohol | Benzyl alcohol | Benzaldehyde | 3:1 | 25-30 | 2.5 | 92 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 3:1 | 25-30 | 3.0 | 90 | |
| Cyclohexanol | Cyclohexanone | 3:1 | 25-30 | 3.5 | 88 |
Data adapted from Shirini, F., et al., demonstrating the utility of bromate salts in selective oxidation.[3]
Experimental Protocols
Representative Protocol: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol is adapted from a procedure using sodium bromate and serves as a representative method for bromate-mediated selective oxidation.[3] Researchers should perform their own optimizations for this compound.
Materials:
-
Substrate (e.g., Thioanisole)
-
This compound (Mg(BrO₃)₂)
-
Ammonium Bromide (NH₄Br)
-
Sulfuric Acid (H₂SO₄), 4M solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the sulfide (3 mmol) in dichloromethane (15 mL).
-
Add this compound (1 mmol) to the solution.
-
To initiate the reaction, add a catalytic amount of ammonium bromide (e.g., 0.125 mmol) followed by one drop of 4M H₂SO₄.
-
Stir the mixture at room temperature (25-30°C).
-
Monitor the reaction progress using TLC.
-
Upon completion (typically 30-60 minutes), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to consume any excess oxidant.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Reaction Optimization Cycle
Optimizing a chemical reaction is an iterative process. The following diagram illustrates a logical cycle for refining reaction parameters to improve yield and selectivity.
Caption: A diagram showing the iterative process for reaction optimization.
References
- 1. This compound | 14519-17-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
Incompatible materials with magnesium bromate in experimental setups
Disclaimer: The information provided is for guidance purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) for magnesium bromate and the relevant safety guidelines for your institution before conducting any experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected temperature increase or fuming upon adding a substance to this compound. | Incompatible material reaction. This compound is a strong oxidizing agent. | 1. CEASE all additions immediately. 2. If safe to do so, isolate the container in a fume hood. 3. Consult the SDS for both this compound and the added substance. 4. Refer to the Incompatible Materials FAQ section for more details. |
| Discoloration or degradation of experimental apparatus (e.g., tubing, containers). | Chemical incompatibility between this compound and the apparatus material. | 1. Safely terminate the experiment. 2. Transfer the this compound to a compatible container (e.g., glass). 3. Inspect the damaged equipment to assess the extent of degradation. 4. Consult the Incompatible Materials data to select appropriate materials for future experiments. |
| Ignition or sparking upon contact of this compound with another material. | Reaction with a combustible or easily oxidizable material. | 1. If a fire starts and is small, use a proper fire extinguisher (typically a water-based extinguisher for oxidizing agent-involved fires, but check your local safety protocols). DO NOT use dry chemical or foam extinguishers.[1] 2. Evacuate the area and alert safety personnel. 3. Review handling procedures to prevent future contact with combustible materials. |
| Solidification or precipitation in a this compound solution. | Change in temperature or solvent, or reaction with an impurity. | 1. Review the experimental protocol for any recent changes. 2. Ensure the correct solvent and temperature are being used. 3. Consider the possibility of contamination and use fresh reagents if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent.[1][2] The primary hazards are its ability to cause or accelerate the combustion of other materials, potentially leading to fire or explosions.[1][2] It can form explosive mixtures with finely divided aluminum, combustible materials, and organic substances.[1][2][3] Direct contact can cause skin and eye irritation.[3]
Q2: What general classes of materials are incompatible with this compound?
A2: As a strong oxidizing agent, this compound is incompatible with:
-
Combustible materials: Wood, paper, and oil should be kept away from this compound.[1][2]
-
Organic materials: Contact with organic compounds can cause ignition.[1][2][3]
-
Reducing agents: Violent reactions can occur.
-
Finely divided metals: A mixture of finely divided aluminum and this compound can explode with heat, percussion, or friction.[1][2][3]
Q3: Can I use plastic containers or tubing with this compound solutions?
A3: Extreme caution is advised. Many plastics are organic polymers and can be attacked or ignited by strong oxidizing agents. While specific data for this compound is limited, materials like PVC and PEEK may have some resistance, whereas others may not be suitable. It is crucial to consult chemical compatibility charts for strong oxidizing agents or, preferably, to use glass or other inert materials for your experimental setup.
Q4: What are the appropriate storage conditions for this compound?
A4: this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials.[4][5] It should be segregated from combustible materials, organic substances, reducing agents, and finely divided metals.[4][5] Containers should be tightly sealed to prevent contamination and absorption of moisture.
Q5: What should I do in case of a this compound spill?
A5: For a small dry spill, use a clean shovel to place the material into a clean, dry, loosely covered container for later disposal.[2] For a small liquid spill, absorb the substance with a non-combustible material like vermiculite or sand and place it in a container for disposal.[2] DO NOT use combustible materials like paper towels to clean up spills.[4] Ensure the area is well-ventilated.
Incompatible Materials Data
The following table summarizes materials known or likely to be incompatible with this compound based on its classification as a strong oxidizing agent. Due to a lack of specific data for this compound, some incompatibilities are inferred from data on other bromates (e.g., potassium bromate) and general knowledge of strong oxidizers.
| Material Category | Specific Examples | Compatibility | Rationale & Potential Hazards |
| Metals | Finely Divided Aluminum | NO | Risk of explosion upon heat, percussion, or friction.[1][2][3] |
| Other Powdered Metals (e.g., Iron, Zinc) | NO | Increased risk of fire and explosion. | |
| Bulk Metals (e.g., Stainless Steel, Aluminum) | Generally Compatible | Generally resistant, but corrosion is possible, especially at higher temperatures or concentrations. | |
| Organic Materials | Solvents (e.g., Alcohols, Acetone, Ethers) | NO | Can cause fire or explosion.[1][2][3] |
| Greases and Oils | NO | Can ignite upon contact.[1][2] | |
| Plastics (e.g., Polyethylene, Polypropylene) | Caution Advised | May be oxidized and degraded; risk of ignition. | |
| Elastomers (e.g., Natural Rubber, Nitrile) | Caution Advised | Susceptible to chemical attack and degradation. | |
| Combustibles | Wood, Paper, Cloth | NO | Can be ignited by this compound.[1][2] |
| Other Chemicals | Reducing Agents (e.g., Sulfites, Hydrides) | NO | Vigorous to explosive reaction. |
| Strong Acids (e.g., Sulfuric Acid) | Caution Advised | Can accelerate decomposition and release of hazardous fumes. | |
| Ammonia and Ammonium Compounds | NO | Can form shock-sensitive or explosive compounds. |
Experimental Protocol: The Belousov-Zhabotinsky (BZ) Reaction (Adapted Example)
The Belousov-Zhabotinsky reaction is a well-known oscillating chemical reaction that often utilizes a bromate as the oxidizing agent. The following is an adapted, illustrative protocol to highlight safety considerations when working with a strong oxidizing agent like this compound.
Objective: To observe a chemical oscillating reaction.
Materials:
-
This compound (Mg(BrO₃)₂)
-
Malonic Acid
-
Manganese(II) Sulfate
-
Sulfuric Acid (dilute)
-
Distilled Water
-
Glass beakers and stirring rods
Procedure:
-
Solution A Preparation: In a well-ventilated fume hood, carefully dissolve a pre-weighed amount of this compound in distilled water in a glass beaker. Stir with a glass rod until fully dissolved.
-
Solution B Preparation: In a separate glass beaker, dissolve malonic acid and manganese(II) sulfate in distilled water.
-
Reaction Initiation: While stirring Solution A, slowly add a dilute solution of sulfuric acid.
-
Observation: To the acidified bromate solution, add Solution B. The solution will begin to oscillate between colorless and a brownish-yellow as the manganese catalyst changes oxidation states.
Safety Considerations during this protocol:
-
All manipulations should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use only glass or other inert containers and stirring implements. Avoid contact with any organic materials, plastics, or metals other than those known to be compatible.
-
Ensure all reagents are added slowly and with adequate stirring to control the reaction rate and dissipate any heat generated.
-
Have a spill kit with non-combustible absorbents (e.g., vermiculite, sand) readily available.
Visualizations
Caption: Logical workflow of this compound incompatibility.
References
Technical Support Center: Safe Handling and Quenching of Magnesium Bromate
This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching procedures for reactions involving magnesium bromate. Due to its nature as a strong oxidizing agent, specific precautions must be taken to mitigate risks of fire, explosion, and toxic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent and presents several significant hazards:
-
Fire and Explosion Risk: It can accelerate the burning of combustible materials and may cause ignition upon contact with organic substances.[1][2] Mixtures with finely divided materials like aluminum can be explosive upon exposure to heat, percussion, or friction.[1][3] It may also decompose explosively if heated or contaminated.[2][4]
-
Toxicity: It may be toxic by ingestion, inhalation, and skin absorption.[1][2] Contact can cause irritation to the skin, eyes, and mucous membranes.[1][2][3]
-
Hazardous Decomposition: When heated, it can decompose and may produce irritating, corrosive, and/or toxic gases.[2][4]
Q2: What personal protective equipment (PPE) should be worn when working with this compound?
A2: Appropriate PPE is crucial for safely handling this compound. This includes, but is not limited to:
-
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]
-
A flame-resistant lab coat.
-
Standard laboratory gloves (refer to the specific chemical compatibility chart for the solvents being used).
-
Work should always be conducted within a certified chemical fume hood to avoid inhalation of any dust or fumes.[5]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with a range of materials, including:
-
Reducing agents
Q4: In case of a fire involving this compound, what is the appropriate extinguishing agent?
A4: For a small fire, water should be used. Do not use dry chemicals or foams. For a large fire, the area should be flooded with water from a distance.[1][3]
Troubleshooting Guide for Quenching Procedures
| Issue | Possible Cause | Recommended Action |
| Violent reaction or uncontrolled temperature increase during quenching. | 1. Quenching agent added too quickly.2. Concentration of the quenching solution is too high.3. Inadequate cooling of the reaction mixture. | 1. Immediately cease the addition of the quenching agent.2. Ensure the reaction vessel is securely placed in an ice bath.3. If safe to do so, add more of the co-solvent (e.g., water) to dilute the reaction mixture.4. Resume addition of the quenching agent at a much slower rate once the reaction is under control. |
| Persistent presence of the oxidizing agent after adding excess quenching solution. | 1. The quenching agent has degraded and is no longer effective.2. Insufficient mixing of the reaction components. | 1. Prepare a fresh solution of the quenching agent.2. Increase the stirring rate to ensure the quenching agent is adequately dispersed throughout the reaction mixture. |
| Formation of a precipitate during quenching. | 1. The product of the quenching reaction may be insoluble in the reaction medium.2. A change in pH may be causing a component to precipitate. | 1. The precipitate can often be removed by filtration after the quench is complete and the mixture is deemed safe.2. Consider adjusting the pH of the solution after the quenching is complete to redissolve the precipitate, if appropriate for the experimental workup. |
Detailed Experimental Protocol: Quenching of a Reaction Mixture Containing this compound
This protocol provides a general guideline for quenching a reaction where this compound has been used as an oxidizing agent in an aqueous solution. This procedure should be performed in a chemical fume hood.
Materials:
-
Reaction mixture containing this compound
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v in water)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Cool the Reaction Mixture: Before beginning the quench, cool the reaction vessel to 0-5 °C using an ice-water bath. This is critical to control any potential exotherm.
-
Prepare the Quenching Solution: Prepare a fresh aqueous solution of a suitable reducing agent, such as 10% (w/v) sodium bisulfite or sodium thiosulfate.
-
Slow Addition of the Quenching Agent: With vigorous stirring, slowly add the quenching solution to the reaction mixture dropwise via an addition funnel.
-
Monitor the Reaction: Carefully monitor the reaction temperature. If a significant increase in temperature is observed, immediately stop the addition and allow the mixture to cool before proceeding.
-
Ensure Complete Quenching: Continue adding the quenching solution until all of the this compound has been consumed. This can be tested with potassium iodide-starch paper (in the presence of an oxidizer, the paper will turn blue-black). Add a slight excess of the quenching agent to ensure complete neutralization.
-
Warm to Room Temperature: Once the addition is complete and no further exotherm is observed, allow the mixture to slowly warm to room temperature while continuing to stir.
-
Neutralization and Disposal: After the quenching is complete, the solution should be neutralized by adjusting the pH if necessary. The final aqueous solution should be disposed of in an appropriate hazardous waste container.
Quantitative Data Summary for Quenching
Due to the limited specific data for quenching this compound, the following table outlines the key parameters that researchers should carefully control and monitor. It is recommended to start with small-scale trials to determine the optimal and safe conditions for your specific reaction.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10 °C | To control the exothermic nature of the quenching reaction and prevent thermal runaway. |
| Quenching Agent Concentration | 5 - 10% (w/v) aqueous solution | A more dilute solution helps to better control the reaction rate and temperature. |
| Rate of Addition | Slow, dropwise addition | Minimizes the risk of a violent reaction and allows for effective heat dissipation. |
| Stirring Speed | Vigorous | Ensures efficient mixing and prevents localized high concentrations of reactants, which could lead to uncontrolled reactions. |
Visualizations
Logical Workflow for Safe Quenching
Caption: Workflow for the safe quenching of this compound reactions.
References
Technical Support Center: Magnesium Bromate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the reactivity of magnesium bromate. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of pure this compound?
This compound (Mg(BrO₃)₂) is a strong oxidizing agent.[1][2] It is a crystalline solid soluble in water.[1] Due to its oxidizing nature, it can cause ignition when in contact with organic materials and may explode upon heating or contamination.[1][2] A combination of finely divided aluminum with finely divided this compound can explode by heat, percussion, or friction.[2][3]
Q2: What are the most common impurities in commercial this compound and its precursors?
Common impurities can be broadly categorized as:
-
Halide Ions: Bromide (Br⁻) ions are often present in bromate salts.[4]
-
Heavy Metals: Trace amounts of heavy metals like iron (Fe), manganese (Mn), copper (Cu), and others may be present, often originating from the magnesium source or manufacturing process.[5]
-
Water: this compound is hygroscopic and can absorb atmospheric moisture.
-
Insoluble Matter: Dust, silica, and other particulate matter.
-
Alkaline or Acidic Residues: Depending on the synthesis method, trace amounts of acidic or basic compounds may remain.[6]
Q3: How can the purity of this compound be determined?
A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:
-
Redox Titration: To determine the bromate content.[7]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): To quantify the concentration of heavy metal impurities.
-
Ion Chromatography: To detect and quantify anionic impurities such as bromide.
-
Karl Fischer Titration: To accurately measure the water content.[1][2][8]
Troubleshooting Guides
Issue 1: Unexpectedly Fast or Uncontrolled Reaction
Symptoms:
-
Reaction temperature increases rapidly and is difficult to control.
-
Gas evolution is more vigorous than anticipated.
-
The reaction proceeds much faster than literature reports suggest.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Catalytic Impurities | Heavy metals like manganese and iron can catalyze the decomposition of bromates or accelerate oxidation reactions.[4][9][10] 1. Analyze for Heavy Metals: Use AAS or ICP to quantify the concentration of transition metal impurities in your this compound sample. 2. Use High-Purity Reagents: If catalytic impurities are confirmed, switch to a higher purity grade of this compound. 3. Chelating Agents: In some cases, the addition of a chelating agent may sequester metal ions, but this must be carefully evaluated for compatibility with the reaction system. |
| Organic Impurities | This compound is a strong oxidizer and can react exothermically with organic contaminants.[1][2] 1. Ensure Cleanliness: Use scrupulously clean glassware and equipment. 2. Check Solvent Purity: Ensure solvents are free from organic contaminants. |
| Acidic Impurities | An acidic environment can enhance the oxidizing power of bromate, leading to faster reactions. 1. Measure pH: Check the pH of the this compound solution. 2. Neutralize if Necessary: If the solution is acidic and it is compatible with your reaction, carefully neutralize it. |
Issue 2: Reaction Fails to Initiate or is Sluggish
Symptoms:
-
The reaction does not start under the expected conditions.
-
The reaction rate is significantly slower than anticipated.
-
Incomplete conversion of starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitory Impurities | Certain impurities can act as inhibitors, slowing down the desired reaction. The specific inhibitor will depend on the reaction mechanism. 1. Full Impurity Profile: A thorough analysis of the this compound for a wide range of impurities may be necessary. 2. Purification: Recrystallization of the this compound may remove the inhibitory impurity. |
| High Water Content | Excess water can interfere with reactions that require anhydrous conditions. 1. Determine Water Content: Use Karl Fischer titration to measure the water content.[1][2][8] 2. Drying: If necessary, dry the this compound under vacuum at an appropriate temperature. Be cautious, as heating can lead to decomposition. |
| Incorrect pH | Some reactions involving bromate have a strong pH dependence. 1. Optimize pH: Experimentally determine the optimal pH for your specific reaction. |
Impact of Specific Impurities on Reactivity (Quantitative Data)
While specific quantitative data for the effect of all impurities on this compound reactivity is not extensively available in the public domain, the following table summarizes known effects and provides guidance on potential impacts. Researchers are encouraged to perform their own quantitative analysis based on the protocols provided.
| Impurity | Potential Impact on Reactivity | Typical Concentration in Reagent Grade |
| Iron (Fe) | Can catalyze decomposition and redox reactions, potentially lowering the decomposition temperature and increasing reaction rates.[5][11] | < 5 ppm |
| Manganese (Mn) | Acts as a catalyst in many oxidation reactions involving bromate, significantly increasing reaction rates.[4][12][9][10] | < 5 ppm |
| Bromide (Br⁻) | Can have a complex, autocatalytic effect, where it reacts with bromate to generate bromine, which can then be the primary oxidizing species, leading to an induction period followed by a rapid reaction.[4] | < 0.05% |
| Water (H₂O) | Can act as a reaction medium, but in anhydrous reactions, it can act as an inhibitor or lead to unwanted side reactions. | Varies (hygroscopic) |
Experimental Protocols
Protocol 1: Determination of Heavy Metal Impurities by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general procedure for determining the concentration of iron and manganese impurities in a this compound sample.
1. Principle: Atomic absorption spectroscopy measures the absorption of light by free atoms in the gaseous state. The concentration of the analyte is proportional to the amount of light absorbed.
2. Reagents and Materials:
-
This compound Sample
-
Deionized Water
-
Nitric Acid (HNO₃), trace metal grade
-
Standard stock solutions of Iron (Fe) and Manganese (Mn) (1000 ppm)
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in a small amount of deionized water.
-
Add 1 mL of concentrated nitric acid to the flask.
-
Dilute to the mark with deionized water and mix thoroughly.
4. Instrument Calibration:
-
Prepare a series of calibration standards by diluting the stock solutions of Fe and Mn with deionized water containing 1% (v/v) nitric acid. A typical concentration range would be 0.1, 0.5, 1.0, 2.0, and 5.0 ppm.
-
Aspirate the standards into the AAS instrument and generate a calibration curve of absorbance versus concentration.
5. Sample Analysis:
-
Aspirate the prepared this compound sample solution into the AAS.
-
Record the absorbance reading.
-
Use the calibration curve to determine the concentration of Fe and Mn in the sample solution.
-
Calculate the concentration of the impurities in the original solid sample in ppm (mg/kg).
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol describes the determination of water content in this compound using a volumetric Karl Fischer titrator.
1. Principle: The Karl Fischer titration is a specific method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in a solution containing a base and an alcohol.
2. Reagents and Materials:
-
This compound Sample
-
Karl Fischer Reagent (volumetric, one-component or two-component system)
-
Anhydrous Methanol
-
Water standard for titer determination
3. Titer Determination:
-
Add anhydrous methanol to the titration vessel.
-
Titrate to a stable, dry endpoint with the Karl Fischer reagent.
-
Inject a known amount of the water standard into the vessel.
-
Titrate to the endpoint.
-
The titer of the Karl Fischer reagent (mg H₂O / mL reagent) is calculated.
4. Sample Analysis:
-
Add anhydrous methanol to the pre-tared titration vessel.
-
Titrate to a stable, dry endpoint.
-
Quickly add a precisely weighed amount of the this compound sample to the vessel.
-
Titrate to the endpoint.
-
The water content of the sample is calculated based on the volume of titrant consumed and its titer.
Visualizations
Logical Workflow for Troubleshooting Unexpected Reactivity
References
- 1. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. CN102139897A - Method for removing bromine impurities from alkali metal or alkali earth metal chloride - Google Patents [patents.google.com]
- 7. ChemTeam: Redox Titration [chemteam.info]
- 8. metrohm.com [metrohm.com]
- 9. Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese-catalyzed hydrogenation, dehydrogenation, and hydroelementation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oxidant Selectivity with Magnesium Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during selective oxidation reactions involving magnesium compounds. While direct applications of magnesium bromate as a highly selective oxidant in organic synthesis are not extensively documented in publicly available literature, this guide focuses on the well-established role of magnesium salts, such as magnesium bromide (MgBr₂) and magnesium iodide (MgI₂), as powerful catalysts and additives for enhancing the selectivity of various oxidation processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of magnesium salts in selective oxidation reactions?
A1: Magnesium salts, particularly MgBr₂ and MgI₂, primarily function as Lewis acid catalysts.[1] In oxidation reactions, the magnesium ion can coordinate to the substrate, the primary oxidant, or both. This coordination activates the substrate towards oxidation and can create a specific steric environment around the reactive center, thereby enhancing the selectivity of the reaction. For instance, in the oxidation of alcohols, the magnesium ion can facilitate the formation of a more reactive intermediate, leading to higher yields and selectivity for the desired aldehyde or ketone.
Q2: Can magnesium bromide be used as a primary oxidant?
A2: While this compound (Mg(BrO₃)₂) is an oxidizing agent, magnesium bromide (MgBr₂) itself is not. Instead, it is effectively used in catalytic amounts in conjunction with a primary oxidant, such as urea-hydrogen peroxide (UHP), to achieve efficient and selective oxidation of substrates like benzylic alcohols.[2]
Q3: What are the advantages of using magnesium-based catalysts in oxidations?
A3: Magnesium-based catalysts offer several advantages, including:
-
High Selectivity: They can effectively prevent over-oxidation, for example, stopping the oxidation of primary alcohols at the aldehyde stage.[2]
-
Mild Reaction Conditions: Many magnesium-catalyzed oxidations can be carried out at or near room temperature.
-
Environmental Benefits: The use of non-toxic and abundant magnesium salts aligns with the principles of green chemistry.[2]
-
Cost-Effectiveness: Magnesium salts are generally inexpensive and readily available.
Q4: Are there any safety concerns when working with this compound?
A4: Yes, this compound is a strong oxidizing agent and can cause ignition when in contact with organic materials. Mixtures of finely divided this compound with materials like aluminum can be explosive upon heating, percussion, or friction. Standard laboratory safety precautions for handling strong oxidizers should always be followed.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Material
Potential Cause 1: Inactive Catalyst
-
Solution: Ensure the magnesium salt catalyst is anhydrous, as water can deactivate it. Consider using freshly dried magnesium salts or drying them in situ.
Potential Cause 2: Insufficient Activation of the Primary Oxidant
-
Solution: The catalytic cycle may require specific conditions to activate the primary oxidant. For instance, in the MgBr₂/UHP system, ensuring the appropriate stoichiometry and reaction temperature is crucial for the formation of the active oxidizing species.[2]
Potential Cause 3: Inappropriate Solvent
-
Solution: The choice of solvent can significantly impact the reaction rate and selectivity. For some magnesium-catalyzed oxidations, ionic liquids have been shown to be effective and allow for catalyst recycling.[2]
Issue 2: Over-oxidation of the Product (e.g., Carboxylic Acid Formation from a Primary Alcohol)
Potential Cause 1: Reaction Temperature is Too High
-
Solution: Lowering the reaction temperature can often reduce the rate of over-oxidation. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
Potential Cause 2: Prolonged Reaction Time
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired product.
Potential Cause 3: Incorrect Stoichiometry of the Oxidant
-
Solution: Use a stoichiometric amount or a slight excess of the primary oxidant. A large excess can lead to unwanted side reactions, including over-oxidation.
Issue 3: Formation of Undesired Byproducts
Potential Cause 1: Lack of Chemoselectivity
-
Solution: The selectivity of the oxidation can sometimes be tuned by the choice of the magnesium halide. For instance, magnesium iodide has been shown to enhance selectivity in certain reactions.[1] Additionally, the presence of other functional groups in the substrate may require optimization of the reaction conditions to avoid their oxidation.
Potential Cause 2: Side Reactions with the Solvent
-
Solution: Ensure the solvent is inert under the reaction conditions. Some solvents can be oxidized or can participate in side reactions.
Experimental Protocols
Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using Urea-Hydrogen Peroxide and Catalytic Magnesium Bromide
This protocol is adapted from the work of Park and Lee (2009).[2]
Materials:
-
Benzyl alcohol
-
Urea-hydrogen peroxide (UHP)
-
Magnesium bromide (MgBr₂)
-
Ionic liquid (e.g., [bmim]BF₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1 mmol), urea-hydrogen peroxide (1.2 mmol), and magnesium bromide (0.1 mmol).
-
Add the ionic liquid (2 mL) to the flask.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid layer containing the catalyst can be recovered and reused for subsequent reactions.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary:
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | up to 94 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | up to 92 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | up to 93 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | up to 91 |
| 1-Phenylethanol | Acetophenone | up to 90 |
Table 1: Reported yields for the selective oxidation of various alcohols using the MgBr₂/UHP system. Data sourced from Park and Lee, Synlett, 2009, 79-80.[2]
Visualizations
Caption: Experimental workflow for the selective oxidation of benzyl alcohol.
Caption: Troubleshooting decision tree for low reaction conversion.
References
Validation & Comparative
A Comparative Analysis of Magnesium Bromate and Potassium Bromate as Oxidizing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. This guide provides a detailed comparative study of two common bromate-based oxidizing agents: magnesium bromate (Mg(BrO₃)₂) and potassium bromate (KBrO₃).
Both this compound and potassium bromate derive their oxidizing power from the bromate ion (BrO₃⁻), which has a standard reduction potential of +1.42 V in acidic solution (BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O)[1]. This high positive potential indicates a strong thermodynamic driving force for oxidation. However, the choice between the magnesium and potassium salts can be influenced by several other factors, including solubility, thermal stability, and the nature of the cation, which can affect reaction kinetics and safety profiles.
Quantitative Comparison of Physicochemical Properties
A summary of the key physicochemical properties of this compound and potassium bromate is presented below to facilitate a direct comparison.
| Property | This compound | Potassium Bromate |
| Chemical Formula | Mg(BrO₃)₂ | KBrO₃ |
| Molecular Weight | 280.11 g/mol [2] | 167.00 g/mol [3] |
| Appearance | White crystalline solid[2] | White crystalline solid[3] |
| Solubility in Water | Soluble | 7.5 g/100 mL at 25 °C[3] |
| Decomposition Temperature | Decomposes at higher temperatures; loses water of hydration around 200°C | Decomposes at 370 °C[3] |
| Standard Reduction Potential (of BrO₃⁻) | +1.42 V (in acidic solution)[1] | +1.42 V (in acidic solution)[1] |
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of this compound and potassium bromate as oxidizing agents, the following experimental protocols can be employed.
Determination of Oxidizing Capacity via Redox Titration
This protocol determines the effective concentration of the oxidizing agent in a solution, providing a direct measure of its oxidizing capacity. The procedure is adapted from established methods for potassium bromate determination.[4][5][6][7]
Materials:
-
This compound
-
Potassium bromate
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Distilled water
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Bromate Solutions: Accurately weigh a known mass of this compound and potassium bromate and dissolve them in separate volumetric flasks with distilled water to prepare solutions of known concentration (e.g., 0.01 N).
-
Reaction with Iodide: In a conical flask, add a known volume of the bromate solution to be tested. Add an excess of potassium iodide solution and acidify the mixture with hydrochloric or sulfuric acid. The bromate will oxidize the iodide to iodine.
-
BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O
-
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Detection: When the solution turns a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration until the blue color disappears, indicating the endpoint.
-
Calculation: The concentration of the bromate solution can be calculated from the volume of sodium thiosulfate solution used. This allows for a direct comparison of the oxidizing capacity of equimolar solutions of this compound and potassium bromate.
Comparative Thermal Stability Analysis
This protocol evaluates the thermal stability of the two compounds, which is crucial for safety and for applications at elevated temperatures.
Materials:
-
This compound
-
Potassium bromate
-
Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC)
-
Crucibles
Procedure:
-
Place a small, accurately weighed sample of this compound or potassium bromate into a crucible.
-
Heat the sample in a TGA or DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.
-
The onset temperature of decomposition for each compound can be determined from the resulting thermal analysis curves. A study on the thermal decomposition of potassium bromate showed it decomposes around 400°C.[8][9]
Visualizing Comparative Workflows and Relationships
To better illustrate the logical flow of the comparative analysis and the underlying chemical principles, the following diagrams are provided.
Discussion and Conclusion
The primary oxidizing species in both this compound and potassium bromate is the bromate ion. Theoretically, on a molar basis, both salts should exhibit the same oxidizing strength due to the identical standard reduction potential of the bromate ion. However, practical considerations may lead to performance differences.
-
Solubility: The higher solubility of this compound in water could be advantageous in reactions requiring higher concentrations of the oxidizing agent.
-
Thermal Stability: Potassium bromate's higher decomposition temperature suggests greater thermal stability, which might be a critical safety factor in certain applications.
-
Cation Influence: The presence of either Mg²⁺ or K⁺ ions in the reaction mixture could potentially influence the reaction kinetics through catalytic or inhibitory effects, although this is not widely documented in the context of their general oxidizing properties. Research has indicated that metal ions can act as catalysts in the degradation of bromate ions.[8][9]
References
- 1. chemistry.alanearhart.org [chemistry.alanearhart.org]
- 2. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium Bromate | KBrO3 | CID 23673461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium Bromate Assay by Redox Titrimetry Using Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Potassium Bromate Assay by Redox Titrimetry Using Arsenic Trioxide | NIST [nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination and Degradation of Potassium Bromate Content in Dough and Bread Samples Due to the Presence of Metals [scirp.org]
- 9. scirp.org [scirp.org]
A Comparative Guide to the Efficacy of Magnesium Bromate and Sodium Bromate in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of magnesium bromate (Mg(BrO₃)₂) and sodium bromate (NaBrO₃) in specific organic synthesis reactions. While both compounds are strong oxidizing agents due to the presence of the bromate ion (BrO₃⁻), their performance can differ based on the cation and reaction conditions. This document summarizes available experimental data, provides detailed methodologies for key reactions, and explores the underlying chemical principles governing their reactivity.
Executive Summary
Sodium bromate is a well-documented and widely used reagent in organic synthesis, particularly for aromatic bromination and the oxidation of alcohols.[1][2][3] Its efficacy, coupled with a significant body of literature detailing experimental protocols, makes it a reliable choice for these transformations. In contrast, specific experimental data on the use of this compound in similar organic reactions is scarce in readily available literature. While it is recognized as a strong oxidizing agent, its practical applications in synthetic organic chemistry are not as extensively reported.[4][5] This guide, therefore, presents a comprehensive overview of sodium bromate's performance and supplements the limited information on this compound with theoretical considerations based on its physicochemical properties.
Physicochemical Properties
A comparison of the fundamental properties of this compound and sodium bromate is essential for understanding their potential reactivity and handling.
| Property | This compound (Mg(BrO₃)₂) | Sodium Bromate (NaBrO₃) |
| Molar Mass | 280.11 g/mol | 150.89 g/mol [6] |
| Appearance | White crystalline solid[7] | White crystalline solid[6] |
| Solubility in Water | Soluble[7] | 27.5 g/100 mL at 0 °C; 90.8 g/100 mL at 100 °C[6] |
| Decomposition Temperature | Decomposes at higher temperatures[8] | 381 °C[6] |
| Oxidizing Potential | Strong oxidizing agent[5][7] | Strong oxidizing agent; Standard reduction potential (BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O) is +1.44 V |
Efficacy in Specific Reactions
Aromatic Bromination
Sodium bromate has proven to be a powerful and effective reagent for the bromination of aromatic compounds, especially those with deactivating substituents.[1]
Reaction: Bromination of deactivated aromatic compounds.
General Protocol for Sodium Bromate: In a typical procedure, a strong acid, such as sulfuric acid, is added to a stirred aqueous solution or slurry of the aromatic substrate and sodium bromate. The reaction is generally conducted at temperatures ranging from 40 to 100°C. The in situ generation of the active brominating species leads to high yields of the corresponding bromo-derivatives.[1]
Experimental Data for Sodium Bromate in Aromatic Bromination:
| Substrate | Product | Yield (%) |
| Nitrobenzene | 3-Bromonitrobenzene | 85-98 |
| Benzoic acid | 3-Bromobenzoic acid | 85-98 |
| Benzaldehyde | 3-Bromobenzaldehyde | 85-98 |
| 4-Nitrofluorobenzene | 3-Bromo-4-fluoronitrobenzene | 85-98 |
Data sourced from Organic Process Research & Development.[1]
This compound in Aromatic Bromination: There is a lack of specific experimental data for the use of this compound in aromatic bromination reactions in the reviewed literature. However, given that the active species is generated from the bromate ion in an acidic medium, it is plausible that this compound could also function as a brominating agent under similar conditions. The Lewis acidity of the Mg²⁺ ion, which is greater than that of Na⁺, could potentially influence the reaction rate and mechanism, though this remains to be experimentally verified.[9][10]
Oxidation of Alcohols
Sodium bromate, in the presence of a catalytic amount of hydrobromic acid, is an effective oxidizing agent for the conversion of primary and secondary alcohols to carboxylic acids and ketones, respectively.
Reaction: Oxidation of primary and secondary alcohols.
General Protocol for Sodium Bromate: The alcohol is treated with sodium bromate in a biphasic system (e.g., carbon tetrachloride/water) with a catalytic amount of hydrobromic acid. The reaction proceeds at moderate temperatures to give the oxidized product in good yields.
Experimental Data for Sodium Bromate in Alcohol Oxidation:
| Substrate | Product | Yield (%) |
| 1-Butanol | Butyl butyrate | 88 |
| 1-Hexanol | Hexyl hexanoate | 93 |
| 2-Octanol | 2-Octanone | 98 |
| Cyclohexanol | Cyclohexanone | 95 |
Data for selected reactions.
This compound in Alcohol Oxidation: Similar to aromatic bromination, there is a lack of specific published experimental data for the use of this compound in the oxidation of alcohols. Theoretical considerations suggest that the bromate ion would be the primary oxidizing species, and the reaction would likely proceed. The influence of the magnesium ion as a Lewis acid could potentially play a role in coordinating with the alcohol's hydroxyl group, possibly affecting the reaction's kinetics.
Role in Drug Development
While bromine-containing compounds are significant in pharmaceuticals, the direct use of this compound or sodium bromate in the synthesis of specific commercial drugs is not widely documented in the available literature. However, their role as brominating and oxidizing agents makes them relevant in the synthesis of pharmaceutical intermediates. For instance, sodium bromate has been used in the preparation of 3-bromo-4-fluoronitrobenzene, a potential intermediate for fluoroquinolone antibiotics like ciprofloxacin.[1] The development of efficient bromination and oxidation methodologies using these reagents is therefore of interest to the drug development community.
Experimental Protocols
Aromatic Bromination of Nitrobenzene using Sodium Bromate [1]
-
Materials: Nitrobenzene, sodium bromate, concentrated sulfuric acid, water.
-
Procedure:
-
A solution of nitrobenzene in a mixture of concentrated sulfuric acid and water is prepared in a reaction vessel equipped with a stirrer.
-
The mixture is heated to the desired reaction temperature (e.g., 60°C).
-
Solid sodium bromate is added portion-wise to the stirred solution over a period of time.
-
The reaction is monitored for completion by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, the reaction mixture is cooled and poured onto ice.
-
The precipitated product is filtered, washed with water to remove acid and inorganic salts, and then dried.
-
The crude product can be further purified by recrystallization or distillation.
-
Oxidation of a Secondary Alcohol (e.g., 2-Octanol) using Sodium Bromate
-
Materials: 2-Octanol, sodium bromate, hydrobromic acid (48%), carbon tetrachloride, water, sodium bicarbonate solution, sodium sulfite solution.
-
Procedure:
-
A solution of 2-octanol in carbon tetrachloride is prepared in a reaction flask.
-
An aqueous solution of sodium bromate is added to the flask.
-
A catalytic amount of hydrobromic acid is added to the two-phase mixture.
-
The mixture is stirred vigorously at a controlled temperature (e.g., 40°C) for the required reaction time.
-
The progress of the reaction is monitored by TLC or GC.
-
After completion, the organic layer is separated.
-
The organic layer is washed successively with sodium bicarbonate solution and sodium sulfite solution to remove unreacted acid and bromine.
-
The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude 2-octanone, which can be purified by distillation.
-
Visualizations
Logical Workflow for Aromatic Bromination
Caption: Workflow for the bromination of aromatic compounds using sodium bromate.
Signaling Pathway for Bromate-Induced Oxidation
Caption: Simplified pathway for the oxidation of alcohols by activated bromate.
Conclusion
Sodium bromate is a versatile and potent oxidizing and brominating agent with well-established protocols and a track record of high efficacy in various organic transformations. For researchers and drug development professionals, it represents a reliable and predictable choice.
The efficacy of this compound in similar reactions remains largely underexplored in published literature. While its inherent properties as a strong oxidizing agent are acknowledged, the lack of concrete experimental data makes a direct, quantitative comparison with sodium bromate challenging. The potential influence of the more Lewis acidic magnesium cation on reaction kinetics and selectivity presents an interesting area for future research. Until such data becomes available, sodium bromate remains the more established and dependable reagent for the applications discussed in this guide. Further investigation into the reactivity of this compound could unveil new synthetic possibilities and provide a more complete picture of its utility in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Sodium Bromate for Aromatic Bromination: Research and Development | Semantic Scholar [semanticscholar.org]
- 3. Sodium bromate [organic-chemistry.org]
- 4. This compound | 14519-17-6 | Benchchem [benchchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Sodium Bromate | NaBrO3 | CID 23668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of reactive bromine species in bromate formation during ozonation of bromide-containing waters [morressier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
Validating the Oxidizing Strength of Magnesium Bromate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of oxidation-reduction reactions is paramount. Magnesium bromate, an inorganic salt, is recognized for its potent oxidizing properties. This guide provides an objective comparison of this compound's oxidizing strength against other common oxidizing agents, supported by experimental data and detailed protocols for validation.
Comparative Oxidizing Strength: A Quantitative Overview
The efficacy of an oxidizing agent is quantified by its standard reduction potential (E°). A more positive E° value corresponds to a stronger oxidizing agent, indicating a greater tendency to accept electrons. This compound's oxidizing power stems from the bromate ion (BrO₃⁻).
The summary table below compares the standard reduction potential of the bromate ion with two other widely used oxidizing agents: potassium permanganate and potassium dichromate.
| Oxidizing Agent | Half-Reaction in Acidic Solution | Standard Reduction Potential (E°) (V) |
| Bromate | BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l) | +1.44 |
| Potassium Permanganate | MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 |
| Potassium Dichromate | Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.33 |
As the data indicates, the bromate ion possesses a strong standard reduction potential, comparable to that of potassium permanganate and greater than that of potassium dichromate, establishing it as a powerful oxidizing agent.
Experimental Validation of Oxidizing Strength
The oxidizing strength of this compound can be experimentally validated and compared through several methods. A common and effective approach is redox titration.
Experimental Protocol: Redox Titration of Iron(II) with this compound
This protocol details the procedure for determining the oxidizing strength of a this compound solution by titrating it against a standardized solution of a reducing agent, such as ammonium iron(II) sulfate.
Materials:
-
This compound solution of unknown concentration
-
Standardized 0.1 M ammonium iron(II) sulfate solution
-
Sulfuric acid (1 M)
-
Ferroin indicator
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Preparation of the Analyte: Pipette 25.0 mL of the standardized 0.1 M ammonium iron(II) sulfate solution into a 250 mL conical flask.
-
Acidification: Add 25 mL of 1 M sulfuric acid to the conical flask. The acidic medium is crucial for the redox reaction to proceed efficiently.
-
Addition of Indicator: Add 2-3 drops of ferroin indicator to the solution in the conical flask. The solution will turn a reddish-brown color.
-
Titration: Fill the burette with the this compound solution. Titrate the ammonium iron(II) sulfate solution with the this compound solution, swirling the flask continuously.
-
Endpoint Determination: The endpoint of the titration is reached when the color of the solution in the conical flask changes sharply from reddish-brown to a pale blue.
-
Data Recording: Record the final volume of the this compound solution used. Repeat the titration at least two more times to ensure concordant results.
-
Calculation: The concentration of the this compound solution can be calculated using the stoichiometry of the balanced redox reaction: 6Fe²⁺ + BrO₃⁻ + 6H⁺ → 6Fe³⁺ + Br⁻ + 3H₂O
A similar titration can be performed using potassium permanganate and potassium dichromate as the titrants to provide a direct experimental comparison of their oxidizing strengths.
Visualizing the Experimental Workflow
The logical flow of the experimental validation process can be represented graphically.
Signaling Pathway of Oxidation
The fundamental process of oxidation by the bromate ion involves the transfer of electrons from a reducing agent. This can be visualized as a simple signaling pathway.
A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized Magnesium Bromate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods for the verification of purity of synthesized magnesium bromate, Mg(BrO₃)₂. The purity of synthesized inorganic salts is critical in research and pharmaceutical development to ensure the reliability and reproducibility of experimental results. This document outlines the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD) for this purpose, offering detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical technique.
Introduction to Spectroscopic Purity Analysis
The confirmation of a synthesized compound's purity involves the identification of the target molecule and the detection and quantification of any impurities. Spectroscopic techniques are powerful tools for this purpose as they provide a "fingerprint" of the chemical composition and crystal structure of a material.
-
Infrared (IR) and Raman Spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are characteristic of the chemical bonds and symmetry of the molecules present in a sample. These methods are excellent for identifying the functional groups and overall molecular structure of the synthesized this compound and can detect impurities with different chemical bonds.
-
X-ray Diffraction (XRD) provides information about the crystalline structure of a solid. Since every crystalline solid has a unique XRD pattern, this technique is highly effective for identifying the desired crystalline phase of this compound and detecting any crystalline impurities that may be present.
Comparison of Analytical Techniques
The choice of analytical technique depends on the nature of the expected impurities and the information required. The following table summarizes the key characteristics of each technique for the purity analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrational modes. | Identifies functional groups (e.g., BrO₃⁻) and the presence of water of hydration. | Fast, widely available, sensitive to polar functional groups. | Can be sensitive to sample preparation, broad peaks can sometimes make interpretation difficult. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, revealing vibrational modes. | Complements IR spectroscopy, providing information on symmetric vibrations and non-polar bonds. Strong signal for the bromate ion. | Minimal sample preparation, non-destructive, less interference from water. | Can be affected by fluorescence, weaker signal than IR for some functional groups. |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Provides a unique "fingerprint" of the crystalline structure, allowing for phase identification and quantification. | Highly specific for crystalline materials, can detect different crystalline phases of impurities. | Only applicable to crystalline materials; amorphous impurities will not be detected. |
Experimental Protocols
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the finely ground this compound sample (approx. 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the characteristic absorption bands of the bromate ion and the water of hydration. The presence of unexpected peaks may indicate impurities.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector.
-
Sample Preparation: Place a small amount of the powdered this compound sample on a microscope slide or in a sample holder.
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100 - 4000 cm⁻¹).
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
-
-
Data Analysis: Identify the characteristic Raman scattering peaks of the bromate ion. Compare the spectrum to a reference spectrum of pure this compound and look for peaks corresponding to potential impurities.
-
Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation: Finely grind the this compound sample to a homogeneous powder. Pack the powder into a sample holder.
-
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 10° to 80°).
-
-
Data Analysis: Compare the resulting diffraction pattern (a plot of intensity versus 2θ) with a reference pattern from a crystallographic database (e.g., JCPDS/ICDD). The presence of diffraction peaks that do not match the reference pattern for this compound indicates the presence of crystalline impurities.
Data Presentation and Interpretation
The following tables summarize the expected spectroscopic data for this compound hexahydrate and common potential impurities.
Table 1: Vibrational Spectroscopy Data (cm⁻¹)
| Compound | Technique | Symmetric Stretch (ν₁) | Asymmetric Stretch (ν₃) | Symmetric Bend (ν₂) | Asymmetric Bend (ν₄) | Other Notable Bands | Reference |
| Mg(BrO₃)₂·6H₂O | IR | ~795 | ~830 | ~430 | ~360 | O-H stretching and bending of water of hydration (~3400-3000, ~1640) | [1] |
| Mg(BrO₃)₂·6H₂O | Raman | ~795 (very strong) | ~830 (very weak) | ~430 | ~360 | [1] | |
| MgO | IR | - | - | - | - | Broad absorption below 700 | [2][3] |
| MgO | Raman | - | - | - | - | Weak, broad features; often shows peaks around 280 and 445 due to surface Mg(OH)₂ | [4][5][6] |
| MgBr₂ | IR | - | - | - | - | Broad features due to water of hydration if present | [7][8] |
| MgBr₂ | Raman | ~198 (for matrix isolated) | - | - | - | [9][10] |
Table 2: X-ray Diffraction Data (Major Peaks in 2θ for Cu Kα radiation)
| Compound | Crystal System | Strongest Peaks (2θ) | JCPDS/ICDD Card No. |
| Mg(BrO₃)₂·6H₂O | Cubic | Data not readily available in searched open sources, would require access to crystallographic databases. | - |
| MgO (Periclase) | Cubic | 36.9°, 42.9°, 62.3°, 74.7°, 78.6° | 00-045-0946 |
| MgBr₂ | Trigonal | 15.5°, 30.8°, 45.9° | 01-074-1129 |
| MgBr₂·6H₂O | Monoclinic | 15.8°, 18.9°, 20.3°, 31.8°, 33.9° | 01-076-0789 |
Note: The intensity and exact position of peaks can vary slightly depending on the experimental conditions and sample preparation.
Experimental Workflow
The logical flow for confirming the purity of synthesized this compound using spectroscopic techniques is illustrated in the diagram below.
Conclusion
The combination of IR, Raman, and XRD spectroscopy provides a robust framework for confirming the purity of synthesized this compound. Vibrational spectroscopy (IR and Raman) is essential for confirming the presence of the bromate functional group and water of hydration, while XRD is the definitive method for verifying the correct crystalline phase and identifying crystalline impurities. By employing these techniques and comparing the acquired data with reference standards, researchers can confidently assess the purity of their synthesized materials, ensuring the integrity of their subsequent research and development activities.
References
- 1. Intramolecular coupling of BrO stretching vibrations in solid bromates, infrared and Raman spectroscopic studies on M(BrO3)2.6H2O (M = Mg, Co, Ni, Zn) and Ni(ClO3)2.6H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Raman spectroscopy investigation of magnesium oxide nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. Raman spectroscopy investigation of magnesium oxide nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Raman spectroscopy investigation of magnesium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium bromide hexahydrate(13446-53-2) IR Spectrum [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Lewis Acidity of Magnesium Salts for Researchers
A Qualitative Analysis of Magnesium Bromate's Lewis Acidity in the Context of Common Magnesium-Based Catalysts
Introduction to Lewis Acidity of Magnesium Salts
Magnesium salts are valued in chemical synthesis for their role as mild and often highly selective Lewis acid catalysts. The Lewis acidity of a magnesium salt, MgX₂, is primarily determined by the ability of the magnesium cation (Mg²⁺) to accept an electron pair. This ability is significantly influenced by the nature of the counter-anion (X⁻). Anions that are more electron-withdrawing and less coordinating will enhance the electrophilicity of the magnesium center, thereby increasing its Lewis acidity. This guide provides a comparative overview of the Lewis acidity of this compound against more commonly used magnesium salts such as magnesium bromide, magnesium chloride, magnesium perchlorate, and magnesium triflate.
Qualitative Comparison of Lewis Acidity
The Lewis acidity of a magnesium salt is inversely related to the coordinating ability and electron-donating nature of its anion. A simple way to approximate the electron-withdrawing strength of an anion is to consider the acidity of its conjugate acid (HX). A stronger conjugate acid (lower pKa) indicates a more stable and less basic (more electron-withdrawing) anion.
Based on this principle, we can infer a qualitative ranking of the Lewis acidity of the magnesium salts:
-
Magnesium Triflate (Mg(OTf)₂): Triflic acid (CF₃SO₃H) is a superacid with a pKa estimated to be around -14. The triflate anion is exceptionally stable due to the strong inductive effect of the trifluoromethyl group and extensive resonance delocalization. This makes it a very poor coordinator, leading to a highly Lewis acidic magnesium center.
-
Magnesium Perchlorate (Mg(ClO₄)₂): Perchloric acid (HClO₄) is one of the strongest mineral acids, with a pKa of approximately -10. The perchlorate anion's negative charge is delocalized over four oxygen atoms, making it a very weakly coordinating anion. Consequently, magnesium perchlorate is a strong Lewis acid.[1]
-
This compound (Mg(BrO₃)₂): Bromic acid (HBrO₃) is a strong acid with a pKa of about -2. While the bromate anion has resonance stabilization, it is less effective than in perchlorate. Therefore, bromate is expected to be more coordinating than perchlorate and triflate, rendering this compound a weaker Lewis acid in comparison.
-
Magnesium Bromide (MgBr₂): Hydrobromic acid (HBr) is a strong acid (pKa ≈ -9). However, the bromide anion is a single atom and can be more coordinating than the larger, charge-delocalized anions like perchlorate and triflate.
-
Magnesium Chloride (MgCl₂): Hydrochloric acid (HCl) is also a strong acid (pKa ≈ -7). The chloride ion is smaller and more electronegative than bromide, which can lead to stronger coordination with the magnesium ion, suggesting a slightly weaker Lewis acidity compared to magnesium bromide in some contexts.
This qualitative analysis suggests the following trend in Lewis acidity:
Mg(OTf)₂ > Mg(ClO₄)₂ > Mg(BrO₃)₂ (inferred) > MgBr₂ > MgCl₂
Illustrative Catalytic Applications of Magnesium Salts
While direct comparative data is scarce, the following table summarizes the performance of various magnesium salts in different catalytic reactions, showcasing their utility as Lewis acids. Note: This data is not from head-to-head comparisons and should be interpreted as examples of their catalytic activity.
| Magnesium Salt | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Mg(ClO₄)₂ | Synthesis of 1,4-Dihydropyridines | β-enaminoester and α,β-unsaturated aldehyde | 1,4-Dihydropyridine derivative | 85-95% | [1] |
| MgBr₂·OEt₂ | Anti-Aldol Reaction | Chiral N-acylthiazolidinethione and aldehyde | anti-Aldol adduct | 56-93% | [2] |
| Mg(OTf)₂ | Mukaiyama Aldol Reaction | Silyl enol ether and aldehyde/acetal | β-hydroxy ketone/ether | High yields | [3][4] |
Experimental Protocols for Key Experiments
Synthesis of 1,4-Dihydropyridines Catalyzed by Magnesium Perchlorate
Reaction: Michael addition of a β-enaminoester to an α,β-unsaturated aldehyde.[1]
Procedure:
-
To a solution of the β-enaminoester (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, magnesium perchlorate (Mg(ClO₄)₂, 0.1 mmol, 10 mol%) and anhydrous magnesium sulfate (MgSO₄, 1.0 mmol) are added.
-
The α,β-unsaturated aldehyde (1.2 mmol) is then added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine.
Anti-Aldol Reaction Catalyzed by Magnesium Bromide Etherate
Reaction: Diastereoselective aldol reaction of a chiral N-acylthiazolidinethione.[2]
Procedure:
-
A solution of the N-acylthiazolidinethione (0.5 mmol) in anhydrous dichloromethane (5 mL) is prepared in a flame-dried flask under an argon atmosphere and cooled to -78 °C.
-
Triethylamine (0.75 mmol) and chlorotrimethylsilane (0.7 mmol) are sequentially added to the solution.
-
The mixture is stirred for 30 minutes at -78 °C, followed by the addition of magnesium bromide diethyl etherate (MgBr₂·OEt₂, 0.05 mmol, 10 mol%).
-
The aldehyde (0.6 mmol) is then added dropwise.
-
The reaction is stirred at -78 °C for the time specified in the literature and monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the anti-aldol product.
Mukaiyama Aldol Reaction Catalyzed by Magnesium Triflate
Reaction: Addition of a silyl enol ether to an aldehyde or acetal.[3][4]
Procedure:
-
In a dried reaction vessel under an inert atmosphere, magnesium trifluoromethanesulfonate (Mg(OTf)₂, 0.1 mmol, 10 mol%) is suspended in an anhydrous solvent such as dichloromethane.
-
The aldehyde or acetal (1.0 mmol) is added to the suspension.
-
The mixture is stirred for a few minutes before the silyl enol ether (1.2 mmol) is added dropwise at the specified reaction temperature (e.g., -78 °C or room temperature).
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with the reaction solvent.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography.
Visualization of Lewis Acidity Relationships
The following diagrams illustrate the inferred qualitative relationship of Lewis acidity among the compared magnesium salts and a general workflow for a Lewis acid-catalyzed reaction.
Caption: Inferred Lewis acidity trend of magnesium salts.
Caption: Generalized workflow for a Mg-catalyzed reaction.
References
A Comparative Guide to Alternative Oxidizing Agents for Alcohols in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. While magnesium bromate has been utilized as a potent oxidizing agent, concerns regarding safety and the formation of potentially hazardous byproducts have prompted the exploration of effective alternatives. This guide provides an objective comparison of the performance of several common oxidizing agents for the conversion of alcohols to aldehydes and ketones, with a focus on experimental data and detailed methodologies.
Performance Comparison of Oxidizing Agents
The following table summarizes the performance of various oxidizing agents in the conversion of benzyl alcohol to benzaldehyde, a common benchmark reaction in organic synthesis. This allows for a direct comparison of their efficacy under specific experimental conditions.
| Oxidizing Agent/System | Catalyst/Co-reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Magnesium Bromide/Urea-Hydrogen Peroxide | Magnesium Bromide (catalytic) | [bmim]BF₄ (ionic liquid) | 60 | 2-3 h | up to 94 | [Synlett, 2009, 79-80] |
| Potassium Permanganate | Phase Transfer Catalyst (e.g., 18-crown-6) | Toluene or Ethyl Acetate | 30 | 30 min | > 90 | [Rasayan J. Chem., Vol. 14, No.2, 2021] |
| Pyridinium Chlorochromate (PCC) | None | Chloroform or Acetone | Reflux | 3 h | 81-86 | [DergiPark] |
| Dess-Martin Periodinane (DMP) | None | Dichloromethane | Room Temp. | 0.5-2 h | > 95 | [Organic Syntheses, Coll. Vol. 10, p.8 (2004)] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temp. | < 1 h | 84.7 | [TÜBİTAK Academic Journals] |
Experimental Protocols
Detailed methodologies for the oxidation of benzyl alcohol using the compared oxidizing agents are provided below.
Magnesium Bromide/Urea-Hydrogen Peroxide Catalyzed Oxidation
This protocol describes an environmentally friendly oxidation of benzylic alcohols.
Materials:
-
Benzylic alcohol (1 mmol)
-
Urea-hydrogen peroxide (UHP)
-
Magnesium bromide (MgBr₂) (0.1 equiv)
-
Ionic liquid ([bmim]BF₄)
Procedure:
-
Combine the benzylic alcohol, urea-hydrogen peroxide, and a catalytic amount of magnesium bromide in the ionic liquid [bmim]BF₄.
-
Heat the reaction mixture at 60°C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
The ionic liquid can be recycled for subsequent reactions.
Potassium Permanganate Oxidation with Phase Transfer Catalysis
This method allows for the selective oxidation of benzyl alcohol to benzaldehyde with high yield.
Materials:
-
Benzyl alcohol (0.1 mol)
-
Potassium permanganate (KMnO₄) (0.5 mol)
-
Phase transfer catalyst (e.g., 18-crown-6) (0.01 mol)
-
Toluene or Ethyl Acetate (50 mL)
-
Ether
-
10% Sodium bicarbonate solution
Procedure:
-
Dissolve benzyl alcohol and the phase transfer catalyst in toluene or ethyl acetate.
-
Add the potassium permanganate to the solution.
-
Stir the mixture vigorously at 30°C for approximately 30 minutes.
-
After the reaction is complete, extract the organic layer with ether three times.
-
Wash the combined organic layers with 10% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure to obtain the product.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes.
Materials:
-
Benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Chloroform or Acetone
Procedure:
-
Dissolve the benzyl alcohol in chloroform or acetone.
-
Add PCC to the solution (a molar ratio of alcohol to PCC of 1:1.5 is common).
-
Reflux the mixture for approximately 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium residues.
-
Evaporate the solvent to yield the benzaldehyde.
Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and highly selective reagent for the oxidation of alcohols.
Materials:
-
Benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane
Procedure:
-
Dissolve the benzyl alcohol in dichloromethane.
-
Add DMP to the solution at room temperature.
-
Stir the reaction mixture for 0.5 to 2 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Swern Oxidation
The Swern oxidation is a reliable method that avoids the use of heavy metals.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Benzyl alcohol
-
Triethylamine
-
Dichloromethane
Procedure:
-
In a continuous flow microreactor system, introduce a solution of DMSO and oxalyl chloride in dichloromethane at a low temperature (e.g., 15°C).
-
Introduce a solution of benzyl alcohol in dichloromethane to the microreactor.
-
Allow the reaction to proceed through a delay loop.
-
Introduce triethylamine to the reaction mixture to facilitate the final elimination step.
-
Collect the output from the microreactor, which contains the benzaldehyde product.
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the different oxidation reactions.
Caption: General experimental workflow for alcohol oxidation.
Caption: Proposed pathway for bromate-mediated alcohol oxidation.
Caption: Mechanism of alcohol oxidation by Chromium(VI) reagents.
Caption: Simplified mechanism of the Swern oxidation.
A Comparative Analysis of the Hygroscopicity of Different Metal Bromates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hygroscopicity of a series of alkali and alkaline earth metal bromates: Lithium Bromate (LiBrO₃), Sodium Bromate (NaBrO₃), Potassium Bromate (KBrO₃), Magnesium Bromate (Mg(BrO₃)₂), and Calcium Bromate (Ca(BrO₃)₂). Understanding the hygroscopic nature of these compounds is critical in pharmaceutical development, materials science, and chemical manufacturing, as moisture absorption can significantly impact powder flow, stability, and formulation performance.
Qualitative and Quantitative Data Summary
The hygroscopicity of a salt is largely influenced by the charge density of the cation. Smaller, more highly charged cations (like Li⁺ and Mg²⁺) have a stronger interaction with water molecules, leading to greater hygroscopicity. Conversely, larger cations with a lower charge density (like K⁺) result in less hygroscopic salts.
Based on this principle, we can predict the following trend in hygroscopicity for the selected metal bromates:
Potassium Bromate < Sodium Bromate < Lithium Bromate < Calcium Bromate < this compound
The following table summarizes the expected hygroscopic properties and available structural data for each metal bromate.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Expected Hygroscopicity | Crystal Structure |
| Lithium Bromate | LiBrO₃ | 134.84 | Highly Hygroscopic | Orthorhombic |
| Sodium Bromate | NaBrO₃ | 150.89 | Moderately Hygroscopic | Cubic |
| Potassium Bromate | KBrO₃ | 167.00 | Slightly to Non-Hygroscopic | Hexagonal / Rhombohedral |
| This compound | Mg(BrO₃)₂ | 280.11 | Very Highly Hygroscopic / Deliquescent | Likely forms a hexahydrate, Mg(BrO₃)₂·6H₂O |
| Calcium Bromate | Ca(BrO₃)₂ | 295.88 | Highly Hygroscopic / Deliquescent | Commonly found as a monohydrate, Ca(BrO₃)₂·H₂O |
Experimental Protocols for Hygroscopicity Determination
Two primary methods are employed to experimentally determine the hygroscopicity of chemical compounds: Dynamic Vapor Sorption (DVS) and the Desiccator Method with Saturated Salt Solutions.
Dynamic Vapor Sorption (DVS)
This is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed on a microbalance within the DVS instrument.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) until a stable mass is achieved.
-
Sorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next RH level. The mass uptake of water is recorded at each stage.
-
Desorption Isotherm: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded.
-
Data Analysis: The change in mass versus RH is plotted to generate a sorption-desorption isotherm. The Critical Relative Humidity (CRH) is identified as the RH at which a sharp increase in mass is observed, indicating the onset of deliquescence.
Desiccator Method with Saturated Salt Solutions
This static method involves exposing a sample to a series of controlled humidity environments created by saturated salt solutions.
Methodology:
-
Sample Preparation: Pre-weighed samples of the substance are placed in weighing bottles or similar containers.
-
Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known, constant relative humidity at a given temperature.
-
Exposure: The open sample containers are placed in the desiccators.
-
Equilibration and Weighing: The samples are stored in the desiccators for a set period (e.g., 24 or 48 hours) to allow for equilibration with the surrounding atmosphere. After this period, the containers are sealed, removed, and re-weighed.
-
Data Analysis: The percentage weight gain is calculated for each sample at each RH level. The CRH is the lowest RH at which a significant weight gain is observed.
Influence of Crystal Structure on Hygroscopicity
The arrangement of ions in a crystal lattice plays a significant role in a salt's interaction with water molecules.
-
Sodium Bromate (NaBrO₃): Possesses a cubic crystal structure[1][2]. This relatively open and symmetrical structure allows for easier interaction of water molecules with the sodium and bromate ions.
-
Potassium Bromate (KBrO₃): Exhibits a hexagonal or rhombohedral crystal structure[3][4][5][6][7]. The larger potassium ion and the crystal packing may offer less favorable sites for water molecule coordination, contributing to its lower hygroscopicity.
-
Lithium Bromate (LiBrO₃): Has an orthorhombic crystal structure[8]. The small size and high charge density of the lithium ion are the primary drivers of its hygroscopicity, and the crystal structure accommodates the coordination of water molecules.
Visualizations
Caption: Workflow for determining hygroscopicity using DVS and Desiccator methods.
Caption: Key factors influencing the hygroscopicity of metal bromates.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. honrellibr.com [honrellibr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Brominating Agents in Laboratory Synthesis: A Cost-Benefit Analysis of Magnesium Bromate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a brominating agent is a critical decision that can significantly impact reaction efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of magnesium bromate as a potential brominating agent in laboratory synthesis, objectively comparing its performance with common alternatives such as N-bromosuccinimide (NBS) and elemental bromine (Br₂). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Brominating Agents
Bromination is a fundamental transformation in organic synthesis, introducing bromine atoms into molecules to create versatile intermediates for the construction of complex chemical architectures, including pharmaceuticals and agrochemicals. The ideal brominating agent should be effective, selective, safe to handle, and cost-efficient. While elemental bromine (Br₂) is a powerful and traditional choice, its high reactivity, corrosivity, and toxicity pose significant handling and safety challenges. This has led to the development and widespread adoption of alternative reagents like N-bromosuccinimide (NBS), which offers a safer and more selective means of bromination. This compound (Mg(BrO₃)₂) presents another potential alternative, primarily recognized as a strong oxidizing agent.[1][2] This guide will delve into a comparative analysis to assess its viability in a laboratory setting.
Cost-Benefit Analysis of this compound
This compound is a white crystalline solid that is soluble in water.[3] While it is known as a potent oxidizing agent, its application as a brominating agent in routine laboratory synthesis is not well-documented in readily available scientific literature. This limited use in industry is attributed to the existence of more effective oxidizing agents.[3]
Cost: A significant challenge in evaluating the cost-effectiveness of this compound is its limited commercial availability for laboratory-scale synthesis. Searches for pricing information for this compound were unsuccessful, yielding results for the more common magnesium bromide instead.[4] This suggests that it may not be a readily accessible or cost-competitive reagent for most research laboratories.
Benefits (Potential): Based on general principles of bromate chemistry, potential benefits of using this compound could include:
-
In-situ generation of bromine: In the presence of a reducing agent and an acid, bromates can generate bromine in the reaction mixture, potentially offering a safer alternative to handling elemental bromine directly.
-
Water tolerance: As an inorganic salt, it may be compatible with aqueous or partially aqueous reaction media, which can be advantageous for certain "green chemistry" applications.
Drawbacks and Limitations:
-
Strong Oxidizing Nature: Its primary characteristic is being a strong oxidizer, which can lead to unwanted side reactions and over-oxidation of sensitive substrates.[1][2]
-
Limited Selectivity: Compared to reagents like NBS, which are known for their high selectivity in allylic and benzylic brominations, the selectivity of this compound is not well-established.
-
Scarcity of Data: The most significant drawback is the lack of published experimental data, including reaction protocols, yields, and safety considerations for its use in common organic transformations.
Comparison with Alternative Brominating Agents
A meaningful comparison necessitates evaluating this compound against established and widely used brominating agents.
N-Bromosuccinimide (NBS)
NBS is a versatile and widely used reagent for selective bromination, particularly for allylic and benzylic positions via radical pathways.[5] It is also effective for the electrophilic bromination of electron-rich aromatic compounds.
-
Cost: NBS is commercially available from various suppliers, with prices ranging from approximately $585 to $750 per kilogram depending on the purity and supplier.[6][7]
-
Benefits:
-
High Selectivity: Offers excellent regioselectivity for allylic and benzylic bromination.
-
Safety: As a crystalline solid, it is significantly safer and easier to handle than liquid bromine.[5]
-
Mild Reaction Conditions: Many NBS brominations can be carried out under mild conditions, often initiated by light or a radical initiator.
-
-
Drawbacks:
-
Byproduct Formation: The reaction produces succinimide as a byproduct, which may need to be removed during workup.
-
Cost: While safer than bromine, it is a more expensive reagent.
-
Elemental Bromine (Br₂)
Elemental bromine is a highly reactive, fuming red-brown liquid and a powerful brominating agent.
-
Cost: The price of elemental bromine is subject to market fluctuations but is generally in the range of $2.67 to $4.39 per kilogram globally.[1]
-
Benefits:
-
High Reactivity: Effective for a wide range of bromination reactions, including the bromination of alkanes, alkenes, alkynes, and aromatic compounds.
-
Low Cost: It is a relatively inexpensive source of bromine.
-
-
Drawbacks:
-
Extreme Toxicity and Corrosivity: Highly hazardous to handle, requiring specialized equipment and safety precautions.
-
Lack of Selectivity: Its high reactivity can lead to over-bromination and other side reactions.
-
Byproduct Generation: Reactions with bromine typically produce hydrogen bromide (HBr) as a corrosive byproduct.
-
Potassium Bromate (KBrO₃)
Potassium bromate is another strong oxidizing agent that can be used to generate bromine in situ.
-
Cost: The price of potassium bromate varies, with some suppliers offering it for around $375 to $650 per kilogram .[8]
-
Benefits:
-
Solid Reagent: Safer to handle than liquid bromine.
-
In-situ Bromine Generation: Can be used in combination with a bromide salt and acid to generate bromine in the reaction mixture.
-
-
Drawbacks:
-
Strong Oxidizer: Poses a fire and explosion risk when in contact with organic materials.
-
Limited Solubility: Its solubility in organic solvents can be a limitation.
-
Data Presentation: Comparative Overview
| Feature | This compound | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | Potassium Bromate |
| Physical State | White crystalline solid | White crystalline solid | Fuming red-brown liquid | White crystalline solid |
| Approximate Cost/kg | Not readily available | $585 - $750[6][7] | $2.67 - $4.39[1] | $375 - $650[8] |
| Primary Use | Oxidizing agent[1][3] | Selective brominating agent[5] | General brominating agent | Oxidizing agent |
| Selectivity | Not well-documented | High for allylic/benzylic positions | Low | Moderate (via in-situ Br₂) |
| Safety | Strong oxidizer, fire risk[1][2] | Relatively safe solid | Highly toxic and corrosive | Strong oxidizer, fire risk |
| Byproducts | Metal salts | Succinimide | Hydrogen Bromide (HBr) | Metal salts |
| Solvent Compatibility | Soluble in water[3] | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in water |
Experimental Protocols
Due to the lack of specific literature on the use of this compound in the following representative reactions, a hypothetical protocol is proposed based on a patent for the synthesis of α-bromoacetophenone using a bromate/bisulfite system.[2] This is compared with established protocols for NBS and Br₂.
Representative Reaction 1: Synthesis of α-Bromoacetophenone
Hypothetical Protocol using this compound:
-
Reaction: Acetophenone + Mg(BrO₃)₂ + NaHSO₃ (in water/methanol) → α-Bromoacetophenone
-
Procedure:
-
To a stirred suspension of acetophenone (1.0 eq) and this compound (1.1 eq) in a mixture of water and methanol at 30-50°C, slowly add a solution of sodium bisulfite (1.1 eq) in water.
-
Stir the reaction mixture for 2-9 hours at the same temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter the solid product.
-
Wash the product with cold water and dry to obtain crude α-bromoacetophenone.
-
Purify by recrystallization from a suitable solvent (e.g., n-hexane).
-
-
Expected Yield: Based on a similar patent, yields could be in the range of 70-90%.[2]
-
Safety: this compound is a strong oxidizer; avoid contact with combustible materials.
Established Protocol using N-Bromosuccinimide (NBS):
-
Reaction: Acetophenone + NBS (in CCl₄, with radical initiator) → α-Bromoacetophenone
-
Procedure:
-
Dissolve acetophenone (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture with irradiation from a sunlamp until the reaction is complete (indicated by the disappearance of the denser NBS from the bottom of the flask).
-
Cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield α-bromoacetophenone.
-
-
Expected Yield: Typically >80%.
-
Safety: NBS is an irritant. Carbon tetrachloride is toxic and a suspected carcinogen; alternative solvents like acetonitrile can be used.
Established Protocol using Elemental Bromine (Br₂):
-
Reaction: Acetophenone + Br₂ (in acetic acid) → α-Bromoacetophenone + HBr
-
Procedure:
-
Dissolve acetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir for an additional 30 minutes.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid and HBr, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Dry the crude product and recrystallize from ethanol.
-
-
Expected Yield: Typically 70-80%.
-
Safety: Bromine is highly toxic and corrosive. The reaction evolves HBr gas, which is also corrosive. This procedure must be performed in a well-ventilated fume hood.
Representative Reaction 2: Oxidation of Benzyl Alcohol to Benzaldehyde
Hypothetical Workflow for this compound in Alcohol Oxidation:
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 8. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to Bromate-Based Oxidizing Agents: Environmental and Safety Profile
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is paramount to ensure reaction efficiency, product purity, and, most importantly, safety and minimal environmental impact. This guide provides an objective comparison of bromate-based oxidizing agents with common alternatives, supported by experimental data, to inform safer and more sustainable laboratory practices.
Performance and Physicochemical Properties
The efficacy of an oxidizing agent is determined by its standard reduction potential (E°), which quantifies its ability to accept electrons. A higher positive E° indicates a stronger oxidizing agent. The environmental and safety profiles are influenced by factors such as byproducts, stability, and handling requirements.
| Oxidizing Agent | Chemical Formula | Standard Reduction Potential (E° in acidic solution) | Key Byproducts in Organic Synthesis | Physical Form | Stability & Handling Considerations |
| Sodium Bromate | NaBrO₃ | +1.44 V (BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O)[1] | Varies depending on the reaction; can include brominated organic compounds. | White crystalline solid | Stable solid, but a strong oxidizer that can form explosive mixtures with combustible materials.[2] |
| Potassium Permanganate | KMnO₄ | +1.49 V (MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O)[1][3][4] | Manganese dioxide (MnO₂), which is considered environmentally benign and can be recycled.[5][6] | Dark purple crystalline solid | Stable solid, but a very strong oxidizer. Reacts vigorously with organic materials. |
| Hydrogen Peroxide | H₂O₂ | +1.78 V (H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O)[1][7] | Water, making it an environmentally friendly "green" oxidant.[8] | Colorless liquid (aqueous solution) | Less stable than solid oxidants; decomposes over time. Concentrated solutions are corrosive and can be explosive. |
Environmental and Safety Comparison
The choice of an oxidizing agent has significant implications for environmental health and laboratory safety. Bromate-based agents, in particular, have come under scrutiny due to their toxicological profile.
Toxicity Profile
Acute oral toxicity is a key indicator of the potential hazard of a substance. The LD50 (Lethal Dose, 50%) is the dose required to be fatal to 50% of a tested population.
| Oxidizing Agent | Acute Oral LD50 (Rat) | Carcinogenicity Classification (IARC) | Primary Health Concerns |
| Sodium Bromate | 140 mg/kg | Group 2B (Possibly carcinogenic to humans) | Nephrotoxic (damages kidneys), ototoxic (damages hearing), and a suspected human carcinogen.[9] |
| Potassium Permanganate | 1090 mg/kg | Not classifiable as to its carcinogenicity to humans (Group 3) | Corrosive to tissues; ingestion can cause severe gastrointestinal damage.[10] |
| Hydrogen Peroxide | 1518 mg/kg (for a 35% solution) | Not classifiable as to its carcinogenicity to humans (Group 3) | Corrosive to skin, eyes, and mucous membranes, especially at high concentrations.[11] |
Environmental Fate and Byproducts
The byproducts of oxidation reactions can have lasting environmental consequences.
-
Sodium Bromate: In addition to the target oxidation, there is a risk of forming brominated organic byproducts, which can be persistent environmental pollutants. The bromate ion itself is highly soluble and stable in water, making it a contaminant of concern.[12]
-
Potassium Permanganate: The primary byproduct, manganese dioxide (MnO₂), is a solid that can be removed by filtration. It is generally considered to be of low environmental concern and can be recycled.[5]
-
Hydrogen Peroxide: Its decomposition to water makes it an exceptionally clean and environmentally friendly oxidizing agent with no harmful byproducts.[8]
Experimental Protocols
The assessment of the safety and efficacy of oxidizing agents relies on standardized experimental protocols.
Acute Oral Toxicity Assessment (OECD Guideline 420, 423, or 425)
Objective: To determine the acute oral toxicity (LD50) of a chemical.
Methodology:
-
Animal Model: Typically, rats of a single sex (usually females) are used.[13]
-
Dosing: The test substance is administered as a single oral dose via gavage.[13]
-
Procedure (Fixed Dose Procedure - OECD 420):
-
A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed.[13]
-
The initial dose is selected based on a preliminary sighting study to be a level that is expected to produce some signs of toxicity without mortality.[13]
-
Subsequent groups are dosed at higher or lower fixed doses based on the observed effects in the previous group.[13]
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LD50 value is estimated based on the dose at which mortality is observed.
Mutagenicity Assessment: Ames Test
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in bacteria.[14]
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[15]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[15]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[15]
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[15]
Genotoxicity Assessment: In Vitro Micronucleus Assay
Objective: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by identifying the formation of micronuclei in cultured mammalian cells.[16][17]
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and treated with the test substance at various concentrations.[18]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.[16]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[18]
-
Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored under a microscope.[18]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[16]
Visualizations
Comparative Experimental Workflow
Caption: Workflow for the comparative evaluation of oxidizing agents.
Signaling Pathway of Bromate-Induced Nephrotoxicity
Caption: Key signaling pathways in bromate-induced kidney cell toxicity.
Conclusion and Recommendations
The selection of an oxidizing agent requires a careful balance of performance, safety, and environmental impact.
-
Bromate-based oxidizing agents , while effective, pose significant health risks due to their carcinogenicity and nephrotoxicity. Their use should be minimized, and appropriate safety precautions are essential.
-
Potassium permanganate offers a powerful alternative with a more favorable environmental profile due to the formation of recyclable manganese dioxide. However, it is a strong oxidant and requires careful handling.
-
Hydrogen peroxide stands out as a "green" and powerful oxidizing agent, with water as its only byproduct. While it is less stable than the solid alternatives, its superior environmental and safety profile makes it an excellent choice for many applications in drug development and chemical synthesis.
For researchers and institutions committed to green chemistry and laboratory safety, prioritizing the use of hydrogen peroxide and, where appropriate, potassium permanganate over bromate-based reagents is a crucial step toward safer and more sustainable scientific practices.
References
- 1. stolaf.edu [stolaf.edu]
- 2. Sodium bromate [organic-chemistry.org]
- 3. brainly.com [brainly.com]
- 4. chegg.com [chegg.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. wsr-j.org [wsr-j.org]
- 9. Sodium bromate: Production, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 10. Acute toxicity studies of potassium permanganate in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. oecd.org [oecd.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Safety Operating Guide
Safe Disposal of Magnesium Bromate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of magnesium bromate, a strong oxidizing agent. Adherence to these procedures is critical to mitigate risks of fire, explosion, and environmental contamination.
Immediate Safety and Handling Precautions
This compound is a potent oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials, organic substances, or reducing agents.[1] A combination of finely divided aluminum with finely divided this compound can explode by heat, percussion, or friction.[1] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, for larger quantities, an apron and oversleeves.
Storage and Segregation: Store this compound in a cool, dry, and well-ventilated area. It is crucial to segregate it from all other chemicals, especially:
-
Flammable and combustible materials
-
Organic solvents
-
Reducing agents
-
Acids
-
Finely powdered metals
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent accidents.
For Small Spills:
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use a non-combustible absorbent material like sand or vermiculite to cover the spill. Do not use paper towels or other combustible materials.
-
Collection: Carefully scoop the absorbed material into a clean, dry, and properly labeled container for disposal.[2][3]
-
Decontamination: Clean the spill area with soap and water.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Isolate: If it can be done without risk, prevent the spill from spreading.
Disposal Procedure for this compound Waste
Disposal of this compound waste requires a chemical reduction step to convert the hazardous bromate ion into a less reactive bromide ion. The following protocol is a general procedure for the treatment of inorganic oxidizing agents like bromates.
Experimental Protocol: Reduction of this compound
This procedure should be carried out in a chemical fume hood.
Materials:
-
This compound waste
-
Sodium bisulfite (or sodium metabisulfite)
-
Sulfuric acid (dilute)
-
Sodium hydroxide (dilute) or sodium carbonate
-
Stir bar and stir plate
-
pH paper or a pH meter
-
Large beaker
Procedure:
-
Dilution: Dilute the this compound waste with water in a large beaker. The final concentration of the bromate should be low, ideally less than 5%. This helps to control the reaction rate and temperature.
-
Acidification: Slowly and with stirring, add dilute sulfuric acid to the solution to adjust the pH to below 3.
-
Reduction: While continuously stirring, gradually add a 50% excess of a reducing agent, such as an aqueous solution of sodium bisulfite. An increase in temperature indicates that the reaction is proceeding.
-
Monitoring: Since the bromate ion is colorless, the completion of the reaction cannot be visually determined by a color change. To ensure complete reduction, test the solution for the presence of oxidizing agents using potassium iodide-starch paper. A blue-black color indicates the presence of an oxidizing agent, and more reducing agent should be added.
-
Neutralization: Once the reduction is complete, neutralize the solution to a pH of approximately 7 by slowly adding a dilute solution of sodium hydroxide or sodium carbonate. Be cautious as neutralization can generate heat.
-
Final Disposal:
-
Small Quantities: For very small quantities (consult your institution's safety guidelines for specific limits), the neutralized solution may be flushed down the drain with a large volume of water (at least 100 parts water to 1 part of the solution), provided it complies with local regulations.
-
Large Quantities: For larger quantities, the neutralized solution should be collected in a properly labeled waste container and disposed of as hazardous waste through a licensed environmental waste management company.
-
| Parameter | Value/Instruction | Source |
| Initial Waste Concentration | < 5% aqueous solution | General laboratory best practice |
| pH for Reduction | < 3 | [4] |
| Reducing Agent | Aqueous sodium bisulfite | [4] |
| Excess Reducing Agent | 50% | [4] |
| Final pH | ~7 | General laboratory best practice |
| Disposal of Small Quantities | Flush with copious amounts of water (check local regulations) | [4] |
| Disposal of Large Quantities | Hazardous waste disposal service | [5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and local regulations.
References
- 1. quora.com [quora.com]
- 2. Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ehs.yale.edu [ehs.yale.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Magnesium Bromate
For Immediate Reference: Essential Safety and Logistical Information for the Use of Magnesium Bromate in Laboratory Settings
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required Equipment | Specifications and Usage |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. To be worn at all times when handling the substance to protect against splashes and dust.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing, Chemical resistant gloves | Clothing should cover all exposed skin. The specific material of the gloves should be chosen based on the duration of exposure and the specific laboratory task. |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. A respirator protection program compliant with 29 CFR 19-10.134 is required for respirator use.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a well-ventilated area, preferably a chemical fume hood, is operational.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Avoid the formation of dust and aerosols.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep away from combustible materials such as wood, paper, and oil.[3] this compound is an oxidizing agent and may cause ignition when in contact with organic materials.[1]
-
-
Storage :
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure safety.
Waste Collection and Segregation
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, suitable, and closed container.[1]
-
Label the waste container clearly as "this compound Waste."
Disposal Methodology
-
Adhered or Collected Material : Promptly dispose of any collected material in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Spill Cleanup :
-
For small dry spills, use a clean shovel to place the material into a clean, dry container and cover it loosely.[3][4]
-
For small liquid spills, absorb the product with a non-combustible material like vermiculite or sand and place it into a container for later disposal.[3][4]
-
Remove all sources of ignition from the spill area.[1]
-
The logical relationship for the disposal process is outlined below.
By implementing these safety and logistical measures, research professionals can mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
